Sodium dihydrogen phosphate monohydrate
Description
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Properties
IUPAC Name |
sodium;dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHARZCALWXSL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073994 | |
| Record name | Monosodium phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Sodium phosphate, monobasic, monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
10049-21-5 | |
| Record name | Sodium phosphate monobasic monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monosodium phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, monosodium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593YOG76RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Dihydrogen Phosphate Monohydrate for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a crucial inorganic compound in various scientific and pharmaceutical applications. Its role as a buffering agent, excipient in drug formulations, and reagent in biochemical assays underscores the importance of well-defined synthesis and characterization protocols for ensuring purity, stability, and performance.[1][2]
Synthesis of this compound
The primary method for synthesizing this compound is through the neutralization reaction of phosphoric acid with a sodium base, typically sodium hydroxide or sodium carbonate.[3][4][5] The reaction stoichiometry is critical to ensure the formation of the dihydrogen phosphate salt. Subsequent crystallization under controlled conditions yields the desired monohydrate form.
Experimental Protocol: Neutralization and Crystallization
This protocol details the synthesis of this compound from phosphoric acid and sodium hydroxide.
Materials:
-
Phosphoric acid (H₃PO₄), 85% solution
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Deionized water
-
pH meter
-
Stirring hotplate
-
Crystallization dish
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Preparation of Solutions: Prepare a specific molar solution of phosphoric acid and a corresponding molar solution of sodium hydroxide in deionized water. For example, a 1 M solution of each can be used.
-
Neutralization Reaction:
-
Place a measured volume of the phosphoric acid solution in a beaker equipped with a magnetic stirrer.
-
Slowly add the sodium hydroxide solution to the phosphoric acid solution while continuously monitoring the pH.[6]
-
Control the addition rate to maintain the reaction temperature, as the neutralization is exothermic.
-
Continue adding the base until the pH of the solution reaches a range of 4.2 to 4.6, which is the optimal pH for the formation of sodium dihydrogen phosphate.[4]
-
-
Crystallization:
-
Transfer the resulting solution to a crystallization dish.
-
Concentrate the solution by gentle heating and stirring to induce supersaturation.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of this compound can facilitate crystallization.
-
Cover the dish and let it stand for several hours or overnight to allow for the formation of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any residual impurities.
-
Dry the crystals in an oven at a temperature below 100°C to obtain the stable monohydrate form. Higher temperatures can lead to the formation of the anhydrous salt.[7]
-
Diagram of the Synthesis Workflow:
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and crystalline form of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, including the phosphate group and the water of hydration.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the synthesized this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[8][9]
-
The grinding should be done in a low-humidity environment to prevent moisture absorption by the KBr.[10]
-
Transfer the homogenous mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[9]
-
-
Data Acquisition:
-
Record the FTIR spectrum of the KBr pellet over a wavenumber range of 4000 to 400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Table 1: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3600 - 3200 | O-H stretching of water of hydration |
| 1640 - 1600 | H-O-H bending of water of hydration |
| ~1160, ~1090 | P=O and P-O stretching vibrations |
| ~900 | P-OH stretching vibrations |
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying the crystalline phase of the material and determining its lattice parameters.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Finely grind the crystalline sample of this compound to a homogenous powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable scan speed.
-
Table 2: Representative PXRD Data
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| [Data to be filled from experimental or reference database] | ||
| [Example] 20.5 | 4.33 | 100 |
| [Example] 29.8 | 2.99 | 85 |
| [Example] 35.2 | 2.55 | 70 |
| (Note: Specific 2θ values and intensities will vary based on the crystal structure and experimental conditions. This table should be populated with actual experimental data.) |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, water content, and phase transitions of the material.[13][14]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum or ceramic crucible.
-
-
Data Acquisition:
Table 3: Thermal Analysis Data
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Dehydration | 100 - 150 | ~13% | Endothermic |
| Anhydrous Phase Transition | >160 | - | Endothermic |
| (Note: The theoretical mass loss for the dehydration of one water molecule from NaH₂PO₄·H₂O is approximately 13.05%. The observed mass loss from TGA can be used to confirm the hydration state.) |
Diagram of the Characterization Workflow:
Role in Drug Development and Cellular Signaling
Sodium dihydrogen phosphate is a key component of the phosphate buffer system, which is critical in pharmaceutical formulations and biological systems.[1][2] The phosphate buffer system, typically a mixture of monobasic (dihydrogen phosphate) and dibasic (hydrogen phosphate) salts, is highly effective at maintaining a stable pH in the physiological range of 6.0 to 8.0.[2]
In drug development, this buffering capacity is essential for:
-
Drug Stability: Maintaining the optimal pH to prevent the degradation of active pharmaceutical ingredients (APIs).[1]
-
Solubility: Ensuring the solubility of drugs, as the solubility of many APIs is pH-dependent.[2]
-
Patient Comfort: For parenteral and ophthalmic formulations, maintaining a pH close to physiological levels (around 7.4) minimizes irritation and discomfort.[2]
In biological research, the phosphate buffer system is fundamental to maintaining intracellular pH, which is crucial for the proper functioning of enzymes and other cellular processes.[17][18] Changes in intracellular pH can significantly impact enzyme kinetics and cellular signaling pathways.[18][19][20] Phosphate homeostasis is tightly regulated and is interconnected with various signaling pathways, including those involving fibroblast growth factor 23 (FGF23), parathyroid hormone (PTH), and vitamin D, which collectively control phosphate absorption and excretion.[21][22]
Diagram of Phosphate Buffer's Role in Cellular Homeostasis:
This guide provides foundational knowledge for the synthesis and rigorous characterization of this compound. Adherence to these detailed protocols will ensure the production of a high-quality reagent suitable for demanding research and pharmaceutical development applications.
References
- 1. Pharmaceutical Buffers [chemical-sales.com]
- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 3. Preparation method of sodium dihydrogen phosphate [lygshuren.com]
- 4. CN103787293A - Method for preparing sodium dihydrogen phosphate by utilizing phosphoric acid by wet process - Google Patents [patents.google.com]
- 5. Sodium Dihydrogen Phosphate Dihydrate: Applications in Nanocomposite Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fao.org [fao.org]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 17. web.as.uky.edu [web.as.uky.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Crystal Architecture of Sodium Dihydrogen Phosphate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). By presenting meticulously organized crystallographic data and detailed experimental protocols, this document serves as a comprehensive resource for professionals in research, scientific analysis, and pharmaceutical development.
Core Crystallographic Data
The crystal structure of the orthorhombic phase of this compound has been determined through single-crystal X-ray diffraction. The key quantitative data from this analysis is summarized in the table below for straightforward reference and comparison.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Lattice Parameters | |
| a | 7.616(5) Å |
| b | 7.899(3) Å |
| c | 7.382(2) Å |
| α, β, γ | 90° |
| Unit Cell Volume | 444.6 ų |
| Formula Units per Cell (Z) | 4 |
| Radiation Source | Mo Kα |
| R-factor | 0.034 |
| Number of Reflections | 678 |
Experimental Protocols
The determination of the crystal structure of this compound was achieved through a rigorous experimental workflow. The methodologies employed are detailed below to provide a clear understanding of the process from crystal preparation to data analysis.
Crystal Growth and Preparation
Single crystals of this compound were grown from an aqueous solution at ambient temperature. A suitable crystal, free from visible defects, was selected and mounted on a goniometer head for data collection.
Data Collection
X-ray diffraction data was collected using a single-crystal diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation). The crystal was maintained at a constant temperature throughout the data collection process to minimize thermal vibrations and improve data quality. A series of diffraction images were recorded as the crystal was rotated through a range of angles.
Structure Solution and Refinement
The crystal structure was solved using direct methods. This computational technique utilizes the intensities of the collected reflections to determine the initial positions of the atoms within the unit cell. Following the initial structure solution, the atomic positions and their anisotropic displacement parameters were refined using a least-squares method. The refinement process minimized the difference between the observed and calculated structure factors, resulting in a final R-factor of 0.034 for 678 unique reflections. The positions of the hydrogen atoms were identified from a difference Fourier map but were not included in the final refinement of the structural model.[1]
Visualizing the Experimental Workflow
To further elucidate the process of crystal structure determination, the following diagram illustrates the logical flow of the experimental and computational steps involved.
References
Thermodynamic Properties of Sodium Dihydrogen Phosphate Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). The information is compiled from various scientific sources to serve as a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in structured tables, details experimental methodologies for key thermodynamic measurements, and includes visualizations to illustrate the relationships between these properties and their determination.
Core Thermodynamic Data
The thermodynamic properties of this compound are crucial for understanding its behavior in various applications, including as a buffering agent, in drug formulations, and in chemical synthesis. The following tables summarize the key quantitative data for the anhydrous and monohydrated forms.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | NaH₂PO₄·H₂O |
| Molecular Weight | 137.99 g/mol [1] |
| Appearance | White crystalline powder |
| Density | 2.04 g/cm³ at 20 °C[1] |
| Solubility in Water | 850 g/L at 20 °C[1] |
| pH of 5% Solution | 4.1 - 4.5 at 25 °C[1] |
| Melting Point | 57.4 °C |
| Decomposition Temperature | 100 °C |
Table 2: Thermodynamic Properties of Anhydrous Sodium Dihydrogen Phosphate (NaH₂PO₄)
| Thermodynamic Property | Value |
| Standard Molar Enthalpy of Formation (ΔfH°) | -1537 kJ/mol[2] |
| Standard Molar Entropy (S°) | 127 J/(mol·K)[2] |
| Molar Heat Capacity at Constant Pressure (Cp) | 117 J/(mol·K)[2] |
Table 3: Estimated Thermodynamic Properties of this compound (NaH₂PO₄·H₂O) at 298.15 K
| Thermodynamic Property | Estimated Value |
| Standard Molar Enthalpy of Formation (ΔfH°) | -1828.83 kJ/mol |
| Standard Molar Entropy (S°) | 197 J/(mol·K) |
| Molar Heat Capacity at Constant Pressure (Cp) | 192.3 J/(mol·K) |
Note: The thermodynamic properties for the monohydrate have been estimated based on the properties of the anhydrous form and liquid water. The estimation for the standard molar enthalpy of formation assumes that the enthalpy of solution for the monohydrate is negligible. The standard molar entropy and molar heat capacity are estimated by the sum of the values for the anhydrous salt and one mole of liquid water.
Table 4: Solubility of Anhydrous Sodium Dihydrogen Phosphate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g of solvent) |
| 0.1 | 57.85[2] |
| 18 | 84.5[2] |
| 20 | 85.19[2] |
| 50 | 158.6[2] |
| 99.1 | 246.5[2] |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of hydrated salts like this compound involves several key experimental techniques. Below are detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the dehydration temperature, enthalpy of dehydration, and thermal stability of this compound.
Methodology:
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum or platinum crucible.
-
Experimental Conditions:
-
The sample is heated at a constant rate, typically 5-10 °C/min.
-
The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
The temperature range is set to cover the dehydration and decomposition of the sample, for instance, from room temperature to 300 °C. The dihydrate of sodium dihydrogen phosphate is known to convert to the monohydrate in the 40-100°C range, which then becomes anhydrous at 110°C.
-
-
Data Analysis:
-
The TGA curve plots the percentage of mass loss against temperature. The sharp decrease in mass corresponds to the loss of water of hydration. The stoichiometry of the hydrate can be confirmed from the percentage of mass loss.
-
The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic peaks correspond to processes like dehydration and melting, while exothermic peaks indicate crystallization or decomposition. The area under an endothermic peak can be integrated to determine the enthalpy of that transition (e.g., enthalpy of dehydration).
-
Solution Calorimetry
Objective: To determine the enthalpy of solution of this compound, which can then be used to calculate its standard enthalpy of formation.
Methodology:
-
Instrumentation: An isoperibol or isothermal solution calorimeter is used.
-
Sample Preparation: An accurately weighed sample of this compound is placed in a sample holder within the calorimeter. A precise volume of deionized water is placed in the reaction vessel.
-
Experimental Procedure:
-
The calorimeter is allowed to reach thermal equilibrium.
-
The sample is then introduced into the water, and the temperature change of the solution is precisely measured as the salt dissolves.
-
The calorimeter is calibrated by a reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl).
-
-
Data Analysis:
-
The heat of solution is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the amount of sample dissolved.
-
Using a thermochemical cycle involving the known standard enthalpies of formation of the constituent ions in their standard states and the experimentally determined enthalpy of solution, the standard enthalpy of formation of the solid salt can be calculated.
-
Visualization of Thermodynamic Relationships
The following diagram illustrates the relationship between the different forms of sodium dihydrogen phosphate and the experimental techniques used to characterize their thermodynamic properties.
Caption: Relationship between forms of sodium dihydrogen phosphate and experimental techniques.
References
Spectroscopic and Structural Analysis of Sodium Dihydrogen Phosphate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a widely utilized excipient in the pharmaceutical industry, primarily serving as a buffering agent to maintain the pH of formulations. Its crystalline structure and the presence of water of hydration can significantly influence its physicochemical properties, such as solubility, stability, and compatibility with active pharmaceutical ingredients (APIs). A thorough understanding of its spectroscopic and structural characteristics is therefore paramount for formulation development, quality control, and ensuring the overall efficacy and safety of pharmaceutical products. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow.
Spectroscopic and Crystallographic Data
The following tables summarize the available quantitative data for this compound obtained from various spectroscopic and crystallographic techniques.
Table 1: Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the dihydrogen phosphate anion (H₂PO₄⁻) and the water of hydration.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | O-H stretching vibrations of water of hydration |
| ~1640 | H-O-H bending vibration of water of hydration |
| 1240, 1160, 1090 | P-O stretching vibrations[1] |
| ~900 | P-OH stretching vibrations |
| ~500 | O-P-O bending vibrations |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Table 2: Raman Spectroscopy Data
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in the searched sources. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solid-state NMR spectroscopy provides detailed information about the local chemical environment of phosphorus and hydrogen atoms within the crystal lattice.
| Nucleus | Chemical Shift (ppm) |
| ³¹P | Dependent on the hydration state and crystal packing. Specific data for the monohydrate was not found in the searched sources. |
| ¹H | Data not available in the searched sources. |
Table 4: X-ray Diffraction (XRD) Data
Powder X-ray diffraction is a fundamental technique for identifying the crystalline phase of a material. The diffraction pattern is a unique fingerprint of the crystal structure. The Powder Diffraction File (PDF) number for anhydrous sodium dihydrogen phosphate is 70-0954. Specific 2θ values and relative intensities for the monohydrate were not available in the searched sources.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Data not available in the searched sources. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline the protocols for the key analytical techniques discussed.
Infrared (IR) Spectroscopy: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any adsorbed water.
-
In an agate mortar and pestle, grind a small amount of the this compound sample to a fine powder.
-
Add approximately 1-2 mg of the sample to 100-200 mg of the dried KBr.
-
Mix the sample and KBr intimately by grinding the mixture for several minutes until a homogenous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline this compound sample into a glass capillary tube or onto a microscope slide. No extensive sample preparation is typically required.
-
-
Data Acquisition:
-
Position the sample in the focus of the Raman spectrometer's laser beam.
-
Select an appropriate laser wavelength (e.g., 785 nm) and power to avoid sample degradation.
-
Acquire the Raman spectrum over the desired spectral range. The integration time and number of accumulations should be optimized to achieve an adequate signal-to-noise ratio.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Pack the powdered this compound sample into a zirconia rotor of the appropriate size for the NMR probe.
-
Ensure the rotor is packed tightly and uniformly to enable stable magic-angle spinning (MAS).
-
-
Data Acquisition (³¹P NMR):
-
Insert the rotor into the solid-state NMR probe.
-
Set the magic-angle spinning speed to a value sufficient to move spinning sidebands away from the isotropic chemical shifts of interest.
-
Use a single-pulse excitation sequence with high-power proton decoupling.
-
The recycle delay should be set to be at least five times the spin-lattice relaxation time (T₁) of the phosphorus nucleus to ensure quantitative results.
-
Reference the chemical shifts externally to a standard, such as 85% H₃PO₄.
-
-
Data Acquisition (¹H NMR):
-
A similar procedure to ³¹P NMR is followed, but with the spectrometer tuned to the proton frequency.
-
Due to the high natural abundance and strong dipolar couplings of protons in solids, advanced pulse sequences may be required to obtain high-resolution spectra.
-
Powder X-ray Diffraction (XRD)
-
Sample Preparation:
-
Gently grind the this compound sample to a fine, uniform powder to ensure a random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. The surface of the powder should be flat and level with the surface of the holder.
-
-
Data Acquisition:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.
-
Define the scanning range for 2θ (e.g., 5° to 70°) and the step size.
-
Initiate the scan. The detector will measure the intensity of the diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity versus 2θ) can be used to identify the crystalline phase by comparing the peak positions and intensities to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic and structural analysis of a pharmaceutical excipient like this compound.
Caption: Workflow for the spectroscopic and structural characterization of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a widely utilized excipient and buffering agent in laboratory and pharmaceutical applications. The information herein is intended to support researchers, scientists, and drug development professionals in the effective and safe use of this compound.
Core Properties of this compound
This compound, also known as monosodium phosphate monohydrate, is a sodium salt of phosphoric acid. It is commonly used as a buffering agent to maintain pH, an emulsifier, and a reagent in analytical chemistry and drug formulations.[1][2] In pharmaceutical preparations, it plays a crucial role in controlling the pH of formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[3]
Physical Properties
NaH₂PO₄·H₂O is a white, odorless, crystalline powder that is highly soluble in water.[1][4] Key physical properties are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | NaH₂PO₄·H₂O | [5] |
| Molecular Weight | 137.99 g/mol | [5][6] |
| Appearance | White, odorless, crystalline powder | [1] |
| Solubility in Water | 850 g/L at 25 °C | [6] |
| Melting Point | Decomposes at 100 °C | |
| Bulk Density | Approximately 880 kg/m ³ | [7] |
| Specific Gravity | 2.04 | [5] |
Chemical Properties
The chemical behavior of NaH₂PO₄·H₂O in aqueous solutions is a key aspect of its utility, particularly its role as a buffering agent.
| Property | Value | References |
| pH of 5% Aqueous Solution | 4.1 - 4.5 at 25 °C | [5] |
| Assay (alkalimetric) | 99.0% - 102.0% | [6][7] |
| Chemical Stability | Stable under normal conditions | [5] |
| Incompatible Materials | Strong acids, Strong oxidizing agents | [5] |
| Hazardous Decomposition | Emits toxic fumes when exposed to heat or fire | [1] |
Experimental Protocols
The following are detailed methodologies for key quality control experiments for NaH₂PO₄·H₂O, based on United States Pharmacopeia (USP) monographs.
Assay (Alkalimetric Titration)
This protocol determines the purity of NaH₂PO₄·H₂O.
-
Sample Preparation: Accurately weigh approximately 2.5 g of Monobasic Sodium Phosphate.
-
Dissolution: Dissolve the sample in 10 mL of cold water.
-
Addition of Sodium Chloride: Add 20 mL of a cold, saturated solution of sodium chloride.
-
Indicator: Add phenolphthalein as an indicator.
-
Titration: Titrate the solution with 1 N sodium hydroxide volumetric solution (VS). It is crucial to maintain the temperature of the solution between 10°C and 15°C throughout the titration.
-
Blank Determination: Perform a blank titration and make any necessary corrections.
-
Calculation: Each milliliter of 1 N sodium hydroxide is equivalent to 120.0 mg of NaH₂PO₄.[8]
pH Determination
This protocol measures the pH of an aqueous solution of NaH₂PO₄·H₂O.
-
Sample Preparation: Prepare a solution containing the equivalent of 1.0 g of NaH₂PO₄·H₂O in 20 mL of water.
-
Measurement: Measure the pH of the solution using a calibrated pH meter.
-
Acceptance Criteria: The pH of the solution should be between 4.1 and 4.5.[8]
Identification Tests
These tests confirm the presence of sodium and phosphate ions.
-
Sodium Identification:
-
Prepare a solution containing 0.1 g of the sodium compound in 2 mL of water.
-
Add 2 mL of 15% potassium carbonate solution and heat to boiling. No precipitate should form.
-
Add 4 mL of potassium pyroantimonate test solution (TS) and heat to boiling.
-
Cool the solution in ice water and, if necessary, scratch the inside of the test tube with a glass rod. A dense precipitate will form, confirming the presence of sodium.[2]
-
-
Phosphate Identification:
-
Prepare a neutral solution of the substance.
-
Test with Silver Nitrate: Addition of silver nitrate TS to the neutral solution yields a yellow precipitate that is soluble in 2 N nitric acid and in 6 N ammonium hydroxide.
-
Test with Ammonium Molybdate: Acidified solutions of orthophosphates yield a yellow precipitate with ammonium molybdate TS, which is soluble in 6 N ammonium hydroxide. The formation of this precipitate may be slow.[2]
-
Visualized Workflows and Pathways
The following diagrams illustrate common laboratory applications and signaling pathways involving phosphate, highlighting the contextual use of NaH₂PO₄·H₂O.
Caption: Workflow for preparing a phosphate buffer solution.
Caption: Role of phosphate in the MAPK/ERK signaling pathway.
Caption: General mechanism of phosphate prodrug activation.
Applications in Research and Drug Development
-
Buffering Agent: The primary use of NaH₂PO₄·H₂O is in the preparation of phosphate buffers, which are crucial for maintaining a stable pH in a wide range of biological and chemical experiments.[6] Phosphate-buffered saline (PBS) is a ubiquitous buffer in cell culture, molecular biology, and immunoassays.[9][10] The stability of the pH is critical for enzyme activity, cell viability, and the integrity of biological molecules.
-
Excipient in Pharmaceutical Formulations: In drug development, NaH₂PO₄·H₂O is used as an excipient to control the pH of both liquid and solid dosage forms.[3][11] Maintaining an optimal pH is essential for drug solubility, stability, and bioavailability.
-
Role in Drug Delivery Systems: Sodium phosphate salts are utilized in the development of drug delivery systems, including nanoparticle formulations. They can act as stabilizers and buffering agents within these systems to ensure the integrity of the formulation and the controlled release of the active drug.
-
Component in Signaling Pathway Studies: Phosphate is a key molecule in cellular signaling pathways, such as the MAPK/ERK pathway, where the addition and removal of phosphate groups (phosphorylation and dephosphorylation) act as molecular switches to regulate protein activity and transmit signals.[8] While not a direct signaling molecule itself, NaH₂PO₄·H₂O is a fundamental component of the buffers used to maintain physiological conditions during the in vitro study of these pathways.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): When handling NaH₂PO₄·H₂O, it is important to wear protective gloves, eyewear, and a lab coat to prevent skin and eye irritation.[1]
-
Handling: Avoid creating and inhaling dust, as it may cause respiratory irritation.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][5] It should be kept away from incompatible substances such as strong acids and oxidizers.[5]
-
Disposal: Dispose of the chemical in accordance with local regulations. As a water-soluble salt, any residue should be flushed with plenty of water.[1]
This guide provides essential technical information on NaH₂PO₄·H₂O for its effective and safe application in a laboratory setting. For further details, consulting specific pharmacopeial monographs and safety data sheets is recommended.
References
- 1. Phospho-ERK: Significance and symbolism [wisdomlib.org]
- 2. Elevated Inorganic Phosphate Stimulates Akt-ERK1/2-Mnk1 Signaling in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Primary Investigation of the Preparation of Nanoparticles by Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle- and Nanoporous-Membrane-Mediated Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
sodium dihydrogen phosphate monohydrate CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical identity and safety data for Sodium Dihydrogen Phosphate Monohydrate. The information is compiled from various safety data sheets and chemical databases to ensure accuracy and relevance for laboratory and research applications.
Chemical Identification
This compound, also known as monosodium phosphate monohydrate, is a chemical compound with the linear formula NaH₂PO₄ · H₂O.[1] It is widely used in laboratory and analytical settings, as well as in the development of pharmaceutical drug delivery systems.[1][2][3]
-
Chemical Name: this compound
-
Synonyms: Monosodium phosphate monohydrate, Sodium phosphate monobasic monohydrate[1][4]
Safety and Hazard Information
According to Regulation (EC) No 1272/2008 (CLP) and the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[2][3][8][9] Consequently, GHS pictograms and hazard statements are often not required.[2][9] However, some suppliers may classify it as causing skin, eye, and respiratory irritation under specific conditions.[10] It is non-combustible and does not present a significant fire or explosion hazard.[7][10][11]
Quantitative Safety and Physical Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Acute Toxicity | ||
| LD50 Oral (Rat) | > 2,000 mg/kg | [5] |
| LD50 Dermal (Rabbit) | > 7,940 mg/kg | [12] |
| LC50 Inhalation (Rat, 4h) | > 0.83 mg/L | [12] |
| Physical Properties | ||
| Appearance | White Crystalline Solid | [1][7] |
| pH (50 g/L in H₂O, 25°C) | 4.1 - 4.5 | [7][13] |
| Decomposition Temperature | > 100 °C | [7][13] |
| Density (20°C) | 2.04 g/cm³ | [5][13] |
| Bulk Density | ~880 kg/m ³ | [13] |
| Water Solubility (20°C) | 850 g/L | [1][5][13] |
| Stability | ||
| Reactivity | Violent reaction with strong acids.[2][3] | [2][3] |
| Incompatible Materials | Strong oxidizing agents, highly alkaline or acidic materials.[5][7] | [5][7] |
| Hazardous Decomposition | Oxides of phosphorus and sodium oxides upon heating.[7] | [7] |
Experimental Protocols
The toxicological data presented in the safety data sheets are typically derived from standardized testing methodologies. For instance, inhalation toxicity data (LC50) is often obtained following protocols such as the OECD Test Guideline 403.[12] These guidelines provide detailed experimental procedures for assessing the potential hazards of chemical substances. Dermal toxicity data is referenced from resources like the IUCLID (International Uniform Chemical Information Database).[12] These standardized protocols ensure that the generated data is reproducible and reliable for risk assessment.
Handling, Storage, and First Aid
5.1 Handling and Storage For safe handling, it is recommended to use personal protective equipment (PPE) such as protective gloves and safety glasses.[10] Handling should occur in a well-ventilated area to avoid dust formation and inhalation.[7][8][10] General occupational hygiene practices, such as washing hands after use and not eating or drinking in work areas, should be followed.[8]
The substance should be stored in a dry place with the container tightly closed.[2][3][12]
5.2 First Aid Measures A summary of first aid procedures is provided below:
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing. If irritation persists, seek medical attention.[8][10]
-
Skin Contact: Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Rinse the mouth with water. Call a doctor if you feel unwell.[3][8]
Spill Management Workflow
In the event of an accidental release, a structured response is crucial to ensure safety and minimize environmental impact. The following diagram outlines a general workflow for managing a chemical spill.
Caption: Logical workflow for responding to a chemical spill event.
References
- 1. 一水磷酸二氢钠 for analysis EMSURE® ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. This compound | Fisher Scientific [fishersci.ca]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. agarscientific.com [agarscientific.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
The Unseen Influence: A Technical Guide to the Role of Water of Crystallization in Sodium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium dihydrogen phosphate (NaH₂PO₄), a ubiquitous compound in research and pharmaceutical applications, exists in anhydrous and hydrated forms, primarily as the monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O). The water of crystallization, far from being a passive component, profoundly influences the physicochemical properties of this salt, impacting its solubility, stability, hygroscopicity, and thermal behavior. A thorough understanding of these influences is paramount for its effective application in sensitive environments such as drug formulation and biochemical research. This technical guide provides an in-depth analysis of the critical role of the water of crystallization in sodium dihydrogen phosphate, offering quantitative data, detailed experimental protocols for characterization, and visual representations of its chemical behavior.
Introduction
Sodium dihydrogen phosphate is a vital inorganic salt extensively utilized as a buffering agent, sequestrant, and an essential component in various laboratory reagents and pharmaceutical excipients.[1] Its efficacy in these roles is intrinsically linked to its hydration state. The presence of one or two water molecules within the crystal lattice alters the compound's fundamental properties, which can have significant implications for product performance, stability, and manufacturing processes. This guide will explore the distinct characteristics of the anhydrous, monohydrate, and dihydrate forms of sodium dihydrogen phosphate, with a focus on the functional consequences of the water of crystallization.
Physicochemical Properties Influenced by Water of Crystallization
The number of water molecules integrated into the crystal structure of sodium dihydrogen phosphate directly affects several key physicochemical parameters. These differences are critical for selecting the appropriate form for a specific application.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the anhydrous, monohydrate, and dihydrate forms of sodium dihydrogen phosphate.
| Property | Anhydrous (NaH₂PO₄) | Monohydrate (NaH₂PO₄·H₂O) | Dihydrate (NaH₂PO₄·2H₂O) |
| Molecular Weight ( g/mol ) | 119.98[2] | 137.99 | 156.01[2] |
| Appearance | White crystalline powder[3] | White orthorhombic crystals or granules[4] | Colorless or white, slightly deliquescent crystals[5] |
| Density (g/cm³) | 2.36[3] | 2.04 | 1.915 |
| pH (1% aqueous solution) | ~4.5 | 4.1 - 4.5 | 4.2 - 4.5[6] |
| Hygroscopicity | Slightly hygroscopic | Hygroscopic | Deliquescent |
Table 1: General Physicochemical Properties
| Temperature (°C) | Anhydrous ( g/100g H₂O) | Monohydrate ( g/100g H₂O) | Dihydrate ( g/100g H₂O) |
| 0 | 59.90[3] | - | 57.7[7] |
| 20 | - | - | 85.2[7] |
| 40 | - | - | 138.2[7] |
| 50 | 179.3[7] | - | - |
| 60 | 207.3[7] | - | - |
| 80 | 284.4[7] | - | - |
Table 2: Solubility in Water at Various Temperatures [3][7]
| Hydrate Form | Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Product |
| Dihydrate (NaH₂PO₄·2H₂O) | Loss of ~1 H₂O | 40 - 100[8] | ~11.5 | Monohydrate (NaH₂PO₄·H₂O) |
| Monohydrate (NaH₂PO₄·H₂O) | Loss of ~1 H₂O | ~100[8] | ~13.0 (from monohydrate) | Anhydrous (NaH₂PO₄) |
| Anhydrous (NaH₂PO₄) | Condensation | > 169[3] | - | Disodium pyrophosphate (Na₂H₂P₂O₇) |
| Anhydrous (NaH₂PO₄) | Further Condensation | > 550[3] | - | Trisodium trimetaphosphate (Na₃P₃O₉) |
Table 3: Thermal Decomposition Data [3][8]
The Role of Water of Crystallization in Key Applications
Pharmaceutical Formulations
In the pharmaceutical industry, sodium dihydrogen phosphate is a critical excipient, primarily used as a buffering agent to maintain the pH of formulations, which is crucial for drug stability and bioavailability.[1] The choice between the hydrated and anhydrous forms depends on the desired properties of the final product and the manufacturing process.
-
Stability: The water of crystallization can influence the stability of the drug substance. For water-sensitive active pharmaceutical ingredients (APIs), the use of the anhydrous form is preferred to prevent degradation.
-
Dissolution Rate: The hydrated forms, with their generally higher solubility at lower temperatures, can offer advantages in formulations where rapid dissolution is required.
-
Hygroscopicity: The dihydrate is deliquescent, meaning it can absorb enough moisture from the air to dissolve. This property can be problematic in solid dosage forms, potentially leading to caking and degradation. The anhydrous form is less hygroscopic, offering better stability in humid conditions.
Laboratory and Research Applications
In a laboratory setting, sodium dihydrogen phosphate is a fundamental component of phosphate-buffered saline (PBS) and other biological buffers. The precise concentration of the phosphate species is critical for maintaining physiological pH.
-
Buffer Preparation: When preparing buffer solutions, it is essential to use the correct molecular weight corresponding to the specific hydrate being used to ensure accurate molar concentrations.
-
Analytical Standards: The well-defined stoichiometry of the hydrated forms makes them suitable for use as analytical standards in various chemical analyses.
Experimental Protocols for Characterization
The characterization of the hydration state of sodium dihydrogen phosphate is crucial for quality control and formulation development. The following are detailed methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of sodium dihydrogen phosphate hydrates.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature).
-
Sample Preparation: Accurately weigh 5-10 mg of the sodium dihydrogen phosphate sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset and end-set temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step, which corresponds to the loss of water of crystallization and subsequent decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of dehydration and other thermal events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sodium dihydrogen phosphate sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Dry nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic peaks corresponding to the loss of water of crystallization. The peak temperature and enthalpy of the transition can be determined.
-
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form (anhydrous, monohydrate, or dihydrate) of sodium dihydrogen phosphate.
Methodology:
-
Instrument Alignment: Ensure the PXRD instrument is properly aligned according to the manufacturer's specifications.
-
Sample Preparation: Gently grind the sodium dihydrogen phosphate sample to a fine powder using an agate mortar and pestle. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Experimental Conditions:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 60°.
-
Scan Speed: 2°/min.
-
Step Size: 0.02°.
-
-
Data Analysis:
-
Plot the diffraction intensity as a function of the diffraction angle (2θ).
-
Compare the resulting diffractogram with reference patterns for anhydrous, monohydrate, and dihydrate sodium dihydrogen phosphate from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD).
-
Visualization of Chemical Behavior
Interconversion of Hydrated Forms
The different hydrated forms of sodium dihydrogen phosphate can be interconverted by controlling temperature and humidity. This relationship is crucial for understanding the stability of the material during processing and storage.
Caption: Interconversion pathway of sodium dihydrogen phosphate hydrates.
Phosphate Buffer System
Sodium dihydrogen phosphate is a key component of the phosphate buffer system, which is essential for maintaining pH in biological systems and laboratory solutions. The dihydrogen phosphate ion (H₂PO₄⁻) acts as the weak acid, while the hydrogen phosphate ion (HPO₄²⁻) acts as its conjugate base.
Caption: Mechanism of the phosphate buffer system.
Conclusion
The water of crystallization in sodium dihydrogen phosphate is a determining factor in its physical and chemical properties. A comprehensive understanding of the differences between the anhydrous, monohydrate, and dihydrate forms is essential for scientists and professionals in research and drug development to ensure the desired performance, stability, and quality of their products and experiments. The appropriate selection and characterization of the specific hydrate of sodium dihydrogen phosphate are critical steps in harnessing its full potential in a wide array of scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Monosodium phosphate - Wikipedia [en.wikipedia.org]
- 4. Sodium dihydrogen phosphate monohydrate for analysis EMSURE ACS,Reag. Ph Eur 10049-21-5 [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 13472-35-0・Sodium Dihydrogen Phosphate Dihydrate [CertiPro:JPE,USP,Ph.Eur.,Endotoxin test]・197-18497・191-18495[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility of Sodium Dihydrogen Phosphate Monohydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a monadic sodium salt of phosphoric acid, widely utilized as a buffering agent, acidulant, and sequestrant in the pharmaceutical, food, and chemical industries.[1][2] Its utility in drug formulation and development is significant, particularly in creating multiparticulate drug delivery systems and as a buffer in analytical techniques like high-performance liquid chromatography (HPLC).[3][4] Understanding the solubility of this inorganic salt in various organic solvents is critical for process design, purification, crystallization, and the formulation of non-aqueous systems. This guide provides a comprehensive overview of its solubility profile in common organic solvents and details a generalized experimental protocol for its determination.
Solubility Profile
This compound is an ionic compound that exhibits high solubility in polar protic solvents like water but is generally poorly soluble in most organic solvents.[5] The polarity of the solvent plays a paramount role; polar solvents can effectively solvate the sodium (Na⁺) and dihydrogen phosphate (H₂PO₄⁻) ions, overcoming the crystal lattice energy, whereas non-polar organic solvents cannot.[5][6]
The available data on the solubility of this compound in organic solvents is primarily qualitative. A summary of this information is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Qualitative Solubility | Reference(s) |
| Ethanol (96%) | Polar Protic | Very slightly soluble / Practically insoluble | [7][8] |
| Methanol | Polar Protic | Insoluble | [1][7] |
| Ethanol | Polar Protic | Insoluble / Almost insoluble | [1][2][9][10][11] |
| Diethyl Ether | Polar Aprotic | Insoluble | [2][9] |
| Chloroform | Non-polar | Insoluble | [2][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble | [4] |
Note: The slight discrepancy in ethanol's description ("very slightly soluble" vs. "insoluble") may stem from differences in experimental conditions or definitions (e.g., BP vs. general chemical sources).
Experimental Methodology for Solubility Determination
While specific quantitative data is sparse in the literature, the solubility of a salt like this compound in an organic solvent can be determined using well-established methods. The following protocol describes a generalized approach based on the equilibrium shake-flask method, which is a reliable technique for measuring the solubility of a solid in a liquid.[12][13][14]
3.1 Principle
A surplus of the solid solute (this compound) is added to the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the supernatant) is quantified using a suitable analytical technique.[12][14]
3.2 Materials and Equipment
-
This compound (analytical grade)
-
Organic Solvent(s) of interest (HPLC grade or equivalent)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a conductivity detector, Ion Chromatography (IC), or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for sodium ion analysis).
3.3 Detailed Protocol
-
Preparation: Add an excess amount of this compound to a series of sealed vials or flasks containing a precise volume of the chosen organic solvent. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.[14]
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period. Preliminary experiments should be conducted to determine the time required to reach equilibrium (e.g., testing at 24, 48, and 72 hours).[12][13] A duration of 24-48 hours is often sufficient.[14]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated liquid phase, centrifuge the vials.[12]
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To prevent any undissolved microparticles from being included, immediately filter the aliquot through a syringe filter compatible with the organic solvent.[12]
-
Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent (often water for phosphate analysis) to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample.
-
For Phosphate (H₂PO₄⁻): Ion chromatography is a highly effective method.
-
For Sodium (Na⁺): ICP-OES can be used for precise quantification of the sodium ion.
-
The choice of method depends on available instrumentation and potential interferences from the solvent.
-
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of a salt.
Conclusion
The solubility of this compound in organic solvents is markedly low, a characteristic dictated by its ionic nature and the lower polarity of organic liquids compared to water. It is generally classified as insoluble or, at best, very slightly soluble in common alcohols like ethanol and methanol, and practically insoluble in aprotic and non-polar solvents.[1][4][7][8][9] For drug development and chemical process design requiring precise solubility data, the generalized shake-flask experimental protocol outlined provides a robust framework for empirical determination. Accurate quantification via techniques such as ion chromatography or ICP-OES is essential for obtaining reliable results.
References
- 1. SODIUM DIHYDROGENE PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. Sodium Phosphate Monobasic Monohydrate | 10049-21-5 [chemicalbook.com]
- 3. This compound for analysis EMSURE ACS,Reag. Ph Eur 10049-21-5 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. nanyangchemical.com [nanyangchemical.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Buy this compound BP at Affordable Price, Product Details [annexechem.net]
- 8. This compound [drugfuture.com]
- 9. fao.org [fao.org]
- 10. chembk.com [chembk.com]
- 11. alchembio.com [alchembio.com]
- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to Sodium Dihydrogen Phosphate Monohydrate for Researchers and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄ · H₂O), also known as monosodium phosphate monobasic monohydrate, is an inorganic salt of critical importance across a spectrum of scientific disciplines.[1][2] Its utility is particularly pronounced in biomedical research, analytical chemistry, and pharmaceutical manufacturing. Functioning primarily as a buffering agent, it is indispensable for maintaining stable pH conditions in a vast array of experimental and formulation contexts.[3][4] In the pharmaceutical industry, it serves as a high-quality excipient in various drug delivery systems, from liquid formulations to advanced multiparticulate systems designed to enhance drug bioavailability.[5][6] This guide provides a comprehensive technical overview of its chemical properties, applications, and key experimental protocols relevant to professionals in research and drug development.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below. This data is essential for its accurate use in preparing solutions and formulations. The compound exists in multiple hydration states, including anhydrous and dihydrate forms, with the monohydrate being a common crystalline solid.[4][7]
| Property | Value | Citation(s) |
| Chemical Formula | NaH₂PO₄ · H₂O | [8][9] |
| Molecular Weight | 137.99 g/mol | [1][2][8][9] |
| Synonyms | Sodium phosphate monobasic monohydrate, Monosodium phosphate | [2][10] |
| Appearance | White crystalline solid or powder | [4] |
| pH (50 g/L in H₂O at 25°C) | 4.1 - 4.5 | [8] |
| Solubility in Water | 850 g/L | [8] |
| Density | 2.04 g/cm³ (at 20°C) | [9] |
| Melting Point | Decomposes at 100°C | [8] |
| Assay (Alkalimetric) | 99.0% - 102.0% |
Applications in Research and Pharmaceutical Development
This compound's versatility makes it a cornerstone reagent and excipient.
-
Buffering Agent : Its most common application is as a component in phosphate buffer systems, which are widely used in molecular biology, biochemistry, and cell culture to maintain a stable physiological pH.[1][3] The combination of the weakly acidic sodium dihydrogen phosphate with its conjugate base, disodium hydrogen phosphate, creates a buffer with a high buffering capacity.[11]
-
Pharmaceutical Excipient : In drug development, it is used as a high-quality excipient for liquid, solid, and semi-solid formulations. It is particularly suitable for high-risk applications in biopharmaceutical manufacturing due to its availability in grades with low microbial and endotoxin limits. Its roles include acting as a buffer and chelating agent in ophthalmic and injectable products.
-
Drug Delivery Systems : Research has demonstrated its utility in the development of multiparticulate drug delivery systems. Its presence can facilitate the in situ amorphization of a drug, a strategy used to enhance the solubility and, consequently, the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
-
Analytical Chemistry : The compound is integral to preparing mobile phases and buffer systems for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis, where it aids in achieving efficient and reproducible separation of analytes.[1]
-
Clinical Research : Sodium dihydrogen phosphate is a component in cardioplegia solutions used to protect the heart during cardiac surgery and is being investigated as part of novel drug formulations for treating blood cancers like acute myeloid leukemia (AML).[12]
Experimental Protocols
Detailed and accurate preparation methods are crucial for reproducible scientific outcomes. The following are key experimental protocols involving this compound.
Protocol 1: Preparation of 1 M this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution for subsequent dilution.
-
Calculation : Determine the mass of this compound (MW: 137.99 g/mol ) required. To prepare 1 liter of a 1 M solution, 137.99 g is needed.
-
Weighing : Accurately weigh out 137.99 g of the compound using an analytical balance.
-
Dissolution : Transfer the powder to a beaker or flask containing approximately 800 mL of deionized or distilled water.
-
Mixing : Stir the solution using a magnetic stirrer until the solid is completely dissolved. The resulting solution should be clear and colorless.
-
Volume Adjustment : Carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization and Storage : For biological applications, the solution can be sterilized by autoclaving (121°C for 20 minutes on a liquid cycle).[13] Store the solution at room temperature.[13]
Protocol 2: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a commonly used phosphate buffer by blending monobasic and dibasic phosphate solutions.
-
Prepare Stock Solutions :
-
Solution A (0.1 M NaH₂PO₄) : Dissolve 13.80 g of this compound (NaH₂PO₄ · H₂O) in deionized water to a final volume of 1 L.
-
Solution B (0.1 M Na₂HPO₄) : Dissolve 14.20 g of disodium hydrogen phosphate anhydrous (Na₂HPO₄) in deionized water to a final volume of 1 L.
-
-
Mixing : To prepare 1 L of the buffer, start with the acidic component, Solution A. A common starting point for a pH 7.4 buffer is to mix approximately 190 mL of Solution A with 810 mL of Solution B.
-
pH Adjustment : Place a calibrated pH meter into the mixed solution. While stirring, slowly add Solution B (the basic solution) to the mixture until the pH reaches exactly 7.4. If the pH overshoots, titrate back by adding small volumes of Solution A.
-
Final Volume : If necessary, adjust the final volume to 1 L with deionized water.
-
Storage : Store the buffer at 4°C. Note that phosphate buffers can precipitate in the presence of high concentrations of ethanol and may inhibit certain enzymatic reactions.[11]
Protocol 3: Quality Control via Alkalimetric Titration Assay
This method is used to determine the purity of a sodium dihydrogen phosphate sample.[7]
-
Sample Preparation : Accurately weigh and dissolve approximately 0.7 g of the sample in 50 mL of 0.1 N hydrochloric acid.
-
Initial Titration : Place a calibrated pH meter in the solution. Titrate with 0.1 N sodium hydroxide (NaOH) while stirring constantly until the pH reaches 3.3.
-
First End-Point Determination : Continue adding the 0.1 N NaOH in small, precise increments (e.g., 0.5 mL) until the pH passes 6.0. Record the burette reading and pH after each addition. The first end-point (F) is identified by the largest change in pH per volume increment in this range.
-
Second End-Point Determination : Continue the titration with 0.1 N NaOH until the pH reaches 8.5. Proceed with incremental additions until the pH passes 10.0. The second end-point (T) is identified by the largest change in pH per volume increment in this range.
-
Calculation : The volume of NaOH used in the titration is calculated by subtracting the volume at end-point F from the volume at end-point T (T - F). Each mL of 0.1 N NaOH is equivalent to 0.0120 g of NaH₂PO₄.[7]
Visualized Workflows and Relationships
Diagrams created using DOT language provide clear visual representations of key concepts and processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium Phosphate, Monobasic, Monohydrate | H4NaO5P | CID 516949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. annexechem.com [annexechem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. fao.org [fao.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | Fisher Scientific [fishersci.ca]
- 11. Sodium Phosphate Buffer [novoprolabs.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. laboratorynotes.com [laboratorynotes.com]
Navigating Purity: A Technical Guide to Research-Grade Sodium Dihydrogen Phosphate Monohydrate
For researchers, scientists, and drug development professionals, the quality of reagents is paramount to the integrity and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the purity specifications for research-grade sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a widely used buffer and sequestering agent. This document outlines typical purity levels, details the analytical methodologies for their verification, and presents a standardized quality control workflow.
This compound is a critical component in numerous biological and chemical applications, including the preparation of phosphate-buffered saline (PBS), protein crystallization, and as an excipient in pharmaceutical formulations. Its efficacy in these roles is directly dependent on its purity. Impurities can interfere with biological systems, catalyze unwanted side reactions, or affect the stability of final products. Therefore, stringent quality control is essential.
Core Purity Specifications
Research-grade this compound is typically characterized by a high assay value and strictly controlled limits for various impurities. The following table summarizes the common specifications for different grades of this reagent, such as ACS (American Chemical Society) grade and pharmaceutical grades (e.g., BP, USP, Ph. Eur.).[1][2][3][4][5][6]
| Parameter | Specification | Typical Value |
| Assay (alkalimetric, on dried substance) | 98.0 - 102.0% | ≥99.0% |
| pH of 5% solution | 4.1 - 4.7 | 4.2 - 4.5 |
| Insoluble Matter | ≤ 0.01% | Conforms |
| Chloride (Cl) | ≤ 0.001% (10 ppm) | Conforms |
| Sulfate (SO₄) | ≤ 0.003% (30 ppm) | Conforms |
| Heavy Metals (as Pb) | ≤ 0.0005% (5 ppm) | Conforms |
| Iron (Fe) | ≤ 0.0005% (5 ppm) | Conforms |
| Calcium (Ca) | ≤ 0.005% (50 ppm) | Conforms |
| Potassium (K) | ≤ 0.005% (50 ppm) | Conforms |
| Loss on Drying (LOD) | 10.0 - 15.0% | Conforms |
Experimental Protocols for Purity Determination
Accurate assessment of this compound purity requires robust and validated analytical methods. Below are detailed methodologies for the key parameters.
Assay (Alkalimetric Titration)
The assay determines the percentage purity of the substance. A potentiometric titration method is commonly employed for its accuracy and precision.[7]
-
Sample Preparation: Accurately weigh approximately 0.7 g of the previously dried sample and dissolve it in 50 mL of 0.1 N hydrochloric acid.
-
Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
First Equivalence Point: Titrate the solution with standardized 0.1 N sodium hydroxide. Record the volume of titrant added and the corresponding pH. The first equivalence point is typically observed around pH 4.2-4.6.
-
Second Equivalence Point: Continue the titration until the second equivalence point is reached, which is typically around pH 8.5-9.6.
-
Calculation: The amount of sodium dihydrogen phosphate is calculated from the volume of sodium hydroxide consumed between the first and second equivalence points. Each mL of 0.1 N sodium hydroxide is equivalent to 12.00 mg of NaH₂PO₄.
Determination of Chloride
The presence of chloride is a common impurity. The Volhard method is a suitable titration technique, especially in the presence of phosphate ions which can interfere with other methods.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in distilled water.
-
Precipitation: Add a known excess of a standardized silver nitrate solution to the sample solution, along with nitric acid. This precipitates all the chloride ions as silver chloride.
-
Titration: The excess silver nitrate is then back-titrated with a standardized potassium thiocyanate solution using a ferric ammonium sulfate indicator.
-
Endpoint: The endpoint is indicated by the formation of a reddish-brown ferric thiocyanate complex.
-
Calculation: The amount of chloride in the original sample is calculated by subtracting the amount of excess silver nitrate from the total amount initially added.
Determination of Sulfate
Sulfate impurities are typically determined using a turbidimetric method.
-
Sample Preparation: Dissolve a specified amount of the sample in distilled water.
-
Precipitation: Add a solution of barium chloride to the sample solution under controlled acidic conditions. This leads to the precipitation of barium sulfate, forming a uniform turbidity.
-
Measurement: The turbidity of the sample is measured using a nephelometer or a spectrophotometer at a specific wavelength (e.g., 420 nm).[8]
-
Quantification: The sulfate concentration is determined by comparing the turbidity of the sample to that of a series of standard sulfate solutions treated in the same manner.
Analysis of Heavy Metals
Modern pharmaceutical and reagent standards are moving away from the outdated USP <231> colorimetric method for heavy metals.[1][9][2][10] The current state-of-the-art methods, as outlined in USP <232> and <233>, utilize inductively coupled plasma (ICP) techniques for their superior sensitivity and specificity.[11]
-
Sample Preparation (Microwave Digestion): A precisely weighed sample is placed in a digestion vessel with a mixture of high-purity nitric acid and other acids as required. The vessel is sealed and heated in a microwave digestion system to break down the sample matrix and dissolve the metals.
-
Analysis by ICP-MS or ICP-OES: The digested sample solution is introduced into an ICP-Mass Spectrometer (MS) or ICP-Optical Emission Spectrometer (OES). The high-temperature plasma atomizes and ionizes the elements.
-
Detection and Quantification: The elements are then detected and quantified based on their unique mass-to-charge ratios (ICP-MS) or their characteristic atomic emission spectra (ICP-OES). The concentration of each heavy metal is determined by comparing the signal from the sample to that of certified reference standards.
Determination of Iron
Iron content can be determined by a colorimetric method using a chromogenic agent like 1,10-phenanthroline.
-
Sample Preparation: Dissolve the sample in water and add a reducing agent, such as hydroxylamine hydrochloride, to ensure all iron is in the ferrous (Fe²⁺) state.
-
Color Development: Add a solution of 1,10-phenanthroline and a buffer to adjust the pH. The iron(II) forms a stable, orange-red complex with the phenanthroline.
-
Measurement: The absorbance of the colored solution is measured with a spectrophotometer at the wavelength of maximum absorbance (approximately 510 nm).
-
Calculation: The concentration of iron is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.
Quality Control Workflow
A robust quality control (QC) process is essential to ensure the consistent purity of research-grade this compound. The following diagram illustrates a typical QC workflow from raw material reception to final product release.
Caption: Quality control workflow for research-grade this compound.
Conclusion
The purity of this compound is a critical factor for the success of research and development activities. By understanding the key purity specifications and the analytical methods used for their verification, researchers can make informed decisions when selecting reagents and ensure the reliability of their results. The stringent quality control measures outlined in this guide provide a framework for maintaining the high standards of purity required in scientific and pharmaceutical applications.
References
- 1. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Simultaneous determination of sulfate and phosphate in aqueous solution by conductometric titration | Poster Board #324 - American Chemical Society [acs.digitellinc.com]
- 5. usp.org [usp.org]
- 6. This compound, Pharmpur®, BP, USP - Scharlab [scharlab.com]
- 7. fao.org [fao.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. General Chapter Heavy Metals and Affected Monographs and General Chapters | USP-NF [uspnf.com]
- 10. pharmtech.com [pharmtech.com]
- 11. sgs.com [sgs.com]
Methodological & Application
Application Notes and Protocols for Sodium Dihydrogen Phosphate Monohydrate Buffer in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of sodium dihydrogen phosphate monohydrate buffers in protein crystallization experiments.
Introduction
Sodium phosphate buffers are widely utilized in biological and biochemical research, including protein crystallization, due to their buffering capacity in the physiological pH range.[1][2] Phosphoric acid is a triprotic acid with three dissociation constants (pKa values), allowing for the formulation of buffers around pH 2.15, 7.21, and 12.32.[1][3] For protein crystallization, the second pKa of 7.21 is most relevant, providing a buffering range of approximately pH 5.8 to 8.0.[1][4][5] The choice of buffer is critical as pH is a key factor influencing a protein's surface charge and solubility, which are crucial for successful crystallization.[6] While effective, it is important to note that phosphate buffers can sometimes lead to the formation of inorganic salt crystals, which can be mistaken for protein crystals.[7][8]
Principles of Phosphate Buffer Preparation
The Henderson-Hasselbalch equation is the fundamental principle governing buffer preparation.[3][9][10] It relates the pH of a buffer solution to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the weak acid.
For a sodium phosphate buffer, the equilibrium between the weak acid (dihydrogen phosphate, H₂PO₄⁻) and the conjugate base (monohydrogen phosphate, HPO₄²⁻) is key. The Henderson-Hasselbalch equation is expressed as:
pH = pKa + log₁₀ ([HPO₄²⁻] / [H₂PO₄⁻])
The pKa for this equilibrium is approximately 7.21.[3][9] By adjusting the ratio of the conjugate base (from a salt like disodium hydrogen phosphate) to the weak acid (from a salt like sodium dihydrogen phosphate), a buffer of a desired pH can be prepared.
Quantitative Data for Buffer Preparation
The following tables provide essential data for the preparation of sodium phosphate buffers.
Table 1: Properties of Sodium Phosphate Salts
| Compound | Synonym | Formula | Molecular Weight ( g/mol ) |
| Sodium Phosphate Monobasic Monohydrate | This compound | NaH₂PO₄·H₂O | 137.99 |
| Sodium Phosphate Dibasic Anhydrous | Disodium hydrogen phosphate | Na₂HPO₄ | 141.96 |
| Sodium Phosphate Dibasic Dihydrate | Disodium hydrogen phosphate dihydrate | Na₂HPO₄·2H₂O | 178.05 |
| Sodium Phosphate Dibasic Heptahydrate | Disodium hydrogen phosphate heptahydrate | Na₂HPO₄·7H₂O | 268.07 |
Table 2: Component Ratios for 0.1 M Sodium Phosphate Buffer Preparation
| Target pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
Note: The ratios can be scaled for the preparation of different buffer volumes.
Experimental Protocols
There are two common methods for preparing sodium phosphate buffers: by mixing stock solutions of the acidic and basic components, or by titrating a solution of the acidic component with a strong base.
Protocol 1: Preparation of 1 M Sodium Phosphate Buffer Stock Solutions
This protocol describes the preparation of 1 M stock solutions of this compound (acidic component) and disodium hydrogen phosphate (basic component).
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate, anhydrous (Na₂HPO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
1 M this compound (NaH₂PO₄·H₂O) Stock Solution (pH ~4.2):
-
Weigh out 137.99 g of this compound.
-
Dissolve the powder in approximately 800 mL of deionized water.
-
Once fully dissolved, adjust the final volume to 1 L with deionized water.
-
Store at room temperature.
1 M Disodium Hydrogen Phosphate (Na₂HPO₄) Stock Solution (pH ~9.2):
-
Weigh out 141.96 g of anhydrous disodium hydrogen phosphate.
-
Dissolve the powder in approximately 800 mL of deionized water.
-
Once fully dissolved, adjust the final volume to 1 L with deionized water.
-
Store at room temperature.
Protocol 2: Preparation of a 0.1 M Sodium Phosphate Buffer of a Specific pH by Mixing Stock Solutions
This protocol details how to prepare a 0.1 M sodium phosphate buffer of a desired pH by mixing the stock solutions from Protocol 1.
Materials:
-
1 M this compound stock solution
-
1 M Disodium hydrogen phosphate stock solution
-
Deionized water
-
Graduated cylinders
-
Beaker
-
pH meter
Procedure (for 100 mL of 0.1 M buffer):
-
Refer to Table 2 for the approximate volumes of the acidic and basic stock solutions required for the target pH. For a 0.1 M final concentration, these volumes will be diluted.
-
For example, to prepare 100 mL of 0.1 M sodium phosphate buffer at pH 7.4:
-
Pipette 1.9 mL of 1 M NaH₂PO₄·H₂O stock solution into a beaker.
-
Pipette 8.1 mL of 1 M Na₂HPO₄ stock solution into the same beaker.
-
Add approximately 80 mL of deionized water and mix.
-
-
Calibrate the pH meter.
-
Measure the pH of the solution and adjust by adding small volumes of the appropriate stock solution (NaH₂PO₄·H₂O to lower pH, Na₂HPO₄ to raise pH) until the target pH is reached.
-
Bring the final volume to 100 mL with deionized water.
Protocol 3: Preparation of a 0.1 M Sodium Phosphate Buffer by Titration
This protocol describes the preparation of a 0.1 M sodium phosphate buffer by starting with the acidic component and titrating with a strong base.
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
pH meter
Procedure (for 1 L of 0.1 M buffer):
-
Weigh out 13.8 g of this compound (for a 0.1 M solution).
-
Dissolve the powder in approximately 900 mL of deionized water.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Calibrate the pH meter and place the electrode in the solution.
-
Slowly add the NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the desired pH is reached.
-
Once the target pH is stable, add deionized water to bring the final volume to 1 L.
Application in Protein Crystallization
In protein crystallization, sodium phosphate can act as both a buffer and a precipitant.
-
As a Buffer: Typically, a low concentration of buffer (e.g., 25 mM) is included in the protein solution to maintain a stable pH.[7][11]
-
As a Precipitant: Higher concentrations of phosphate salts (0.8 M to 1.8 M) are often used in crystallization screens to induce protein precipitation and crystallization.[12]
When preparing for crystallization, it is advisable to keep the buffer in the protein solution at a minimal concentration to avoid interfering with the conditions of the crystallization screen.[11]
Visualizations
Caption: Workflow for preparing sodium phosphate buffer by mixing stock solutions.
Caption: Decision-making process for selecting and preparing a sodium phosphate buffer.
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Sodium Phosphate Buffer [novoprolabs.com]
- 3. Phosphate Buffer Issues [chem.fsu.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. peakproteins.com [peakproteins.com]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
- 7. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 11. researchgate.net [researchgate.net]
- 12. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols: Utilizing Sodium Dihydrogen Phosphate Monohydrate in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a critical component in the formulation of cell culture media. As an essential nutrient and a key component of phosphate buffer systems, it plays a vital role in maintaining a stable physiological environment necessary for optimal in vitro cell growth, proliferation, and function. This document provides detailed application notes and protocols for the effective use of this compound in the preparation of common cell culture media.
Phosphorus is a fundamental element in numerous biological processes. It is a structural component of nucleic acids (DNA and RNA), phospholipids that form cell membranes, and is central to cellular energy metabolism through adenosine triphosphate (ATP).[1][2][3] Inorganic phosphate (Pi) also acts as a signaling molecule, influencing a variety of cellular pathways that regulate cell growth and function.[3]
In cell culture, the phosphate buffer system, typically composed of a weak acid (dihydrogen phosphate ion, H₂PO₄⁻) and its conjugate base (monohydrogen phosphate ion, HPO₄²⁻), is crucial for maintaining a stable pH, usually between 7.2 and 7.4.[4] this compound serves as the primary source of the dihydrogen phosphate ion. Fluctuations in pH can adversely affect cell viability, metabolism, and the integrity of expressed proteins. Therefore, the precise concentration of this compound is critical for successful cell culture outcomes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate media preparation.
| Property | Value | Reference |
| Molecular Formula | NaH₂PO₄·H₂O | [5][6] |
| Molecular Weight | 137.99 g/mol | [5][6] |
| Appearance | White crystalline powder | [5][6] |
| Solubility in Water | 850 g/L at 20°C | [7] |
| pH (5% solution) | 4.1 - 4.5 | [7] |
Role in Common Cell Culture Media
Sodium dihydrogen phosphate, in its various forms, is a standard component of many widely used cell culture media, including Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. The exact concentration can vary depending on the specific formulation.
| Media Formulation | Component | Concentration (g/L) |
| DMEM | Sodium Phosphate Monobasic (anhydrous) | 0.109 |
| DMEM/F-12 | Sodium Phosphate Monobasic (anhydrous) | 0.0543 |
| RPMI-1640 | Sodium Phosphate Dibasic (anhydrous) | 0.8 |
Note: Formulations from different manufacturers may specify different hydration states of sodium phosphate. It is crucial to use the correct molecular weight for calculations based on the specific form listed in the formulation.
Experimental Protocols
Protocol 1: Preparation of 1L of Dulbecco's Modified Eagle's Medium (DMEM) from Powder
This protocol is adapted from manufacturer's guidelines for preparing DMEM from a powdered formulation.
Materials:
-
DMEM powder (formulation specifying sodium dihydrogen phosphate)
-
Sodium bicarbonate (NaHCO₃)
-
Cell culture grade water (e.g., Milli-Q® or similar)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
To a sterile mixing vessel, add approximately 900 mL of cell culture grade water at room temperature (15-30°C).
-
With gentle stirring, slowly add the DMEM powder to the water.
-
Rinse the inside of the powder container with a small amount of water to ensure all powder is transferred and add it to the mixing vessel.
-
Continue stirring until the powder is completely dissolved. Do not heat the water.
-
Add the specified amount of sodium bicarbonate (typically 3.7 g/L for DMEM).[8] Stir until dissolved.
-
While stirring, monitor the pH of the solution. Adjust the pH to 0.1-0.3 units below the desired final working pH (typically 7.2-7.4) using 1N HCl or 1N NaOH. The pH may rise slightly during filtration.[8][9]
-
Add cell culture grade water to bring the final volume to 1 L.
-
Sterilize the medium immediately by filtering through a 0.22 µm filter into sterile storage bottles.[8][9]
-
Store the prepared medium at 2-8°C, protected from light.[8]
Protocol 2: Preparation of 1L of RPMI-1640 Medium from Powder
This protocol is based on manufacturer's guidelines for preparing RPMI-1640 from a powdered formulation.
Materials:
-
RPMI-1640 powder (formulation specifying sodium phosphate)
-
Sodium bicarbonate (NaHCO₃)
-
Cell culture grade water
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
Measure approximately 90% of the final required volume of cell culture grade water (900 mL for 1 L). The water should be at 15-20°C.
-
Gently stir the water while slowly adding the RPMI-1640 powder. Continue stirring until fully dissolved. Do not heat the water.[10][11]
-
Rinse the powder container with a small amount of water and add to the solution to ensure complete transfer.[10][11]
-
Add 2.0 g of sodium bicarbonate and stir until dissolved.[10][12]
-
While stirring, adjust the pH to 0.1-0.3 units below the desired final pH (typically 7.2-7.4) using 1N HCl or 1N NaOH.[1][10][11]
-
Add water to bring the final volume to 1 L.
-
Sterilize the medium immediately by filtration through a 0.22 µm membrane filter.[1][10][11]
-
Aseptically dispense the sterilized medium into sterile containers.
Protocol 3: Assessment of Cell Viability and Growth using Trypan Blue Exclusion
This protocol describes a standard method for determining cell viability and density.
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and sterile tips
Procedure:
-
Obtain a representative sample of the cell suspension.
-
In a small tube, mix a 1:1 ratio of the cell suspension and 0.4% trypan blue solution (e.g., 10 µL of cell suspension with 10 µL of trypan blue).[13]
-
Mix the solution gently and incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.[9][14]
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell viability and density using the following formulas:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10⁴
-
Impact of Phosphate Concentration on Cell Culture Performance
The concentration of phosphate in the culture medium can significantly impact cell growth, viability, and protein production. While optimal concentrations can be cell line-dependent, studies have demonstrated the positive effects of maintaining adequate phosphate levels.
| Cell Line | Parameter | Observation with Phosphate Supplementation | Reference |
| NS0 Myeloma Cells | Maximum Viable Cell Concentration | Increased from ~5 x 10⁹ cells/L to ~10 x 10⁹ cells/L | [15] |
| Total Cell Concentration | Increased from ~7 x 10⁹ cells/L to ~17 x 10⁹ cells/L | [15] | |
| Monoclonal Antibody (MAb) Titer | Increased to approximately 1.3 g/L | [15] | |
| CHO Cells | Growth in Phosphate-Replete Conditions (after adaptation to limitation) | Higher peak cell density and integral viable cell density | [16] |
These findings highlight the importance of optimizing phosphate concentration in fed-batch cultures to prevent depletion and support high cell densities and productivity.
Phosphate Signaling in Mammalian Cells
Inorganic phosphate is not merely a metabolite but also a signaling molecule that can influence gene expression and cellular processes. The sensing of extracellular phosphate and the subsequent intracellular signaling cascade are complex processes.
Troubleshooting
Problem: Precipitate forms in the medium after adding phosphate salts.
-
Possible Cause: The concentration of phosphate may have exceeded its solubility limit, especially in the presence of divalent cations like Ca²⁺ and Mg²⁺. High temperatures during autoclaving can also cause precipitation.
-
Solution: Ensure that powdered components are fully dissolved before adding the next. Prepare concentrated stock solutions of phosphate and calcium/magnesium separately and add them to the final volume of medium sequentially with thorough mixing. Avoid autoclaving media containing both phosphate and divalent cations.
Problem: The pH of the medium is unstable.
-
Possible Cause: The buffering capacity of the medium is insufficient. This could be due to an incorrect concentration of buffer components or an inappropriate CO₂ level in the incubator for bicarbonate-buffered media.
-
Solution: Verify the concentrations of sodium dihydrogen phosphate and sodium bicarbonate. Ensure the CO₂ level in the incubator is appropriate for the bicarbonate concentration in your medium. Consider supplementing with a secondary buffer like HEPES for additional buffering capacity, especially for applications outside of a CO₂ incubator.
Conclusion
This compound is an indispensable component of cell culture media, contributing to both the nutritional and buffering requirements of cultured cells. Accurate formulation and preparation of media containing this salt are paramount for achieving reproducible and optimal results in cell culture applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their cell culture workflows.
References
- 1. Metabolites of Life: Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. andrewduffmep.org.uk [andrewduffmep.org.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. clyte.tech [clyte.tech]
- 11. drinkharlo.com [drinkharlo.com]
- 12. researchgate.net [researchgate.net]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
sodium dihydrogen phosphate monohydrate as a reagent in organic synthesis reactions
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a commonly available and inexpensive inorganic salt, has emerged as a versatile and efficient reagent in modern organic synthesis.[1][2] Its applications extend beyond its traditional role as a buffering agent to encompass catalysis in a variety of important organic transformations.[3] This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a catalyst and buffer in organic synthesis, with a focus on green chemistry principles such as solvent-free reactions and mild reaction conditions.[2][3]
Key Applications
This compound demonstrates significant utility in several classes of organic reactions:
-
Catalyst for Heterocycle Synthesis: It efficiently catalyzes the one-pot, multi-component synthesis of highly substituted imidazoles, a class of heterocycles with diverse pharmacological activities.
-
Catalyst for α-Aminophosphonate Synthesis: It serves as an effective catalyst for the synthesis of α-aminophosphonates, which are important analogues of α-amino acids with a range of biological applications.[1][2]
-
Buffering Agent: Its ability to maintain a stable pH is crucial in reactions sensitive to pH changes, such as those involving protecting groups or pH-sensitive functional groups.
Catalytic Applications
One-Pot Synthesis of Tetrasubstituted Imidazoles
This compound has been successfully employed as a catalyst in the four-component condensation reaction of benzil, an aldehyde, a primary amine, and ammonium acetate to afford 1,2,4,5-tetrasubstituted imidazoles. This method is notable for its operational simplicity, high yields, and adherence to the principles of green chemistry by proceeding under solvent-free conditions.
Quantitative Data Summary:
| Entry | Aldehyde (R) | Amine (R') | Time (min) | Yield (%) |
| 1 | C₆H₅ | C₆H₅CH₂ | 15 | 95 |
| 2 | 4-CH₃-C₆H₄ | C₆H₅CH₂ | 20 | 92 |
| 3 | 4-Cl-C₆H₄ | C₆H₅CH₂ | 15 | 94 |
| 4 | 4-NO₂-C₆H₄ | C₆H₅CH₂ | 25 | 90 |
| 5 | C₆H₅ | C₆H₅ | 15 | 96 |
| 6 | 4-CH₃-C₆H₄ | C₆H₅ | 20 | 93 |
| 7 | 4-Cl-C₆H₄ | C₆H₅ | 15 | 95 |
| 8 | 4-NO₂-C₆H₄ | C₆H₅ | 25 | 92 |
Experimental Protocol:
A mixture of benzil (1 mmol), aldehyde (1 mmol), amine (1 mmol), ammonium acetate (1 mmol), and this compound (20 mol%) is ground in a mortar at room temperature for the specified time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with water and the solid product is recrystallized from ethanol to afford the pure 1,2,4,5-tetrasubstituted imidazole.
Logical Workflow for Imidazole Synthesis:
Caption: One-pot, four-component synthesis of tetrasubstituted imidazoles.
One-Pot Synthesis of α-Aminophosphonates
A simple, efficient, and general method has been developed for the one-pot, three-component synthesis of α-aminophosphonates from the condensation of an aldehyde, an amine, and trimethyl phosphite using this compound as a catalyst.[1][2] This reaction proceeds smoothly under solvent-free conditions at room temperature, offering high yields of the desired products.[1]
Quantitative Data Summary:
| Entry | Aldehyde (R) | Amine (R') | Time (h) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 2 | 95 |
| 2 | 4-CH₃-C₆H₄ | C₆H₅ | 2.5 | 92 |
| 3 | 4-Cl-C₆H₄ | C₆H₅ | 2 | 94 |
| 4 | 4-NO₂-C₆H₄ | C₆H₅ | 3 | 90 |
| 5 | C₆H₅ | 4-CH₃-C₆H₄ | 2 | 96 |
| 6 | 4-CH₃-C₆H₄ | 4-CH₃-C₆H₄ | 2.5 | 93 |
| 7 | 4-Cl-C₆H₄ | 4-CH₃-C₆H₄ | 2 | 95 |
| 8 | 4-NO₂-C₆H₄ | 4-CH₃-C₆H₄ | 3 | 91 |
Experimental Protocol:
A mixture of aldehyde (1 mmol), amine (1 mmol), and this compound (20 mol%) is stirred at room temperature for 10 minutes. Trimethyl phosphite (1 mmol) is then added, and the mixture is stirred at room temperature for the appropriate time. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water, and the resulting solid is recrystallized from an ethanol/water mixture to give the pure α-aminophosphonate.
Experimental Workflow for α-Aminophosphonate Synthesis:
Caption: Three-component synthesis of α-aminophosphonates.
Role as a Buffer in Organic Synthesis
Sodium dihydrogen phosphate, in combination with its conjugate base disodium hydrogen phosphate, forms a robust buffer system. This is particularly useful in organic reactions where maintaining a specific pH range is critical for achieving high yields and preventing side reactions.
Signaling Pathway Illustrating Buffer Action:
Caption: Mechanism of pH buffering by the phosphate system.
Conclusion
This compound is a highly effective, economical, and environmentally benign reagent for a range of organic synthesis applications. Its utility as a catalyst in the solvent-free, one-pot synthesis of valuable organic molecules like tetrasubstituted imidazoles and α-aminophosphonates highlights its potential in green chemistry. Furthermore, its well-established role as a buffering agent makes it an indispensable tool for controlling reaction conditions in pH-sensitive transformations. The protocols and data presented herein provide a valuable resource for researchers looking to incorporate this versatile reagent into their synthetic methodologies.
References
Application Notes and Protocols: Preparation of Sodium Dihydrogen Phosphate Monohydrate Mobile Phase for HPLC
Introduction
In High-Performance Liquid Chromatography (HPLC), the mobile phase is a critical component that directly influences the separation, retention, and resolution of analytes.[1] For ionizable compounds, controlling the pH of the mobile phase is paramount to ensure consistent and reproducible results. Phosphate buffer solutions are widely used in reversed-phase HPLC with UV detection due to their UV transparency and buffering capacity across multiple pH ranges.[2] Phosphoric acid is a triprotic acid with pKa values of approximately 2.1, 7.2, and 12.3, making it an effective buffer for pH ranges between 2.1-3.1 and 6.2-8.2, which is compatible with standard silica-based columns.[3][4]
This document provides a detailed protocol for the preparation of a sodium dihydrogen phosphate monohydrate mobile phase. Adherence to this protocol is essential, as even minor inconsistencies in mobile phase preparation can significantly alter elution patterns and compromise the reliability of analytical results.[5]
Materials and Reagents
-
Chemicals:
-
This compound (NaH₂PO₄·H₂O), HPLC Grade (Molecular Weight: 137.99 g/mol )[6]
-
HPLC Grade Water (Type I Ultrapure)
-
Phosphoric Acid (H₃PO₄), ACS Grade or higher (for pH adjustment)
-
Sodium Hydroxide (NaOH), ACS Grade or higher (for pH adjustment)
-
Acetonitrile or Methanol, HPLC Grade (if preparing a mixed mobile phase)
-
-
Equipment:
-
Analytical balance (readable to 0.001 g)
-
Volumetric flasks (Class A)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with temperature compensation
-
Vacuum filtration apparatus
-
Membrane filters, 0.22 µm or 0.45 µm pore size (nylon or other compatible material)[1][7]
-
Mobile phase reservoir bottles (borosilicate glass)[8]
-
Ultrasonic bath or online degasser
-
Experimental Protocols
Protocol 1: Preparation of 1L of 20 mM Sodium Dihydrogen Phosphate Buffer
This protocol details the standard method of preparing a phosphate buffer by weighing the salt and adjusting the pH with an acid or base.
Step 1: Calculation of Required Mass To prepare a buffer of a specific molarity, calculate the required mass of this compound using the following formula:
Mass (g) = Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Example for 1L of 20 mM buffer: Mass (g) = 0.020 mol/L × 1.0 L × 137.99 g/mol = 2.76 g
Step 2: Dissolution
-
Accurately weigh 2.76 g of this compound using an analytical balance.
-
Transfer the salt to a clean beaker containing approximately 800 mL of HPLC-grade water.[2]
-
Place a magnetic stir bar in the beaker and stir the solution until the salt is completely dissolved.
Step 3: pH Adjustment
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.
-
Place the calibrated pH electrode into the stirred solution.
-
Slowly add phosphoric acid (to lower the pH) or sodium hydroxide (to raise the pH) dropwise until the desired pH is reached. Note: It is crucial to perform the pH adjustment on the aqueous portion of the mobile phase before the addition of any organic solvent.[3] Using a lower concentration acid/base (e.g., 0.1 M) can enhance the precision of the pH adjustment.[2]
Step 4: Final Volume and Filtration
-
Once the target pH is stable, quantitatively transfer the solution to a 1L Class A volumetric flask.
-
Rinse the beaker with small amounts of HPLC-grade water and add the rinsings to the volumetric flask.
-
Add HPLC-grade water to the flask until the volume reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Filter the buffer solution under vacuum through a 0.45 µm membrane filter (for standard HPLC) or a 0.22 µm filter (for UHPLC) to remove any particulates.[1][8] This step is vital to prevent clogging of the HPLC system components.[7]
Step 5: Degassing and Storage
-
Degas the filtered mobile phase using an ultrasonic bath for 10-15 minutes or by using an online degasser to remove dissolved gases that can cause pump and detector issues.[8]
-
Transfer the final mobile phase to a clearly labeled glass reservoir bottle. The label should include the composition, concentration, pH, preparation date, and preparer's initials.[9]
-
Phosphate buffers are prone to microbial growth and should be prepared fresh.[9] If storage is necessary, they should be refrigerated for no more than three days and re-filtered before use.[9]
Step 6: Mixing with Organic Solvents (if applicable)
-
If a mixed mobile phase is required, measure the aqueous buffer and organic solvent volumes separately using graduated cylinders or volumetric flasks.[1]
-
Combine the measured volumes and mix thoroughly.
-
Caution: Be aware that high concentrations of organic solvent (e.g., >80% acetonitrile) can cause buffer salts to precipitate.[5] Always ensure the buffer concentration is soluble in the final mobile phase composition.
Data Presentation
Table 1: Required Mass of NaH₂PO₄·H₂O for 1L of Aqueous Buffer
| Target Molarity (mM) | Molecular Weight ( g/mol ) | Required Mass for 1L (g) |
| 10 | 137.99 | 1.38 |
| 20 | 137.99 | 2.76 |
| 25 | 137.99 | 3.45 |
| 50 | 137.99 | 6.90 |
Visualizations
Caption: Workflow for HPLC Phosphate Buffer Preparation.
Caption: Phosphate Buffer Chemical Equilibria.
References
- 1. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. Buffer Preparation – Right, Easy, Wrong | Separation Science [sepscience.com]
- 4. Buffer Solutions | Understanding Buffers in Liquid Chromatography [masontechnology.ie]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Sodium dihydrogen phosphate, monohydrate, for HPLC 99.5% 10049-21-5 | Otto Chemie Pvt Ltd | India [ottokemi.com]
- 7. nacalai.com [nacalai.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. welch-us.com [welch-us.com]
protocol for creating a 0.1 M sodium dihydrogen phosphate monohydrate buffer solution
Topic: Protocol for Creating a 0.1 M Sodium Dihydrogen Phosphate Monohydrate Buffer Solution
Introduction
Sodium dihydrogen phosphate buffer is a commonly used buffer system in biological and chemical research due to its buffering capacity near physiological pH. This document provides a detailed protocol for the preparation of a 0.1 M this compound buffer solution. The protocol is intended for researchers, scientists, and drug development professionals.
Materials and Reagents
The following table summarizes the necessary reagents and equipment for the preparation of a 0.1 M this compound buffer solution.
| Reagent/Equipment | Specifications |
| This compound (NaH₂PO₄·H₂O) | ACS reagent grade, ≥98% |
| Sodium Hydroxide (NaOH) | 1 M solution |
| Deionized Water (H₂O) | High-purity, sterile |
| pH Meter | Calibrated |
| Magnetic Stirrer and Stir Bar | |
| Volumetric Flask (1 L) | |
| Graduated Cylinder | |
| Beaker | |
| Weighing Scale |
Experimental Protocol
This protocol outlines the steps to prepare 1 liter of a 0.1 M this compound buffer solution.
3.1. Calculation of Reagents
To prepare a 0.1 M solution, the required mass of this compound is calculated using its molecular weight. The molecular weight of this compound (NaH₂PO₄·H₂O) is approximately 137.99 g/mol .[1]
Quantitative Data for 0.1 M Solution
| Component | Molecular Weight ( g/mol ) | Mass required for 1 L of 0.1 M solution (g) |
| This compound | 137.99 | 13.80 |
3.2. Preparation of the Buffer Solution
-
Weighing: Accurately weigh 13.80 g of this compound using a weighing scale.
-
Dissolving: Transfer the weighed powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and put it on a magnetic stirrer to dissolve the powder completely.
-
pH Adjustment: Once the powder is fully dissolved, begin to adjust the pH of the solution. While continuously monitoring with a calibrated pH meter, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise until the desired pH is reached. For a phosphate buffer, this is typically in the range of pH 6.0 to 7.5.
-
Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Storage: Store the prepared buffer solution at 4°C. Some crystallization may occur at this temperature; if so, gently warm the solution and stir until the crystals dissolve before use.[2]
3.3. Alternative Method: Mixing Monobasic and Dibasic Solutions
An alternative and common method for preparing a phosphate buffer of a specific pH is to mix stock solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).[3][4][5] The ratio of the two solutions determines the final pH of the buffer.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of the 0.1 M this compound buffer solution.
Caption: Workflow for preparing 0.1 M sodium dihydrogen phosphate buffer.
References
Application Notes and Protocols: Sodium Dihydrogen Phosphate Monohydrate in Molecular Biology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is an inorganic salt that is a cornerstone reagent in molecular biology.[1][2] Its primary and most critical application is in the formulation of phosphate buffers.[1][3] These buffers are essential for maintaining a stable pH, which is paramount for the structure, function, and activity of biological macromolecules such as proteins and nucleic acids.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in key molecular biology experiments.
Core Applications
The utility of this compound in molecular biology stems from its role as the acidic component in the phosphate buffer system. In solution, it exists in equilibrium with its conjugate base, disodium hydrogen phosphate (Na₂HPO₄), effectively resisting drastic pH changes.[4] This buffering capacity is crucial in a multitude of molecular biology applications:
-
Enzyme Kinetics: Phosphate buffers provide a stable pH environment, which is critical for accurate measurement of enzyme reaction rates and the determination of kinetic parameters.[4][6] By maintaining the optimal pH for an enzyme, its catalytic activity can be maximized and denaturation due to pH fluctuations can be prevented.[4]
-
DNA Extraction: Phosphate buffers are utilized in lysis buffers during DNA extraction.[7][8] They help to maintain the pH of the extraction environment, which is important for DNA stability and for the activity of enzymes used in the process, such as proteinase K. The phosphate ions also aid in the desorption of DNA from soil and sediment particles in environmental sample extractions.[7]
-
Protein Crystallization: The concentration of the precipitating agent and the pH of the solution are critical factors in protein crystallization.[9][10][11] Phosphate buffers are often used to control the pH of the protein solution, influencing the charge of the protein molecules and facilitating the formation of well-ordered crystals.[9][12] However, it is noteworthy that high concentrations of phosphate can sometimes lead to the precipitation of phosphate salts, which can be mistaken for protein crystals.[12]
-
General Buffer Preparation: this compound is a key ingredient in the preparation of numerous buffers used in molecular biology, including Phosphate-Buffered Saline (PBS), which is widely used for cell washing and as a diluent.[3][13]
Experimental Protocols
Preparation of 10X Phosphate-Buffered Saline (PBS)
Application: A versatile and isotonic buffer used for cell washing, reagent dilution, and various cell culture applications.
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate, anhydrous (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Deionized water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Autoclave
Protocol:
-
To prepare 1 liter of 10X PBS solution, add approximately 800 mL of dH₂O to a 1 L beaker.
-
Add the following reagents to the beaker while stirring with a magnetic stirrer:
-
80 g of NaCl
-
2 g of KCl
-
14.4 g of Na₂HPO₄ (anhydrous)
-
2.76 g of NaH₂PO₄·H₂O
-
-
Continue stirring until all salts are completely dissolved.
-
Adjust the volume to 1 L with dH₂O.
-
Measure the pH of the solution using a calibrated pH meter. The pH should be approximately 6.8. If necessary, adjust the pH to 7.4 with a concentrated solution of NaOH.
-
Sterilize the 10X PBS solution by autoclaving at 121°C for 20 minutes.
-
Store the sterile 10X PBS stock solution at room temperature.
-
To prepare a 1X working solution, dilute the 10X stock 1:10 with sterile dH₂O.
Quantitative Data for 10X PBS Preparation:
| Reagent | Molecular Weight ( g/mol ) | Mass for 1 L of 10X PBS (g) |
| Sodium Chloride (NaCl) | 58.44 | 80.0 |
| Potassium Chloride (KCl) | 74.55 | 2.0 |
| Disodium Hydrogen Phosphate (Na₂HPO₄) | 141.96 | 14.4 |
| This compound (NaH₂PO₄·H₂O) | 137.99 | 2.76 |
Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.2)
Application: A general-purpose buffer for various molecular biology experiments, including enzyme assays and as a component of other reaction buffers.
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate, anhydrous (Na₂HPO₄)
-
Deionized water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Protocol:
-
Prepare Stock Solutions:
-
0.1 M this compound Solution (Solution A): Dissolve 1.38 g of NaH₂PO₄·H₂O in dH₂O and bring the final volume to 100 mL.
-
0.1 M Disodium Hydrogen Phosphate Solution (Solution B): Dissolve 1.42 g of Na₂HPO₄ in dH₂O and bring the final volume to 100 mL.
-
-
Mix Stock Solutions:
-
To prepare 100 mL of 0.1 M Sodium Phosphate Buffer (pH 7.2), mix 28 mL of Solution A with 72 mL of Solution B.[13]
-
-
Verify and Adjust pH:
-
Use a calibrated pH meter to check the pH of the final buffer solution.
-
If necessary, adjust the pH to 7.2 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).
-
Quantitative Data for 0.1 M Sodium Phosphate Buffer (pH 7.2):
| Component | Molecular Weight ( g/mol ) | Mass for 100 mL of 0.1 M Stock | Volume for 100 mL of pH 7.2 Buffer |
| This compound (NaH₂PO₄·H₂O) | 137.99 | 1.38 g | 28 mL |
| Disodium Hydrogen Phosphate (Na₂HPO₄) | 141.96 | 1.42 g | 72 mL |
Visualizations
Caption: Experimental workflow for the preparation of 10X Phosphate-Buffered Saline.
Caption: The equilibrium of the phosphate buffer system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labiostring.com [labiostring.com]
- 3. Sodium Phosphate Buffer [novoprolabs.com]
- 4. scispectrum.in [scispectrum.in]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Extracellular DNA extraction from sediment using phosphate buffer and NucleoSpin Plant II Midi kit (MACHER... [protocols.io]
- 8. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein crystallization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes: The Use of Sodium Dihydrogen Phosphate Monohydrate in Nucleic Acid Electrophoresis
References
Application Notes and Protocols: Sodium Dihydrogen Phosphate Monohydrate as a pH Control Agent in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (NaH₂PO₄), particularly in its monohydrate form (NaH₂PO₄·H₂O), is a cornerstone of biochemical and pharmaceutical research, primarily serving as a key component in the formulation of phosphate buffers.[1][2] These buffers are indispensable for maintaining a stable pH environment, a critical factor for the optimal activity and stability of enzymes.[3] The phosphate buffer system, which includes sodium dihydrogen phosphate as the acidic component and its conjugate base, disodium hydrogen phosphate (Na₂HPO₄), as the alkaline component, is effective in the physiologically relevant pH range of approximately 5.8 to 8.0.[4] This application note provides detailed protocols and data on the use of sodium dihydrogen phosphate monohydrate for pH control in various enzyme assays.
This compound is a white, crystalline powder highly soluble in water.[5] The buffering capacity of phosphate buffers is attributed to the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻). The pKa for this equilibrium is approximately 7.2, making it an excellent choice for assays requiring a neutral to slightly alkaline pH.
Data Presentation
The concentration of the phosphate buffer can significantly impact enzyme kinetics. While providing a stable pH, high concentrations of phosphate ions can sometimes lead to enzyme inhibition.[6] It is therefore crucial to optimize the buffer concentration for each specific enzyme and assay conditions.
Table 1: Effect of Sodium Phosphate Buffer Concentration on the Kinetic Parameters of Aspergillus terreus cis-Aconitate Decarboxylase (aCAD) at pH 6.5
| Buffer (200 mM) | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Sodium Phosphate | 1.8 ± 0.2 | 1.1 ± 0.0 | 610 |
| MOPS | 0.4 ± 0.0 | 1.2 ± 0.0 | 3000 |
| HEPES | 0.5 ± 0.0 | 1.3 ± 0.0 | 2600 |
| Bis-Tris | 0.5 ± 0.0 | 1.3 ± 0.0 | 2600 |
This table demonstrates the inhibitory effect of a high concentration of sodium phosphate buffer on aCAD, as indicated by the significantly higher Kₘ value compared to other non-inhibitory buffers.
Table 2: Effect of Sodium Phosphate Buffer Concentration on the Thermal Stability of Horseradish Peroxidase (HRP) at pH 7.0 [7]
| Sodium Phosphate Buffer Concentration (mM) | Denaturation Temperature (Tₘ) (°C) |
| 2.5 | Decreased Tₘ (relative to lower concentrations) |
| 50 | Further decreased Tₘ |
This table illustrates that increasing concentrations of sodium phosphate buffer can decrease the thermal stability of HRP, as shown by a lower denaturation temperature.[7]
Experimental Protocols
Preparation of 0.1 M Sodium Phosphate Buffer
A common starting point for many enzyme assays is a 0.1 M sodium phosphate buffer. The desired pH is achieved by mixing appropriate volumes of a 0.1 M this compound solution (the acidic stock) and a 0.1 M disodium hydrogen phosphate solution (the basic stock).
Materials:
-
This compound (NaH₂PO₄·H₂O, MW: 137.99 g/mol )
-
Disodium hydrogen phosphate (Na₂HPO₄, MW: 141.96 g/mol )
-
Deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Protocol:
-
Prepare 0.1 M this compound Solution (Acidic Stock): Dissolve 13.80 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L in a volumetric flask.
-
Prepare 0.1 M Disodium Hydrogen Phosphate Solution (Basic Stock): Dissolve 14.20 g of Na₂HPO₄ in deionized water and bring the final volume to 1 L in a volumetric flask.
-
Mix to Achieve Desired pH: Combine the acidic and basic stock solutions in the ratios indicated in the table below to achieve the desired pH. Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of the acidic or basic stock solution.
Table 3: Mixing Ratios for 0.1 M Sodium Phosphate Buffer [1]
| Desired pH | Volume of 0.1 M NaH₂PO₄·H₂O (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 6.0 | 88.0 | 12.0 |
| 6.2 | 82.2 | 17.8 |
| 6.4 | 74.5 | 25.5 |
| 6.6 | 64.8 | 35.2 |
| 6.8 | 53.7 | 46.3 |
| 7.0 | 42.3 | 57.7 |
| 7.2 | 31.6 | 68.4 |
| 7.4 | 22.6 | 77.4 |
| 7.6 | 15.5 | 84.5 |
Enzyme Assay Protocols
This protocol is adapted from a method for determining α-amylase activity using a spectrophotometric stop reaction.[8]
Materials:
-
20 mM Sodium Phosphate Buffer (pH 6.9, containing 6.7 mM NaCl)
-
Soluble potato starch
-
Enzyme solution (α-amylase)
-
Color reagent (e.g., dinitrosalicylic acid solution)
-
Spectrophotometer
Protocol:
-
Substrate Preparation: Prepare a 1.0% (w/v) soluble starch solution in the 20 mM sodium phosphate buffer. Heat to boiling while stirring to ensure complete dissolution, then cool to room temperature.
-
Reaction Setup: In a test tube, add 1.0 mL of the starch solution and pre-incubate at 20°C for 5 minutes.
-
Enzyme Reaction: Initiate the reaction by adding 1.0 mL of the appropriately diluted α-amylase solution. Incubate the reaction mixture at 20°C for exactly 3 minutes.
-
Stop Reaction: Terminate the reaction by adding 2.0 mL of the color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes, then cool to room temperature.
-
Measurement: Dilute the reaction mixture with 20 mL of deionized water and measure the absorbance at 540 nm against a blank. The blank should contain the buffer and starch but no enzyme.
This protocol outlines a continuous spectrophotometric rate determination for trypsin activity.[9]
Materials:
-
67 mM Sodium Phosphate Buffer (pH 7.6)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (0.25 mM in buffer)
-
1 mM HCl
-
Trypsin solution (dissolved in 1 mM HCl)
-
UV-Vis Spectrophotometer
Protocol:
-
Buffer Preparation: Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25°C.
-
Reaction Mixture: In a quartz cuvette, combine 3.0 mL of the BAEE substrate solution and 0.1 mL of the 67 mM sodium phosphate buffer.
-
Equilibration: Place the cuvette in the spectrophotometer set to 253 nm and 25°C. Allow the temperature to equilibrate for 3-5 minutes.
-
Enzyme Addition: Initiate the reaction by adding 0.1 mL of the freshly diluted trypsin solution.
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes. The rate of change in absorbance is proportional to the trypsin activity.
This protocol describes the determination of β-galactosidase activity using a colorimetric substrate.[10]
Materials:
-
100 mM Sodium Phosphate Buffer (pH 7.3)
-
o-Nitrophenyl β-D-galactoside (ONPG) solution (68 mM in buffer)
-
30 mM MgCl₂ solution
-
3.36 M 2-Mercaptoethanol solution
-
β-Galactosidase enzyme solution
-
Spectrophotometer
Protocol:
-
Reaction Cocktail: In a cuvette, prepare a reaction mixture containing 2.60 mL of 100 mM sodium phosphate buffer, 0.10 mL of 30 mM MgCl₂, and 0.10 mL of 3.36 M 2-mercaptoethanol.
-
Enzyme Addition and Equilibration: Add 0.10 mL of the enzyme solution to the reaction cocktail, mix by inversion, and equilibrate to 37°C in a spectrophotometer.
-
Reaction Initiation: Start the reaction by adding 0.10 mL of the ONPG solution.
-
Measurement: Immediately mix and record the increase in absorbance at 410 nm for approximately 5 minutes. The rate of color development is proportional to the β-galactosidase activity.
Visualizations
Experimental Workflow for a Generic Enzyme Assay
The following diagram illustrates a typical workflow for a spectrophotometric enzyme assay utilizing a sodium phosphate buffer.
Caption: A generalized workflow for a spectrophotometric enzyme assay.
Example Signaling Pathway: EGFR-MAPK Cascade
Enzyme assays are fundamental to studying signaling pathways. For instance, assays for kinases and phosphatases are crucial for dissecting pathways like the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) cascades.
References
- 1. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 2. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sodium Phosphate Buffer [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
formulation of phosphate buffered saline (PBS) using sodium dihydrogen phosphate monohydrate
Application Note: Formulation and Use of Phosphate Buffered Saline (PBS)
Introduction
Phosphate Buffered Saline (PBS) is a balanced salt solution ubiquitously used in biological research, drug development, and manufacturing processes.[1][2] Its isotonic nature and non-toxic properties make it ideal for a wide range of applications, from simple cell washing to complex cell culture and immunoassay procedures.[1][3][4] PBS mimics the pH, osmolarity, and ion concentrations of the human body, thereby providing a stable environment for cells and biomolecules.[1][2][3] This document provides a detailed protocol for the formulation of PBS using sodium dihydrogen phosphate monohydrate.
Key Applications
PBS is a versatile buffer with numerous applications in research and drug development, including:
-
Cell Culture: Used for washing cells, transporting tissues and cells, and as a diluent for reagents.[1][3]
-
Immunoassays: A common wash buffer for techniques like ELISA and Western blotting.
-
Biomolecule Dilution and Solubilization: Employed for diluting proteins, antibodies, and other biomolecules to working concentrations.[1]
-
Sample Preparation: Utilized in the preparation of tissue homogenates and for rinsing cell containers.[3][5]
-
Drug Formulation and Delivery Studies: Serves as a medium in in-vitro drug release studies to simulate physiological conditions.[5]
Physicochemical Properties
The key to PBS's function lies in its ability to maintain a constant physiological pH, typically around 7.4.[1][3] The phosphate buffer system, consisting of a mixture of monobasic and dibasic sodium phosphate, is responsible for this buffering capacity. The additional salts, sodium chloride and potassium chloride, contribute to the solution's osmolarity, ensuring it is isotonic with the cellular environment.
Protocols for the Preparation of Phosphate Buffered Saline (PBS)
This section provides a detailed methodology for preparing a 10X stock solution and a 1X working solution of PBS. The formulation uses this compound as the monobasic phosphate source.
Materials and Reagents
| Reagent | Grade | Supplier |
| Sodium Chloride (NaCl) | Analytical Grade | e.g., Sigma-Aldrich |
| Potassium Chloride (KCl) | Analytical Grade | e.g., Sigma-Aldrich |
| Disodium Hydrogen Phosphate (Na₂HPO₄) | Analytical Grade | e.g., Sigma-Aldrich |
| This compound (NaH₂PO₄·H₂O) | Analytical Grade | e.g., Sigma-Aldrich |
| Deionized/Distilled Water | High Purity | - |
| Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) | Analytical Grade | e.g., Sigma-Aldrich |
Formulation of 10X PBS Stock Solution (1 Liter)
The 10X PBS stock solution is a concentrated form that can be stored for extended periods and diluted to a 1X working solution as needed.
| Component | Molecular Weight ( g/mol ) | Mass for 1 L (grams) | Final Concentration (10X) |
| Sodium Chloride (NaCl) | 58.44 | 80.0 | 1.37 M |
| Potassium Chloride (KCl) | 74.55 | 2.0 | 27 mM |
| Disodium Hydrogen Phosphate (Na₂HPO₄) | 141.96 | 14.4 | 100 mM |
| This compound (NaH₂PO₄·H₂O) | 137.99 | 2.48 | 18 mM |
Experimental Protocol for 10X PBS Preparation
-
Dissolving Salts: In a 1-liter beaker, add approximately 800 mL of deionized water.
-
Add the pre-weighed amounts of Sodium Chloride, Potassium Chloride, Disodium Hydrogen Phosphate, and this compound to the water.
-
Place the beaker on a magnetic stirrer and stir until all salts have completely dissolved.
-
pH Adjustment: The pH of the 10X solution will be approximately 6.8.[6] This will shift to 7.4 upon dilution to 1X. For consistency, it is good practice to check the pH of the 1X solution and adjust if necessary.
-
Final Volume Adjustment: Once the salts are fully dissolved, transfer the solution to a 1-liter graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
Sterilization: Sterilize the 10X PBS solution by autoclaving.
-
Storage: Store the sterilized 10X PBS at room temperature. Concentrated solutions may precipitate when cooled, so they should be brought to room temperature and mixed to ensure any precipitate has redissolved before use.[1]
Formulation of 1X PBS Working Solution (1 Liter)
The 1X PBS working solution is prepared by diluting the 10X stock solution.
| Component | Molarity (1X) |
| Sodium Chloride (NaCl) | 137 mM |
| Potassium Chloride (KCl) | 2.7 mM |
| Disodium Hydrogen Phosphate (Na₂HPO₄) | 10 mM |
| This compound (NaH₂PO₄·H₂O) | 1.8 mM |
Experimental Protocol for 1X PBS Preparation
-
Dilution: To prepare 1 liter of 1X PBS, add 100 mL of the 10X PBS stock solution to 900 mL of deionized water.
-
Mixing: Mix the solution thoroughly.
-
pH Verification and Adjustment: Check the pH of the 1X solution using a calibrated pH meter. The pH should be approximately 7.4. If necessary, adjust the pH using small additions of 1N HCl or 1N NaOH.[7]
-
Sterilization (Optional): If the 1X PBS is to be used for sterile applications such as cell culture, it should be sterilized by filtration through a 0.22 µm filter.[8]
-
Storage: Store the 1X PBS at room temperature or refrigerated at 4°C.[9] Sterilized PBS can be stored for several weeks at 4°C.[9]
Quality Control and Stability
-
Appearance: The prepared PBS solution should be clear and colorless, with no visible precipitation or microbial growth.[10]
-
pH: The pH of the 1X PBS solution should be within the range of 7.2-7.4 at room temperature.
-
Stability: Sterilized 1X PBS is stable for several weeks when stored at 4°C.[9] Unsterilized PBS should be used within a few days and stored at 4°C to inhibit microbial growth.[9] If any turbidity or precipitation occurs during storage, the solution should be discarded.[9][10]
Workflow for PBS Preparation
The following diagram illustrates the logical workflow for the preparation of PBS.
Caption: Workflow for the preparation of 10X and 1X Phosphate Buffered Saline (PBS).
References
- 1. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Kodak Phosphate Buffered Saline (PBS) | Kodak [kodak.com]
- 5. Phosphate buffer saline: Significance and symbolism [wisdomlib.org]
- 6. 10X Phosphate-Buffered Saline (PBS) for Blotting [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.wiki [static.igem.wiki]
- 9. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium Dihydrogen Phosphate Monohydrate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a critical excipient in the pharmaceutical industry, valued for its versatility as a buffering agent, pH adjuster, and stabilizer.[1][2][3] Its ability to maintain a stable pH is paramount for the efficacy, stability, and safety of a wide range of pharmaceutical preparations, including injectable drugs, ophthalmic solutions, and oral medications.[2][3][4] This inorganic salt, often used in conjunction with its conjugate base, disodium hydrogen phosphate, forms an effective buffer system that is fundamental in many biological and pharmaceutical applications.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | NaH₂PO₄·H₂O[3][6] |
| Molecular Weight | 137.99 g/mol [3][4] |
| Appearance | White or almost white, crystalline powder or granules[3][7] |
| Solubility | Freely soluble in water; practically insoluble in ethanol.[7] |
| pH (5% solution) | 4.1–4.5 |
| pKa₂ of Phosphoric Acid | ~7.21[5] |
Applications in Pharmaceutical Formulations
This compound serves several key functions in pharmaceutical formulations:
-
Buffering Agent: Its primary role is to resist changes in pH, which is crucial for maintaining the stability and solubility of active pharmaceutical ingredients (APIs).[2][4] Phosphate buffer systems are particularly effective in the physiological pH range of 6.2 to 8.2.[5]
-
pH Adjustment: It is used to adjust the pH of formulations to a desired range, which can be critical for drug efficacy, patient comfort (especially in ophthalmic and parenteral products), and to prevent degradation of the API.[4][8]
-
Stabilizer: By maintaining a stable pH, it helps to preserve the potency and extend the shelf-life of medications.[2] This is particularly important for protein-based drugs, where pH fluctuations can lead to denaturation and loss of activity.[9][10]
-
Component of Electrolyte Solutions: It is used in intravenous (IV) fluids and oral rehydration solutions to maintain physiological pH and osmotic balance.[1][2]
The following table summarizes the typical concentrations of phosphate buffers used in various pharmaceutical dosage forms. It is important to note that the specific concentration will depend on the API, the desired buffer capacity, and the route of administration.
| Dosage Form | Typical Phosphate Buffer Concentration | Notes |
| Ophthalmic Solutions | <0.1 mM to >100 mM[11][12] | Concentrations are carefully selected to balance API stability with ocular comfort. High concentrations (>50 mM) have been associated with corneal calcification in some cases.[11][13] |
| Parenteral Formulations | e.g., 3 mM of phosphorus/mL in some injections[14] | Used to maintain physiological pH and for electrolyte replenishment. The concentration is critical and must be carefully controlled. |
| Oral Formulations | Varies widely based on formulation type (solutions, suspensions). | Acts as a buffering agent to ensure API stability and can influence dissolution and absorption. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a standard 0.1 M sodium phosphate buffer, which is commonly used in various pharmaceutical and biological applications.
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate, anhydrous (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Beakers
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.2 M Monobasic Sodium Phosphate): Dissolve 27.6 g of this compound in deionized water and dilute to a final volume of 1 L.
-
Solution B (0.2 M Dibasic Sodium Phosphate): Dissolve 28.4 g of anhydrous disodium hydrogen phosphate in deionized water and dilute to a final volume of 1 L.[5]
-
-
Mix Stock Solutions:
-
To prepare 200 mL of the 0.1 M phosphate buffer, mix 19 mL of Solution A with 81 mL of Solution B.[5]
-
-
Adjust pH:
-
Add deionized water to bring the volume to approximately 180 mL.
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of the prepared solution.
-
Adjust the pH to 7.4 by adding small increments of Solution A (to lower the pH) or Solution B (to raise the pH).[5]
-
-
Final Volume Adjustment:
-
Once the target pH of 7.4 is achieved, add deionized water to bring the final volume to 200 mL.[5]
-
-
Sterilization (if required):
-
For sterile applications, filter the buffer solution through a 0.22 µm sterile filter.
-
Protocol 2: Determination of Buffering Capacity of a Pharmaceutical Formulation
This protocol outlines a titration method to determine the buffering capacity of a finished pharmaceutical product, such as an ophthalmic solution.
Materials:
-
Pharmaceutical formulation containing a phosphate buffer
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Calibrated pH meter with a suitable electrode
-
Burette
-
Beaker
-
Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 20 mL) of the pharmaceutical formulation into a beaker.
-
Place a stir bar in the beaker and place it on a stir plate.
-
-
Initial pH Measurement:
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
-
Titration with Acid:
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Add the HCl in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH has dropped by at least one unit from the initial pH.
-
-
Titration with Base (using a fresh sample):
-
Repeat steps 1 and 2 with a fresh 20 mL sample of the formulation.
-
Fill a clean burette with the standardized 0.1 M NaOH solution.
-
Titrate the solution with NaOH in the same incremental manner, recording the pH after each addition, until the pH has increased by at least one unit.
-
-
Calculation of Buffer Capacity (β):
-
Plot the pH of the solution versus the volume of acid or base added.
-
The buffering capacity is calculated as the amount of strong acid or base required to cause a unit change in pH.[15] The formula is: β = ΔB / ΔpH Where: ΔB = moles of strong acid or base added per liter of buffer ΔpH = the change in pH
-
Protocol 3: Stability Testing of a Liquid Formulation Containing this compound
This protocol provides a framework for assessing the stability of a liquid pharmaceutical formulation buffered with sodium dihydrogen phosphate.
Objective: To evaluate the physical and chemical stability of the formulation under accelerated and long-term storage conditions.
Materials and Equipment:
-
Finished product in its final container-closure system
-
Stability chambers set to ICH recommended conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for accelerated; 25°C ± 2°C / 60% RH ± 5% RH for long-term)
-
Validated analytical methods for API quantification, impurity profiling, and preservative content (if applicable)
-
pH meter
-
Viscometer (if applicable)
-
Particle size analyzer (for suspensions)
Procedure:
-
Batch Selection:
-
Place at least three primary batches of the drug product on the stability study.[16]
-
-
Storage Conditions and Testing Frequency:
-
Stability-Indicating Parameters to be Tested:
-
Physical Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the formulation at each time point.
-
Assay of Active Pharmaceutical Ingredient (API): Quantify the amount of API to assess for degradation.
-
Impurity Profile: Identify and quantify any degradation products.
-
Preservative Content (if applicable): Determine the concentration of any antimicrobial preservatives.
-
Particulate Matter (for parenteral and ophthalmic solutions): Monitor for the presence of sub-visible particles.
-
Sterility (for sterile products): Test for microbial contamination at selected time points.
-
-
Data Evaluation:
-
Analyze the data for any trends in the degradation of the API or changes in other parameters over time.
-
The results will be used to establish the shelf-life and recommended storage conditions for the product.
-
Visualizations
Caption: Buffering mechanism of the phosphate buffer system.
Caption: General workflow for sterile liquid formulation.
Caption: Logical flow of a pharmaceutical stability study.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. chinachemcore.com [chinachemcore.com]
- 4. annexechem.com [annexechem.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. fao.org [fao.org]
- 7. This compound [drugfuture.com]
- 8. Determination of inorganic phosphate in drug formulations and biological fluids using a plant tissue electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Ophthalmic Formulations: The Good, The Bad and The Ugly | Farmigea Ophthalmics [farmigea.co.uk]
- 12. Determination of phosphate concentration in glaucoma eye drops commercially available in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Implications for Ophthalmic Formulations: Ocular Buffers Show Varied Cytotoxic Impact on Human Corneal–Limbal and Human Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. jddtonline.info [jddtonline.info]
- 17. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation in Sodium Dihydrogen Phosphate Monohydrate Buffers at Low Temperatures
This technical support center is designed for researchers, scientists, and drug development professionals who encounter precipitation issues with sodium dihydrogen phosphate monohydrate buffers at low temperatures. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the stability and reliability of your buffered solutions.
Troubleshooting Guide
Crystalline or amorphous precipitates in your phosphate buffer can compromise experimental integrity by altering pH and ionic strength.[1] This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment:
-
Visual Inspection: Observe the nature of the precipitate. Is it crystalline or flocculent?
-
Temperature Correlation: Did the precipitation occur upon cooling or storage at low temperatures (e.g., 4°C or below)?[1]
-
Concentration Check: Are you working with a concentrated stock solution?[1]
Troubleshooting Workflow:
If you observe precipitation, follow this workflow to identify the root cause and implement a solution.
Caption: Troubleshooting workflow for phosphate buffer precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in sodium dihydrogen phosphate buffers at low temperatures?
A1: Several factors can contribute to precipitation:
-
High Concentration: Exceeding the solubility limit of the phosphate salts, especially in concentrated stock solutions.[1]
-
Low Temperature: The solubility of phosphate salts, particularly sodium phosphate, decreases significantly at lower temperatures, leading to crystallization.[1]
-
Presence of Divalent Cations: Contamination with or the addition of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble phosphate salts.[1]
-
pH Shifts: As the temperature drops, the pH of the buffer can shift, altering the equilibrium between different phosphate species, some of which may be less soluble.[1]
-
Addition of Organic Solvents: Mixing phosphate buffers with organic solvents like ethanol or acetonitrile can significantly reduce the solubility of the phosphate salts.[1]
Q2: My phosphate buffer precipitated when I stored it in the refrigerator. Can I still use it?
A2: It is not recommended to use a buffer with precipitate. The formation of crystals alters the concentration of the buffer components and the pH of the solution, which can negatively impact your experiment.[1] You should first try to redissolve the precipitate by gently warming the solution to room temperature or 37°C with agitation.[1] Once the precipitate is fully dissolved, allow the buffer to cool back to your working temperature and re-verify the pH before use.
Q3: How can I prevent precipitation when preparing and storing my phosphate buffers?
A3: To prevent precipitation, consider the following:
-
Lower Concentration: Prepare the buffer at a lower concentration if it will be used or stored at low temperatures.
-
Use Potassium Phosphate: Potassium-based phosphate buffers generally have better solubility at colder temperatures compared to their sodium counterparts.
-
Store at Room Temperature: Whenever possible, store concentrated phosphate buffer stocks at room temperature to avoid crystallization.[2]
-
Use High-Purity Water: Use distilled, deionized water to avoid contamination with divalent cations.
-
Filter Sterilization: If sterilization is required, opt for filter sterilization (0.22 µm filter) instead of autoclaving, as high temperatures during autoclaving can sometimes promote the formation of insoluble phosphates.[1]
Q4: Are there alternative buffers I can use for low-temperature applications?
A4: Yes, several alternatives are available:
-
HEPES: HEPES is a common biological buffer that is less prone to precipitation at low temperatures.
-
Temperature Independent pH (TIP) Buffers: These are mixtures of buffers with opposing temperature-dependent pH changes. A combination of HEPES and potassium phosphate can create a buffer with minimal pH change over a wide temperature range.[3][4]
Data Presentation
The solubility of phosphate salts is highly dependent on temperature. The following table summarizes the solubility of anhydrous sodium dihydrogen phosphate in water at various temperatures. While this data is for the anhydrous form, it provides a useful reference for understanding the temperature-dependent solubility of sodium phosphate salts.
| Temperature (°C) | Solubility of Anhydrous NaH₂PO₄ ( g/100 g H₂O) |
| 40 | 179.3 |
| 50 | 207.3 |
| 60 | 284.4 |
Data sourced from Sigma-Aldrich.[5]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Buffer (0.1 M, pH 7.2)
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
High-purity water (distilled, deionized)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
0.2 M this compound Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in high-purity water and bring the final volume to 1 L.
-
0.2 M Disodium Hydrogen Phosphate Heptahydrate Solution: Dissolve 53.61 g of Na₂HPO₄·7H₂O in high-purity water and bring the final volume to 1 L.
-
-
Mix Stock Solutions:
-
In a beaker with a magnetic stir bar, combine 19 mL of the 0.2 M sodium dihydrogen phosphate solution with 81 mL of the 0.2 M disodium hydrogen phosphate solution.
-
-
pH Adjustment:
-
Calibrate the pH meter at room temperature.
-
Measure the pH of the mixed solution. It should be approximately 7.2.
-
If necessary, adjust the pH by adding small volumes of the appropriate stock solution.
-
-
Final Volume and Storage:
-
Transfer the solution to a 200 mL volumetric flask and add high-purity water to the mark.
-
For low-temperature applications, it is advisable to prepare the buffer at the intended temperature of use and check the pH at that temperature.
-
Protocol 2: Preparation of a Temperature Independent pH (TIP) Buffer
This protocol is adapted from a published method and describes the preparation of a TIP buffer that exhibits minimal pH change upon cooling.[3]
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium hydroxide (KOH)
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solutions:
-
1 M HEPES Solution: Dissolve 238.3 g of HEPES in 800 mL of high-purity water. Adjust the pH to 7.0 with concentrated KOH and bring the final volume to 1 L.
-
1 M Potassium Phosphate Solution: Dissolve 136.09 g of KH₂PO₄ in 800 mL of high-purity water. Adjust the pH to 7.0 with concentrated KOH and bring the final volume to 1 L.
-
-
Prepare the TIP Buffer:
-
To achieve a final buffer concentration of 50 mM, combine the stock solutions in the following ratio for a total volume of 100 mL:
-
3 mL of 1 M HEPES solution (final concentration of 30 mM, which is 60% of the total buffer concentration)
-
2 mL of 1 M Potassium Phosphate solution (final concentration of 20 mM, which is 40% of the total buffer concentration)
-
95 mL of high-purity water
-
-
-
Final pH Check and Storage:
-
Verify the pH of the final solution at room temperature.
-
This 50 mM TIP buffer, with a 60:40 ratio of HEPES to potassium phosphate, has been shown to maintain a stable pH upon cooling to very low temperatures.[3]
-
Protocol 3: Experimental Workflow for Testing Buffer Stability at Low Temperatures
This workflow outlines a procedure to compare the stability of different buffer preparations at low temperatures.
Caption: Experimental workflow for assessing buffer stability at low temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A temperature independent pH (TIP) buffer for biomedical biophysical applications at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Table for Water at Temperature [sigmaaldrich.com]
Technical Support Center: Optimizing Sodium Dihydrogen Phosphate Monohydrate Buffer pH for Enzyme Kinetics
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH of sodium dihydrogen phosphate monohydrate buffers for specific enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the buffer so critical for enzyme kinetic assays?
The pH of the reaction buffer is a paramount factor as it directly influences the activity and stability of an enzyme.[1][2] Every enzyme functions optimally within a narrow and specific pH range.[1] Any deviation from this optimal pH can lead to a significant loss of function due to several reasons:
-
Ionization State: The pH affects the protonation state of amino acid residues within the enzyme's active site and on its surface. These charges are often crucial for binding to the substrate and for the catalytic mechanism itself.[1]
-
Enzyme Structure: Extreme pH values can disrupt the delicate balance of hydrogen bonds and electrostatic interactions that maintain the enzyme's three-dimensional structure. This can lead to denaturation and irreversible inactivation.[1]
-
Substrate Properties: The pH can also alter the charge and solubility of the substrate and any necessary cofactors.[1]
Q2: What are the key characteristics of a good buffer for enzyme assays?
An ideal buffer for enzymatic studies should have the following qualities:
-
Appropriate pKa: The buffer's pKa, the pH at which it has the greatest buffering capacity, should be close to the desired assay pH. A buffer is generally effective within a range of ±1 pH unit of its pKa.[1]
-
Chemical Inertness: The components of the buffer should not interact with or inhibit the enzyme, substrate, or any cofactors.[1] For instance, phosphate buffers may not be suitable for assays involving certain divalent metal ions due to the risk of precipitation.[2]
-
High Stability: The pH of the buffer should remain stable despite any temperature fluctuations that might occur during the assay.[1][2]
-
Optical Transparency: The buffer should not absorb light at the wavelength being used to monitor the reaction.[1]
Q3: How do I choose the right buffer for my experiment?
The initial step is to determine the enzyme's expected optimal pH range, which can often be found in existing literature.[1] Following this, select a buffer with a pKa value that falls within this range. It is often necessary to test several buffer systems, particularly if the optimal pH is not known.[1]
Q4: What is the effective pH range for a sodium dihydrogen phosphate buffer?
Sodium dihydrogen phosphate has a pKa of approximately 6.8-7.2.[3] Therefore, it is most effective as a buffer in the pH range of 6.2 to 8.2.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | The pH of the buffer may be outside the optimal range for the enzyme. | Systematically test a range of pH values to determine the optimal pH for your specific enzyme. |
| The buffer components may be inhibiting the enzyme. | Consider using an alternative buffer system with a similar pKa, such as MOPS or HEPES, especially if you suspect interactions with metal ions.[4] | |
| Inconsistent or non-reproducible results | The buffer may have insufficient buffering capacity at the selected pH, leading to shifts in pH during the reaction. | Ensure you are using the buffer within its effective pH range (pKa ± 1).[1] You could also try increasing the buffer concentration. |
| The pH of the buffer may be sensitive to temperature changes. | If your assay involves temperature changes, choose a buffer known for its stability across different temperatures.[2] | |
| Precipitation in the reaction mixture | The phosphate buffer may be reacting with divalent metal ions in your assay. | Switch to a non-phosphate buffer like Tris or HEPES.[4] |
| The inhibitor or substrate is not soluble in the aqueous buffer. | Try a lower concentration of the phosphate buffer (e.g., 25-50 mM) as high ionic strength can decrease the solubility of hydrophobic compounds.[5] You might also consider using a different solvent for your inhibitor, such as dimethylformamide, before diluting it in the buffer.[5] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer
This protocol outlines the preparation of a 0.1 M sodium phosphate buffer at a desired pH.
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare Stock Solutions:
-
0.2 M this compound Solution: Dissolve 2.78 g of this compound in 100 mL of distilled water.
-
0.2 M Disodium Hydrogen Phosphate Solution: Dissolve 5.3 g of disodium hydrogen phosphate in 100 mL of distilled water.[6]
-
-
Mix Stock Solutions:
-
To prepare a buffer with a specific pH, mix the two stock solutions in the ratios indicated in the table below. For example, to achieve a pH of 6.8, mix 39 mL of the dihydrogen sodium phosphate solution with 61 mL of the disodium hydrogen phosphate solution.[6]
-
-
Final Volume Adjustment:
-
Bring the total volume of the mixed solution to 200 mL with distilled water. This will result in a 0.2 M phosphate buffer.[6]
-
-
pH Verification:
-
Standardize the pH meter with standard buffers.
-
Measure the pH of the prepared buffer solution and adjust if necessary with small additions of the appropriate stock solution.
-
Data Presentation: Mixing Ratios for 0.1 M Sodium Phosphate Buffer
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
Protocol 2: Determining the Optimal pH for Enzyme Activity
This protocol describes a general method for determining the optimal pH for an enzyme-catalyzed reaction.
Materials:
-
Enzyme of interest
-
Substrate
-
This compound buffer at various pH values (prepared as in Protocol 1)
-
Spectrophotometer or other suitable detection instrument
-
96-well plate or cuvettes
Procedure:
-
Assay Setup:
-
For each pH value to be tested, prepare a master mix containing the assay buffer and any necessary cofactors.
-
-
Reaction Initiation:
-
In a 96-well plate or cuvettes, add the substrate to the appropriate wells.
-
Initiate the reaction by adding the enzyme. Ensure that the final concentrations of the enzyme and substrate are consistent across all pH conditions.
-
Include a "no-enzyme" control for each pH to measure any non-enzymatic degradation of the substrate.[1]
-
-
Data Collection:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.
-
Measure the rate of product formation (or substrate consumption) over time. The initial linear portion of the progress curve represents the initial velocity (v₀).[1]
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each pH value by determining the slope of the linear phase of the reaction.
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.
-
Plot the initial velocity (v₀) on the y-axis against the buffer pH on the x-axis. The pH at which the highest activity is observed is the optimal pH for your enzyme under these specific assay conditions.[1]
-
Mandatory Visualizations
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for an enzyme.
Signaling Pathway Example: Kinase Inhibition
Many drug development efforts target kinases, which are enzymes that are often regulated by pH.
Caption: A simplified kinase signaling pathway and the role of a pH-optimized buffer.
References
Technical Support Center: Stability of Concentrated Sodium Dihydrogen Phosphate Monohydrate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of concentrated sodium dihydrogen phosphate monohydrate stock solutions.
Troubleshooting Guides
This section provides step-by-step guidance to address common stability issues encountered during the preparation and storage of concentrated this compound solutions.
Issue 1: Precipitation or Crystallization Upon Storage, Especially at Low Temperatures
Symptoms: The initially clear solution becomes cloudy or forms visible crystals after a period of storage, particularly when refrigerated.
Root Causes:
-
Low Temperature: The solubility of sodium dihydrogen phosphate decreases at lower temperatures, leading to the salt crystallizing out of the solution.[1]
-
High Concentration: The solution may be supersaturated, exceeding the solubility limit of the salt at the storage temperature.[1]
Troubleshooting Steps:
-
Gentle Warming: Place the solution in a water bath at 37°C to 50°C. Do not use direct, high heat as this can cause localized boiling and alter the solution's concentration.
-
Agitation: Gently swirl or use a magnetic stirrer to aid in the redissolution of the precipitate.
-
Verification: Once the solution is clear, allow it to cool to room temperature and visually inspect for any remaining crystals.
-
pH Check: After redissolving, it is crucial to re-verify the pH of the solution as temperature fluctuations can affect it.
-
Preventative Measures:
-
Store concentrated stock solutions at a controlled room temperature (15-25°C) if sterility is not a concern and the solution is to be used relatively quickly.[2]
-
Prepare a less concentrated stock solution if cold storage is required.
-
If a high concentration is necessary, prepare it fresh before use.
-
Issue 2: Unexpected pH Shift in the Stock Solution
Symptoms: The measured pH of the stock solution is significantly different from the expected value or changes over time.
Root Causes:
-
Temperature Effects: The pH of phosphate buffers is temperature-dependent. A solution prepared and pH-adjusted at room temperature will have a different pH when measured at a lower or higher temperature.
-
Atmospheric CO₂ Absorption: Solutions can absorb carbon dioxide from the air, which can form carbonic acid and lower the pH over time, especially if the container is not sealed tightly.
-
Microbial Contamination: Microbial growth can alter the pH of the buffer.[3]
Troubleshooting Steps:
-
Temperature Equilibration: Before measuring the pH, ensure the solution is at the temperature at which it will be used.
-
pH Re-adjustment: If the pH has shifted, carefully re-adjust it using a dilute solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Preventative Measures:
-
Always adjust the final pH of the solution at the intended temperature of use.
-
Store solutions in tightly sealed containers to minimize exposure to air.
-
For long-term storage, consider sterile filtering the solution to prevent microbial growth.[4]
-
Issue 3: Microbial Growth in the Stock Solution
Symptoms: The solution appears cloudy, turbid, or has visible floating particles, which are not crystalline.
Root Causes:
-
Contamination: Introduction of microorganisms from non-sterile water, glassware, or the environment during preparation. Phosphate buffers, especially near neutral pH, are susceptible to microbial growth.[3][4]
Troubleshooting Steps:
-
Discard Contaminated Solution: It is not recommended to use a solution with visible microbial growth, as microbial byproducts can interfere with experiments.
-
Preventative Measures:
-
Sterilization: Autoclave the solution if all components are heat-stable. However, be aware that autoclaving can sometimes cause precipitation in phosphate buffers, especially in the presence of divalent cations.[1] An alternative is to filter-sterilize the solution through a 0.22 µm filter.
-
Aseptic Technique: Use sterile water, glassware, and aseptic handling techniques during preparation.
-
Refrigeration: Store the sterilized solution at 2-8°C to slow down potential microbial growth.[5]
-
Add Preservatives: For some applications, a preservative such as sodium azide can be added, but its compatibility with downstream experiments must be verified.
-
Prepare Fresh: For critical applications, prepare the solution fresh before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
| Temperature (°C) | Solubility ( g/100 g of water) |
| 20 | ~85 |
| 100 | ~234 (for the anhydrous form)[1][3] |
Note: The solubility of the monohydrate form will be slightly different from the anhydrous form.
Q2: What is the expected pH of a concentrated this compound solution?
A2: The pH of a this compound solution is generally in the acidic range. The exact pH depends on the concentration.
| Concentration (in water) | Approximate pH |
| 1% solution | ~4.5 |
| 50 g/L (5%) at 25°C | 4.1 - 4.5[2][6] |
| 0.05 M | ~4.25 |
Q3: Can I store my concentrated sodium dihydrogen phosphate stock solution in the refrigerator?
A3: While refrigeration can help prevent microbial growth, it can also cause precipitation of the salt, especially in highly concentrated solutions, due to decreased solubility at lower temperatures.[1] If you need to store the solution at 2-8°C, it is advisable to use a lower concentration. For highly concentrated solutions, storage at a controlled room temperature (15-25°C) is often preferred for short-term use.[2]
Q4: Why did the pH of my phosphate buffer change after freezing and thawing?
A4: During the freezing process of a sodium phosphate buffer, the different phosphate species can crystallize at different rates. This selective precipitation can lead to significant shifts in the pH of the remaining unfrozen liquid phase. For instance, the precipitation of disodium hydrogen phosphate can cause a drop in pH.
Q5: Is it necessary to sterilize my sodium dihydrogen phosphate stock solution?
A5: If the solution is to be stored for an extended period, especially at room temperature, sterilization is recommended to prevent microbial contamination.[4] Phosphate-containing solutions, particularly those with a near-neutral pH, can support microbial growth.[3] Sterilization can be achieved by autoclaving or by filtration through a 0.22 µm filter.
Q6: Can I use a precipitated sodium dihydrogen phosphate solution after warming it to redissolve the crystals?
A6: Yes, in most cases, you can gently warm the solution to redissolve the precipitate.[1] However, it is crucial to ensure that the precipitate has fully dissolved and to re-check the pH of the solution after it has cooled to room temperature, as temperature changes can affect the pH.
Experimental Protocols
Protocol for Preparation of a Concentrated this compound Stock Solution (e.g., 1 M)
-
Materials:
-
This compound (NaH₂PO₄·H₂O, MW: 137.99 g/mol )
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 137.99 g of this compound for every 1 L of 1 M solution to be prepared.
-
Add the powder to a beaker containing approximately 80% of the final desired volume of high-purity water.
-
Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved. Gentle warming can be applied if necessary.
-
Once dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Allow the solution to cool to room temperature.
-
Carefully add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Measure and record the pH of the solution.
-
If required, sterilize the solution by filtration through a 0.22 µm filter into a sterile storage container.
-
Label the container with the solution name, concentration, preparation date, and initials of the preparer.
-
Protocol for a Long-Term Stability Study
-
Objective: To evaluate the stability of a concentrated this compound stock solution under recommended storage conditions over an extended period.
-
Materials:
-
Prepared stock solution.
-
Multiple sterile containers for aliquoting.
-
Controlled temperature storage chamber (e.g., refrigerator at 2-8°C or a room temperature chamber at 25°C ± 2°C).
-
Analytical equipment for testing (pH meter, spectrophotometer, etc.).
-
-
Procedure:
-
Prepare a single, large batch of the stock solution.
-
Perform initial analysis (Time 0) for appearance, pH, and concentration.
-
Aliquot the solution into multiple, tightly sealed containers to avoid repeated opening of the same container.
-
Place the aliquots in the designated storage chamber.
-
Pull samples for analysis at predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months).
-
At each time point, test the samples for:
-
Record all results and compare them to the initial values and the established acceptance criteria.
-
Visualizations
Caption: Workflow for preparing and storing sodium dihydrogen phosphate solutions and potential stability issues.
Caption: A decision tree for troubleshooting common stability issues.
Caption: Equilibrium of phosphate species in an aqueous solution.
References
- 1. dec.vermont.gov [dec.vermont.gov]
- 2. This compound EMPROVE ESSENTIAL BP,USP 10049-21-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
Technical Support Center: Troubleshooting Inconsistent Results with Sodium Dihydrogen Phosphate Monohydrate Buffers
Welcome to our dedicated support center for sodium dihydrogen phosphate monohydrate buffers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues that can lead to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My sodium dihydrogen phosphate buffer has formed a precipitate. What is the cause and how can I fix it?
A1: Precipitation is a common issue with phosphate buffers and can arise from several factors. The primary causes include:
-
High Concentration: Exceeding the solubility limit of the phosphate salts, particularly in concentrated stock solutions.[1]
-
Low Temperature: The solubility of sodium phosphate salts decreases significantly at lower temperatures, such as refrigeration at 4°C, leading to crystallization.[1][2]
-
Presence of Divalent Cations: Contamination with or the addition of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble phosphate salts.[1][3]
-
pH Shifts: Significant changes in pH can alter the equilibrium between the different phosphate species, some of which may be less soluble.[1]
-
Addition of Organic Solvents: Mixing phosphate buffers with organic solvents like ethanol or acetonitrile can drastically reduce the solubility of the phosphate salts, causing them to precipitate.[1][2]
To resolve precipitation, you can gently warm the buffer to room temperature or 37°C with agitation.[1] If the precipitate dissolves, the issue was likely low-temperature storage. If it does not, you may need to remake the buffer, ensuring high-purity water and careful control of concentration and pH.
Q2: I am observing unexpected shifts in the pH of my prepared buffer. What could be the reason?
A2: Fluctuations in the pH of your phosphate buffer can compromise experimental reproducibility. Several factors can contribute to these shifts:
-
Temperature Dependence: The pH of phosphate buffers is temperature-dependent.[4] It is crucial to calibrate your pH meter and adjust the final pH of the buffer at the temperature at which you will be using it.
-
Incorrect Preparation: "Overshooting" the target pH during preparation and then readjusting by adding a significant amount of acid or base can alter the ionic strength of the buffer, which in turn can affect the pKa and the final pH.[5]
-
Dilution of Concentrated Stocks: Diluting a concentrated stock solution can lead to a shift in pH. It is good practice to prepare the buffer at the desired pH rather than diluting a concentrated stock.[5]
-
Absorption of Atmospheric CO₂: Over time, alkaline buffer solutions can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH.
Q3: My experimental results are inconsistent when using a phosphate buffer in the presence of certain metal ions. Why is this happening?
A3: Phosphate ions can interact with certain metal ions, which can interfere with your experiments. Specifically, phosphate can chelate or precipitate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[3][6] This can be problematic in several ways:
-
It can lead to the formation of insoluble precipitates, making the buffer appear cloudy.[1]
-
If your experiment involves enzymes that require these metal ions as cofactors, the chelating effect of the phosphate can inhibit enzymatic activity.[3]
If your system is sensitive to the presence of divalent cations, consider using an alternative buffer system.
Q4: Can my sodium dihydrogen phosphate buffer become contaminated?
A4: Yes, phosphate is a nutrient that can promote the growth of microorganisms like fungi and algae.[3][7] This is particularly a risk for buffers stored for extended periods at room temperature. To mitigate this, it is recommended to:
-
Sterilize the buffer solution by autoclaving or by filtering through a 0.22 µm filter.[1]
-
Store the buffer at 4°C to slow down microbial growth, being mindful of potential precipitation with concentrated buffers.[7]
-
Prepare fresh buffer solutions regularly.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Buffer Precipitation
This guide provides a systematic approach to troubleshooting precipitation in your sodium dihydrogen phosphate buffer.
Troubleshooting Workflow for Buffer Precipitation
Caption: A step-by-step workflow for troubleshooting precipitation in phosphate buffers.
Guide 2: Understanding Phosphate Buffer Equilibria
The buffering capacity of sodium dihydrogen phosphate is centered around the pKa of the H₂PO₄⁻/HPO₄²⁻ equilibrium, which is approximately 7.21.[1][8] This makes it highly effective for maintaining a stable pH in the range of 5.8 to 8.0.[1]
Chemical Equilibrium of Phosphate Species
Caption: The dissociation equilibria of phosphoric acid, highlighting the key buffering region.
Data Presentation
Table 1: Solubility of Sodium Phosphate Salts in Water at Different Temperatures
| Temperature (°C) | Solubility of this compound ( g/100 mL) | Solubility of Disodium Hydrogen Phosphate ( g/100 mL) |
| 0 | ~21 | 1.5 |
| 10 | ~32 | 4.4 |
| 20 | ~85 | 7.7[1] |
| 30 | ~120 | 11.8 |
| 40 | ~160 | 22.6 |
Note: Solubility data can vary slightly depending on the source and the specific hydrate form of the salt.[1]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a 0.1 M sodium phosphate buffer with a target pH of 7.4.
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate, anhydrous (Na₂HPO₄)
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Sterile storage bottles
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.2 M NaH₂PO₄): Dissolve 27.6 g of NaH₂PO₄·H₂O in high-purity water to a final volume of 1 L.
-
Solution B (0.2 M Na₂HPO₄): Dissolve 28.4 g of anhydrous Na₂HPO₄ in high-purity water to a final volume of 1 L.
-
-
Mix Stock Solutions:
-
In a clean beaker, combine 19 mL of Solution A with 81 mL of Solution B.[9] This will result in a total volume of 100 mL of a 0.2 M phosphate buffer with a pH close to 7.4.
-
-
pH Adjustment:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Monitor the pH. If necessary, adjust to exactly 7.4 by adding small volumes of Solution A (to lower the pH) or Solution B (to raise the pH).[9]
-
-
Final Dilution and Sterilization:
Protocol 2: Quality Control Check for Buffer pH Stability
This protocol outlines a method to assess the stability of your prepared buffer's pH over time and with temperature changes.
Workflow for pH Stability QC
Caption: A quality control workflow for assessing the pH stability of a prepared buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BUFFERS [ou.edu]
- 8. Phosphate Buffer Issues [chem.fsu.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: The Influence of Sodium Dihydrogen Phosphate Monohydrate Buffer Ionic Strength on Protein Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium dihydrogen phosphate monohydrate buffers and protein stability.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of ionic strength from a sodium dihydrogen phosphate buffer on protein stability?
The ionic strength of a sodium dihydrogen phosphate buffer plays a critical role in protein stability, with effects that can be broadly categorized into "salting in" at low concentrations and "salting out" at high concentrations. At low ionic strengths, increasing the salt concentration can enhance protein solubility and stability by shielding charged residues on the protein surface, which reduces intermolecular attractive forces and intramolecular repulsion.[1] However, excessively high ionic strength can lead to protein aggregation and precipitation (salting out) by disrupting the protein's hydration shell.[2]
Q2: How do phosphate ions specifically interact with proteins?
Phosphate ions can have specific interactions with proteins that go beyond general ionic strength effects. Due to their high charge density, phosphate ions can bind to positively charged amino acid residues on the protein surface.[3] This binding can screen repulsion between protein molecules, potentially leading to increased stability for some proteins.[3][4] For proteins with phosphate-binding sites, such as certain kinases, phosphate in the buffer can be particularly stabilizing.[4]
Q3: Can the same ionic strength of sodium dihydrogen phosphate buffer have different effects on different proteins?
Yes, the effect of ionic strength on protein stability is highly protein-dependent. Factors such as the protein's isoelectric point (pI), surface charge distribution, and thermostability influence how it will respond to changes in ionic strength.[5][6] For instance, a mesophilic protein might be stabilized by increased salt concentration, while a thermophilic protein could be destabilized under the same conditions.[5][6]
Q4: What are the typical concentration ranges for sodium dihydrogen phosphate buffers in protein stability studies?
Typical concentrations for sodium dihydrogen phosphate buffers in protein-related work range from 20 mM to 100 mM.[7] However, the optimal concentration is protein-specific and may require empirical determination. Some studies have investigated concentrations up to 1 M, observing varying effects on protein stability and enzyme activity.[8]
Troubleshooting Guide
Issue 1: My protein is aggregating or precipitating in the sodium dihydrogen phosphate buffer.
-
Possible Cause: The ionic strength of your buffer may be too high, leading to a "salting out" effect.[2]
-
Troubleshooting Steps:
-
Decrease Ionic Strength: Try preparing the buffer with a lower concentration of sodium dihydrogen phosphate. You can also perform a dialysis step against a buffer of lower ionic strength.
-
Vary Salt Concentration: Experiment with a range of buffer concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM) to find the optimal condition for your protein.[9]
-
Consider a Different Buffer System: If varying the phosphate buffer concentration is unsuccessful, your protein may be sensitive to phosphate ions. Consider switching to a different buffering agent like Tris or HEPES.[9]
-
Add Excipients: The addition of stabilizing excipients, such as a small amount of glycerol, can sometimes improve protein solubility.[9]
-
Issue 2: My protein appears to be unfolding or losing activity at low ionic strength.
-
Possible Cause: At very low ionic strengths, intramolecular repulsive forces between like charges on the protein surface can lead to expansion of the protein structure and a decrease in stability.[1]
-
Troubleshooting Steps:
-
Increase Ionic Strength: Gradually increase the concentration of the sodium dihydrogen phosphate buffer to see if stability improves. This is known as the "salting in" effect.[1]
-
Add a Neutral Salt: Instead of increasing the buffer concentration, you can add a neutral salt like NaCl (e.g., to 150 mM) to increase the ionic strength while keeping the buffer concentration constant.[7][10]
-
Issue 3: I am observing inconsistent results in my protein stability assays.
-
Possible Cause: The pH of sodium dihydrogen phosphate buffers can be sensitive to temperature changes.
-
Troubleshooting Steps:
-
Measure pH at Working Temperature: Always measure and adjust the pH of your buffer at the temperature you will be conducting your experiments.
-
Consider Potassium Phosphate: Potassium phosphate buffers can exhibit a smaller pH shift with temperature changes compared to their sodium counterparts and may offer better stability for some proteins during freeze-thaw cycles.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from cited experiments on the effect of ionic strength on protein stability.
Table 1: Effect of Buffer Concentration on Thermal Stability of Glucose Oxidase [8]
| Buffer (pH 7.0) | Concentration (mM) | Fold Increase in Thermal Stability |
| Phosphate | 50 to 1000 | ~100 |
Table 2: Effect of NaCl Concentration on the Stability of a Halophilic Protein (SAMP1) [11]
| NaCl Concentration (M) | Unfolding Free Energy (ΔGu) (kcal/mol) |
| ≤ 0.1 | < 0.5 |
| > 0.1 | Increases with concentration |
Key Experimental Protocols
1. Preparation of Sodium Dihydrogen Phosphate Buffer
This protocol describes the preparation of a standard sodium dihydrogen phosphate buffer.
-
Materials:
-
This compound (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄) or Sodium Hydroxide (NaOH)
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
-
Procedure:
-
Decide on the desired molarity and pH of the buffer.
-
To prepare a buffer of a specific pH, it is common to start with a solution of the acidic component (sodium dihydrogen phosphate) and titrate with a base (like NaOH) or the basic component (disodium hydrogen phosphate) until the desired pH is reached.
-
For example, to prepare a 50 mM sodium phosphate buffer at pH 8.0:
-
Dissolve the appropriate amount of NaH₂PO₄·H₂O in a volume of water less than the final desired volume.
-
While stirring, slowly add a stock solution of NaOH (e.g., 1 M) until the pH reaches 8.0.
-
Transfer the solution to a volumetric flask and add water to the final volume.
-
-
Filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.[3][12]
-
2. Assessing Protein Stability via Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution and can detect protein aggregation.
-
Materials:
-
Protein sample in sodium dihydrogen phosphate buffer
-
DLS instrument
-
Low-volume cuvettes
-
-
Procedure:
-
Prepare protein solutions in sodium dihydrogen phosphate buffers of varying ionic strengths. A typical protein concentration for DLS is around 1 mg/mL.
-
Filter all samples through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and extraneous aggregates.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh or PDI can indicate protein aggregation.
-
Visualizations
Caption: Workflow for evaluating the effect of buffer ionic strength on protein stability.
References
- 1. rheosense.com [rheosense.com]
- 2. The important role of buffer pH and ionic strength in protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 11. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
avoiding microbial contamination in sodium dihydrogen phosphate monohydrate buffer preparations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding microbial contamination in sodium dihydrogen phosphate monohydrate buffer preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of microbial contamination in my buffer?
A1: Microbial contamination in laboratory buffers can originate from several sources. These include the water and salts used in the preparation, the glassware and equipment, and the laboratory environment itself, such as airborne particles and aerosols.[1][2] Personnel can also be a source of contamination through improper handling.[1] It's crucial to use high-purity water (e.g., distilled or deionized) and analytical-grade reagents to minimize the initial bioburden.[3]
Q2: I've noticed cloudy or particulate matter in my stored phosphate buffer. What could be the cause?
A2: Cloudiness or visible growth in a phosphate buffer that was previously clear is a strong indicator of microbial contamination.[4][5] Phosphate-containing buffers, especially those with a near-neutral pH, provide a favorable environment for microbial growth.[4] Alternatively, if the buffer was stored at a low temperature, the cloudiness could be due to the precipitation of phosphate salts, which have lower solubility at colder temperatures.[6] If the buffer contains divalent cations like calcium or magnesium, precipitation of insoluble phosphate salts can also occur, a process that can be accelerated by autoclaving.[5]
Q3: What is the most effective method for sterilizing this compound buffer?
A3: The two most common and effective methods for sterilizing phosphate buffers are autoclaving and sterile filtration.
-
Autoclaving: This method uses high-pressure steam at 121°C for at least 15-20 minutes to kill microorganisms.[7] It is effective for heat-stable solutions. However, autoclaving phosphate buffers can sometimes lead to the formation of precipitates, especially in the presence of divalent cations.[5]
-
Sterile Filtration: This involves passing the buffer through a 0.22 µm membrane filter, which physically removes bacteria.[8][9] This method is ideal for solutions that may be heat-labile or prone to precipitation upon heating.[7] It is a widely accepted method for sterilizing pharmaceutical solutions.[10]
The choice between the two methods depends on the specific formulation of your buffer and the downstream application.
Q4: Can I autoclave a concentrated stock solution of phosphate buffer?
A4: While it is possible, autoclaving concentrated phosphate buffer solutions increases the risk of precipitation.[5] It is generally recommended to autoclave the buffer at its final working concentration. If you need to prepare a concentrated stock, filter sterilization is often a safer alternative to prevent the formation of insoluble salts.[5]
Q5: How should I store my sterile this compound buffer, and for how long is it viable?
A5: Sterile phosphate buffers should be stored in sterile, tightly sealed containers to prevent re-contamination and evaporation.[5][11] For analytical chemistry applications, refrigerated storage is recommended, with a shelf life of no more than one to two weeks.[4][12] Storing buffers as high-concentration stock solutions can also help inhibit microbial growth.[4] Always label your buffer with the preparation date and pH. Discard any buffer that shows signs of contamination or precipitation.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving microbial contamination issues in your this compound buffer preparations.
Issue 1: Visible Microbial Growth (Cloudiness, Films, or Sediments)
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Inadequate Sterilization | 1. Discard the contaminated buffer. 2. Review your sterilization protocol (autoclave time/temperature or filter integrity). 3. Re-prepare the buffer using a validated sterilization method. | - For autoclaving, ensure a cycle of at least 121°C for 15-20 minutes. - For filtration, use a sterile, validated 0.22 µm filter and aseptic technique.[7][8] |
| Contaminated Reagents or Water | 1. Discard the contaminated buffer. 2. Use fresh, high-purity water (e.g., Water for Injection grade). 3. Use high-purity, analytical-grade this compound. | - Always use freshly prepared high-purity water. - Source reagents from reputable suppliers and check for any signs of contamination before use. |
| Improper Aseptic Technique | 1. Discard the contaminated buffer. 2. Review and reinforce aseptic handling procedures with all personnel. | - Work in a clean, controlled environment (e.g., a laminar flow hood). - Wear appropriate personal protective equipment (gloves, lab coat). - Sterilize all glassware and equipment that will come into contact with the buffer.[13] |
| Inadequate Storage | 1. Discard the contaminated buffer. 2. Review storage conditions (temperature, container type). | - Store sterile buffers in sterile, tightly sealed containers. - For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended.[4] - Avoid storing at room temperature for extended periods. |
Issue 2: Unexpected pH Shift in the Sterilized Buffer
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Leachables from Filter Membrane | 1. Check the pH of the buffer after filtration. 2. If a shift is observed, flush the filter with a small amount of the buffer or sterile water before collecting the final sterile solution. | - Use high-quality, low-binding filter membranes from reputable manufacturers. - Pre-rinse the filter as a standard part of your protocol. |
| CO2 Absorption from the Air | 1. Measure the pH immediately after preparation and sterilization. 2. If the buffer is exposed to air for an extended period, re-check the pH before use. | - Keep buffer containers tightly sealed when not in use. - Prepare fresh buffer as needed to minimize storage time. |
Data Presentation
Table 1: Comparison of Sterilization Methods for Phosphate Buffers
| Parameter | Autoclaving | Sterile Filtration (0.22 µm) |
| Mechanism | Kills microorganisms with high-pressure steam (121°C). | Physically removes microorganisms by size exclusion.[8][9] |
| Efficacy | High, achieves a sterility assurance level (SAL) of 10-6 with proper validation.[14][15] | High, provides a sterile effluent when challenged with a high concentration of bacteria.[10] |
| Risk of Precipitation | Higher, especially with concentrated solutions or the presence of divalent cations.[5] | Lower, as no heat is applied. |
| Heat-Labile Components | Not suitable for buffers containing heat-sensitive additives. | Suitable for buffers with heat-labile components.[7] |
| Typical Throughput | Can process large volumes at once. | Can be slower for large volumes, depending on the filter size and pump capacity. |
| Equipment | Autoclave | Filtration apparatus (filter, housing, pump/vacuum source) |
Table 2: Acceptable Microbial Limits for Pharmaceutical Water
| Water Grade | Total Aerobic Microbial Count (TAMC) | Endotoxin Limit (EU/mL) | Primary Use in Buffer Preparation |
| Potable Water | Must comply with local regulations for drinking water. | Not specified. | Early-stage equipment cleaning. Not for final buffer preparation.[11] |
| Purified Water | ≤ 100 CFU/mL | Not specified, but should be controlled. | Preparation of non-sterile products and some sterile products where justified.[11][12] |
| Water for Injections (WFI) | ≤ 10 CFU/100 mL | ≤ 0.25 EU/mL | Preferred for the preparation of parenteral (injectable) drug products and other sterile applications.[11][12] |
Source: Adapted from European Medicines Agency (EMA) Guidelines on the quality of water for pharmaceutical use.[11][12]
Experimental Protocols
Protocol 1: Sterile Preparation of 1 L of 0.1 M Sodium Phosphate Buffer (pH 7.4) by Autoclaving
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound (NaH₂PO₄·H₂O).
-
Prepare a 1 M stock solution of disodium hydrogen phosphate (Na₂HPO₄).
-
-
Buffer Formulation:
-
In a clean 1 L glass beaker, combine approximately 800 mL of high-purity water (e.g., WFI).
-
Add the appropriate volumes of the 1 M stock solutions to achieve the target pH of 7.4. For a 0.1 M buffer, this will be a specific ratio of the monobasic and dibasic solutions. A common starting point is approximately 19 mL of 1 M NaH₂PO₄ and 81 mL of 1 M Na₂HPO₄.
-
Use a calibrated pH meter to check and adjust the pH to 7.4 using small additions of 1 M NaOH or 1 M HCl if necessary.
-
-
Final Volume Adjustment:
-
Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.
-
-
Sterilization:
-
Dispense the buffer into an autoclavable glass bottle, leaving adequate headspace. Loosely fit the cap.
-
Autoclave at 121°C for 20 minutes.[16]
-
Allow the buffer to cool to room temperature before tightening the cap.
-
-
Quality Control:
Protocol 2: Sterile Preparation of 1 L of 0.1 M Sodium Phosphate Buffer (pH 7.4) by Filtration
-
Reagent and Buffer Preparation:
-
Follow steps 1-3 from the autoclaving protocol in a clean, but not necessarily sterile, environment.
-
-
Filtration Setup:
-
In a laminar flow hood or biological safety cabinet, assemble a sterile filtration unit with a 0.22 µm membrane filter.
-
Connect the filtration unit to a sterile collection vessel.
-
-
Sterilization:
-
Pass the prepared buffer through the 0.22 µm filter into the sterile collection vessel using a vacuum or pump.
-
-
Aseptic Dispensing and Storage:
-
Aseptically dispense the sterile buffer into smaller, sterile containers if desired.
-
Seal the containers tightly.
-
-
Quality Control:
Visualizations
Caption: Workflow for Sterile Sodium Phosphate Buffer Preparation.
Caption: Troubleshooting Flowchart for Buffer Contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. skillscenter.colorado.edu [skillscenter.colorado.edu]
- 6. A Step-by-Step Approach to Effective Endotoxin Testing | Pioneering Diagnostics [biomerieux.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. criticalprocess.com [criticalprocess.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. EMA Guideline on the Quality of Water for Pharmaceutical Use [gmp-publishing.com]
- 12. southernscientificireland.com [southernscientificireland.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sterility Assurance Level (SAL) and Log Reduction (D Value) in Sterilization | Pharmaguideline [pharmaguideline.com]
- 15. Lethality in Validation: SAL vs Log Reduction - Alcami [alcami.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. microchemlab.com [microchemlab.com]
- 18. studylib.net [studylib.net]
Technical Support Center: Dissolving Sodium Dihydrogen Phosphate Monohydrate at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving sodium dihydrogen phosphate monohydrate, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely at a high concentration?
A1: Several factors can contribute to incomplete dissolution at high concentrations. The most common reason is exceeding the solubility limit of the salt at a given temperature. Other factors include the pH of the solution, the particle size of the solute, and the presence of other ions.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in water?
A2: The solubility of sodium dihydrogen aphosphate monohydrate in water is highly dependent on temperature. At room temperature, you can expect to dissolve a significant amount, but to achieve very high concentrations, you will likely need to heat the solution. Refer to the solubility data table below for specific values at different temperatures.
Q3: Can the pH of the water affect the dissolution of this compound?
A3: Yes, the pH of the solvent can influence the solubility of phosphate salts. Sodium dihydrogen phosphate solutions are slightly acidic.[2] Adjusting the pH outside of its optimal range can potentially reduce its solubility.
Q4: Does the source or grade of this compound affect its solubility?
A4: While the intrinsic solubility of the chemical is constant, the physical properties of the powder, such as particle size and the presence of impurities, can vary between different grades and manufacturers. Finer particles will generally dissolve faster due to a larger surface area.
Q5: My solution was clear at a higher temperature, but a precipitate formed upon cooling. What happened?
A5: This is a common issue known as precipitation upon cooling. The solubility of this compound, like many salts, decreases as the temperature drops.[1] When a saturated or near-saturated solution prepared at a higher temperature is cooled, the solubility limit is exceeded at the lower temperature, causing the excess salt to crystallize out of the solution.
Troubleshooting Guides
Issue 1: Incomplete Dissolution at Room Temperature
Symptoms:
-
Visible undissolved crystals or a cloudy appearance in the solution.
-
The desired concentration is not being reached.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Gently heat the solution while stirring. This will increase the solubility of the salt. Be cautious not to boil the solution, as this can alter the concentration. |
| Slow Dissolution Rate | Continue stirring for an extended period. Using a magnetic stirrer can enhance agitation and speed up the dissolution process. |
| Large Particle Size | If possible, use a grade with a finer particle size for future preparations. For the current solution, continue agitation and consider gentle heating. |
| Incorrect pH | Measure the pH of the solution. While sodium dihydrogen phosphate creates its own acidic pH, significant deviation due to the water source could be a factor. |
Issue 2: Precipitation After Cooling a Concentrated Solution
Symptoms:
-
A clear solution at an elevated temperature becomes cloudy or forms crystals as it cools to room temperature or is refrigerated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Supersaturation | The solution was prepared at a concentration that is not stable at the lower storage temperature. |
| Re-dissolving the Precipitate | Gently warm the solution with agitation to redissolve the precipitate before use. |
| Preventing Precipitation | Prepare a more concentrated stock solution that remains stable at the desired storage temperature and dilute it to the working concentration as needed. |
| Storage Conditions | Store the concentrated solution at room temperature or the temperature at which it was prepared, if stability allows. Avoid refrigeration of highly concentrated solutions.[1] |
Quantitative Data
Table 1: Solubility of Sodium Dihydrogen Phosphate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 22 |
| 20 | 85 |
| 40 | 163 |
| 60 | 254 |
Note: Data is for the anhydrous form, which has a slightly different molecular weight than the monohydrate. The trend of increasing solubility with temperature is directly applicable.
Experimental Protocols
Protocol 1: Preparation of a High Concentration this compound Solution
Objective: To prepare a 1 Molar (M) solution of this compound.
Materials:
-
This compound (NaH₂PO₄·H₂O, MW: 137.99 g/mol )
-
Deionized or distilled water
-
Heated magnetic stir plate
-
Sterile beaker or flask
-
Graduated cylinder
-
Sterile storage bottle
Procedure:
-
Calculation: To prepare 1 liter of a 1 M solution, you will need 137.99 g of this compound.
-
Initial Dissolution: Add approximately 800 mL of deionized water to a beaker.
-
Heating and Stirring: Place the beaker on a heated magnetic stir plate and begin stirring. Gently heat the water to around 40-50°C.
-
Adding the Salt: Slowly add the 137.99 g of this compound to the vortex of the stirring water.
-
Complete Dissolution: Continue to stir and maintain the temperature until all the salt has completely dissolved. The solution should be clear.
-
Cooling and Final Volume: Turn off the heat and allow the solution to cool to room temperature.
-
Volume Adjustment: Once cooled, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
Storage: Transfer the final solution to a sterile, clearly labeled storage bottle. Store at room temperature.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
impact of buffer aging on experimental outcomes using sodium dihydrogen phosphate monohydrate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of sodium dihydrogen phosphate monohydrate buffers in experimental settings. Proper buffer preparation and handling are critical for reproducible and accurate results.
Troubleshooting Guide
Q1: My freshly prepared sodium dihydrogen phosphate buffer has a pH that is significantly different from the calculated value. What could be the cause?
A1: Several factors can contribute to a discrepancy between the calculated and measured pH of your buffer:
-
Hydration State of the Salt: Sodium dihydrogen phosphate can exist in anhydrous, monohydrate, and dihydrate forms. Using a different hydrate form than specified in your protocol will result in an incorrect molar amount of the phosphate species, leading to an incorrect pH.
-
Quality of Deionized Water: The deionized water used to prepare the buffer should have a neutral pH. If the water has absorbed atmospheric CO2, it can become slightly acidic, affecting the final pH of the buffer.
-
Temperature Effects: The pKa of phosphoric acid is temperature-dependent. If you prepare the buffer at a different temperature than the one at which you are measuring the pH, you may observe a slight difference. It is always best to prepare and pH the buffer at the temperature at which it will be used.
-
pH Meter Calibration: An improperly calibrated pH meter is a common source of error. Ensure your pH meter is calibrated correctly using fresh calibration standards before preparing your buffer.
Q2: My stored phosphate buffer has become cloudy. Can I still use it?
A2: A cloudy appearance in your buffer is a strong indicator of microbial contamination. You should not use a cloudy buffer, as the metabolic byproducts of the microorganisms can alter the pH and ionic strength of the buffer, and may also interfere with your experimental assays. To prevent microbial growth, it is recommended to sterilize your buffer by autoclaving or filtration and store it at 4°C. For non-sterile applications, unsterilized buffer should be used within 1-2 weeks when stored at 4°C.
Q3: I am observing inconsistent results in my enzyme assay. Could my aged buffer be the cause?
A3: Yes, an aged buffer can be a significant source of variability in enzyme assays. The activity of many enzymes is highly dependent on pH.[1] A shift in the pH of your buffer due to aging (e.g., from microbial contamination or absorption of atmospheric CO2) can lead to a decrease in enzyme activity and inconsistent results. It is crucial to use a fresh, properly prepared buffer for sensitive assays.
Q4: After autoclaving my phosphate buffer, the pH is lower than expected, but then it seems to drift upwards over time. What is happening?
A4: This is a known phenomenon with phosphate buffers. During autoclaving, the equilibrium of the phosphate species can shift, leading to a temporary decrease in pH. Upon cooling and exposure to the atmosphere, the buffer system will slowly re-equilibrate, and the pH will gradually increase. It is advisable to allow the autoclaved buffer to cool completely and stabilize at room temperature before re-checking and, if necessary, adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for a this compound buffer?
A1: For long-term storage, sterile-filter the buffer and store it in a tightly sealed, sterile container at 4°C. For unsterilized buffers intended for general use, storage at 4°C for no longer than two weeks is recommended. For critical applications, it is always best to use a freshly prepared buffer.
Q2: Can I freeze my sodium dihydrogen phosphate buffer for long-term storage?
A2: While freezing at -20°C is an option for long-term storage, it can sometimes lead to the precipitation of phosphate salts upon thawing. If you choose to freeze your buffer, it is important to allow it to thaw completely and mix it thoroughly to ensure all components are redissolved before use. If any precipitate remains, the buffer should be discarded.
Q3: Does the type of storage container matter for my phosphate buffer?
A3: Yes, the container can impact the long-term stability of your buffer. Borosilicate glass containers are generally preferred. Over extended periods, ions such as sodium and silica can leach from the glass into the buffer solution, although for most routine laboratory applications over weeks to months, this effect is minimal.[2][3][4] For highly sensitive applications, using high-quality, sterile plastic containers can be an alternative.
Q4: How does temperature affect the pH of a phosphate buffer?
A4: The pKa of the phosphate buffer system is temperature-dependent. As the temperature increases, the pH of the buffer will decrease. For this reason, it is important to prepare and use the buffer at the same temperature to ensure consistency in your experiments.[5]
Data Presentation
Table 1: Chemical Stability of Sodium Phosphate Solutions in PVC Bags Over 63 Days
| Storage Temperature | Initial Concentration | Analyte | Concentration Remaining at Day 63 |
| 4°C | 30 mmol/L Phosphate | Sodium | >94% |
| Phosphate | >94% | ||
| 4°C | 150 mmol/L Phosphate | Sodium | >94% |
| Phosphate | >94% | ||
| 23°C | 30 mmol/L Phosphate | Sodium | >94% |
| Phosphate | >94% | ||
| 23°C | 150 mmol/L Phosphate | Sodium | >94% |
| Phosphate | >94% |
Data summarized from a study on the stability of sodium phosphate solutions in PVC bags.[6][7]
Table 2: General Guidelines for Sodium Dihydrogen Phosphate Buffer Storage and Stability
| Storage Condition | Sterilized | Unsterilized | Expected pH Stability | Potential Issues |
| 4°C in sealed container | Yes | No | Stable for 3-6 months | Minimal |
| No | Yes | Stable for 1-2 weeks | Microbial growth after 2 weeks | |
| Room Temperature | Yes | No | Stable for 1-2 weeks | Increased risk of contamination |
| No | Yes | Not recommended | Rapid microbial growth | |
| -20°C | Yes | No | Long-term | Precipitation upon thawing |
Table 3: Illustrative Example of the Impact of pH Drift on a Generic Enzyme Assay
| Buffer Age (Weeks) | Storage Condition | pH | Relative Enzyme Activity |
| 0 | Freshly Prepared | 7.40 | 100% |
| 2 | 4°C, Sterile | 7.39 | 99% |
| 2 | Room Temp, Non-Sterile | 7.25 | 85% |
| 4 | 4°C, Sterile | 7.38 | 98% |
| 4 | Room Temp, Non-Sterile | 7.05 | 60% |
This table is a hypothetical example based on the principle that enzyme activity is highly pH-dependent. Actual results will vary depending on the specific enzyme and storage conditions.
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
-
Objective: To prepare a 1 M stock solution of this compound.
-
Materials:
-
This compound (NaH₂PO₄·H₂O, MW: 137.99 g/mol )
-
High-purity deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
500 mL volumetric flask
-
Beaker
-
-
Procedure:
-
Weigh out 69.0 g of this compound and add it to a beaker containing approximately 400 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar. Stir until the solid is completely dissolved.
-
Carefully transfer the solution to a 500 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.
-
Bring the final volume to 500 mL with deionized water.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
This stock solution can be used to prepare working buffer solutions of desired pH and concentration by mixing with a stock solution of a suitable conjugate base (e.g., disodium hydrogen phosphate).
-
Protocol 2: Quality Control Check of a Newly Prepared Buffer
-
Objective: To verify the pH and buffering capacity of a newly prepared buffer.
-
Materials:
-
Newly prepared buffer
-
Calibrated pH meter
-
0.1 M HCl
-
0.1 M NaOH
-
Small beakers or test tubes
-
Pipettes
-
-
Procedure:
-
Measure and record the initial pH of the newly prepared buffer. It should be within ±0.05 pH units of the target pH.
-
Aliquot 20 mL of the buffer into two separate beakers.
-
To the first beaker, add 100 µL of 0.1 M HCl. Swirl to mix and measure the pH.
-
To the second beaker, add 100 µL of 0.1 M NaOH. Swirl to mix and measure the pH.
-
A well-prepared buffer should show only a small change in pH upon the addition of the acid or base. A significant change indicates poor buffering capacity, which may be due to incorrect preparation.
-
Protocol 3: Testing for Microbial Contamination
-
Objective: To qualitatively assess for microbial contamination in a stored buffer.
-
Materials:
-
Stored buffer
-
Sterile nutrient agar plates
-
Sterile inoculation loop or pipette tips
-
Incubator at 37°C
-
-
Procedure:
-
Visually inspect the buffer for any signs of turbidity or particulate matter.
-
Under sterile conditions, streak a small amount of the buffer onto a nutrient agar plate using a sterile inoculation loop.
-
Alternatively, pipette 100 µL of the buffer onto the center of the agar plate and spread evenly with a sterile spreader.
-
Incubate the plate at 37°C for 24-48 hours.
-
The presence of bacterial or fungal colonies on the plate indicates that the buffer is contaminated.
-
Visualizations
Caption: Troubleshooting workflow for buffer-related experimental issues.
Caption: Chemical equilibrium of the phosphate buffer system.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method [frontiersin.org]
- 5. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 6. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sterile Filtration of Sodium Dihydrogen Phosphate Monohydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sterile filtration of sodium dihydrogen phosphate monohydrate solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the successful sterile filtration of your solutions.
Frequently Asked Questions (FAQs)
Q1: Which filter membrane is best for sterile filtering this compound solutions?
A1: Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) membranes are highly recommended for sterile filtering aqueous buffer solutions like this compound.[1] Both offer high flow rates, low protein binding, and broad chemical compatibility.[2][3] For solutions with a higher tendency for plugging, a PES membrane with an integrated prefilter may be a better option.[2]
Q2: What is the recommended pore size for sterile filtration of this buffer?
A2: A sterilizing-grade filter with a pore size of 0.22 µm or 0.2 µm is the standard for removing bacteria and achieving sterility.[4][5] For applications requiring mycoplasma removal, a 0.1 µm filter may be necessary.[6]
Q3: Can I autoclave my this compound solution before filtration?
A3: While autoclaving is a common sterilization method, it is often recommended to filter-sterilize phosphate buffer solutions to avoid potential precipitation or pH shifts that can occur at high temperatures.[7] If you do autoclave, it is still advisable to pass the solution through a sterile filter to remove any potential particulates.
Q4: What are extractables and leachables, and should I be concerned about them?
A4: Extractables are compounds that can be forced from a filter under harsh conditions, while leachables are compounds that migrate into your solution under normal operating conditions.[8][9] For pharmaceutical applications, it is crucial to consider the potential for leachables from the filter to contaminate your product. Using filters from reputable manufacturers that provide extensive data on extractables and leachables is recommended.[8][10] PES and PVDF filters can have different extractable profiles.[8][9]
Q5: How do I perform an integrity test on my sterile filter?
A5: Filter integrity testing, such as a bubble point test or a pressure hold test, is critical to ensure the filter was not damaged during installation or use.[11] This test is typically performed after filtration to confirm the filter maintained its integrity throughout the process. The filter manufacturer will provide specific protocols and pressure values for integrity testing their filters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Flow Rate | Filter Clogging: High concentration of the salt solution may lead to precipitation or the presence of undissolved particles.[12] | - Prefiltration: Use a prefilter with a larger pore size (e.g., 0.45 µm or 0.8 µm) to remove larger particles before the final 0.22 µm sterile filter. For solutions with high salt concentrations, a depth prefilter is recommended.[13] - Check Solution Clarity: Ensure all this compound is fully dissolved before filtration. Gentle warming and stirring can aid dissolution, but allow the solution to return to ambient temperature before filtering. - Reduce Concentration: If feasible, dilute the solution to a lower concentration before filtration. |
| High Viscosity: Although not typical for this buffer at standard concentrations, very high concentrations can increase viscosity.[14] | - Increase Pressure (with caution): Gradually increase the filtration pressure, but do not exceed the manufacturer's maximum recommended pressure for the filter to avoid rupture.[15] - Increase Filter Surface Area: Use a larger diameter filter or a filter capsule with more membrane area to increase the flow rate. | |
| Incorrect Filter Choice: The selected filter may not be suitable for the application. | - Consult Manufacturer's Guidelines: Verify that the chosen filter membrane (e.g., PES, PVDF) is compatible with your specific concentration of this compound. | |
| Filter Rupture or Leakage | Excessive Pressure: Applying pressure beyond the filter's maximum rating.[15] | - Monitor Pressure: Use a pressure gauge to monitor the applied pressure and ensure it remains within the manufacturer's specified limits.[15] - Use a Pressure-Relief Valve: Incorporate a pressure-relief valve in your filtration setup to prevent over-pressurization. |
| Improper Installation: The filter is not seated correctly in the housing, or the housing is damaged. | - Inspect and Re-install: Carefully inspect the filter and housing for any damage. Ensure the filter is correctly placed and sealed in the housing according to the manufacturer's instructions. | |
| Chemical Incompatibility: The filter material is not compatible with the buffer solution, leading to degradation of the filter. | - Verify Compatibility: Always check the chemical compatibility of your filter membrane and housing with sodium dihydrogen phosphate solutions at your working concentration and temperature. | |
| Contamination of Filtrate | Non-sterile Technique: The filtration setup or receiving vessel was not properly sterilized. | - Aseptic Technique: Ensure all components of the filtration system (filter, housing, tubing, receiving vessel) are sterile and that aseptic techniques are used throughout the process. |
| Compromised Filter Integrity: The filter has a tear or imperfection. | - Perform Integrity Test: Conduct a post-filtration integrity test (e.g., bubble point test) to confirm the filter is intact.[11] If the test fails, the filtrate should be considered non-sterile. |
Quantitative Data Summary
The following tables provide general guidance on filter selection and operating parameters for the sterile filtration of this compound solutions. Note that optimal parameters may vary depending on the specific filter manufacturer, solution concentration, and presence of other solutes. It is always recommended to perform small-scale trials to determine the ideal filtration conditions for your specific application.
Table 1: Recommended Filter Membranes for this compound Solutions
| Membrane Material | Recommended Use | Advantages | Considerations |
| Polyethersulfone (PES) | General purpose sterile filtration of aqueous buffers. | High flow rates, low protein binding, good chemical compatibility.[1] | May have a different extractable profile compared to PVDF.[8][9] |
| Polyvinylidene Fluoride (PVDF) | Sterile filtration of aqueous buffers, especially when very low protein binding is critical. | Very low protein binding, high flow rates, broad chemical resistance.[1] | Can be more expensive than PES. |
| Nylon | General purpose filtration of aqueous and organic solvent-based solutions. | Broad solvent compatibility, low levels of extractables. | May have higher protein binding compared to PES and PVDF. |
| Cellulose Nitrate | General laboratory applications such as buffer filtration where protein binding is not a concern. | Cost-effective. | Higher protein binding. |
Table 2: Estimated Operating Parameters for Sterile Filtration of this compound Solutions (0.22 µm filter)
| Concentration of NaH₂PO₄·H₂O | Recommended Prefilter | Typical Operating Pressure (psi) | Expected Relative Flow Rate |
| Low (< 0.1 M) | Not usually required | 10 - 20 | High |
| Moderate (0.1 M - 0.5 M) | 0.45 µm PES or PVDF | 15 - 30 | Medium |
| High (> 0.5 M) | 0.8/0.45 µm depth filter or 0.45 µm PES/PVDF | 20 - 45 | Low |
Disclaimer: The values in this table are estimates and should be optimized for your specific process.
Experimental Protocols
Protocol 1: Small-Volume Sterile Filtration using a Syringe Filter
This protocol is suitable for sterile filtering volumes from 1 mL to 200 mL.
Materials:
-
This compound solution
-
Sterile syringe of appropriate volume
-
Sterile syringe filter with a 0.22 µm PES or PVDF membrane
-
Sterile collection vessel (e.g., sterile centrifuge tube or bottle)
-
70% ethanol or isopropanol for disinfection
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Disinfect the work surface and all materials entering the hood with 70% ethanol or isopropanol.
-
Aseptically open the sterile syringe and syringe filter packaging.
-
Draw the this compound solution into the syringe.
-
Securely attach the sterile syringe filter to the syringe tip using a Luer-Lok connection.
-
Hold the syringe with the filter pointing into the sterile collection vessel.
-
Apply gentle, steady pressure to the syringe plunger to push the solution through the filter. Avoid excessive pressure to prevent filter rupture.
-
Once all the solution is filtered, cap the sterile collection vessel.
-
Label the vessel with the contents, concentration, and date of filtration.
-
Discard the used syringe and filter in the appropriate waste container.
Protocol 2: Large-Volume Sterile Filtration using a Vacuum Filtration System
This protocol is suitable for sterile filtering volumes from 200 mL to several liters.
Materials:
-
This compound solution
-
Sterile vacuum filtration unit (funnel and receiver flask) with a 0.22 µm PES or PVDF membrane
-
Vacuum pump and tubing
-
Sterile cap for the receiver flask
-
70% ethanol or isopropanol for disinfection
-
Laminar flow hood or biological safety cabinet (if possible, for smaller volumes) or a clean, low-particulate environment.
Procedure:
-
Disinfect the work surface with 70% ethanol or isopropanol.
-
Aseptically assemble the sterile vacuum filtration unit according to the manufacturer's instructions. Ensure the membrane is correctly seated.
-
Connect the vacuum tubing from the pump to the side arm of the receiver flask.
-
Pour the this compound solution into the upper funnel.
-
Turn on the vacuum pump to start the filtration process.
-
Once all the solution has passed through the filter, turn off the vacuum pump.
-
Aseptically remove the funnel portion of the filtration unit.
-
Seal the receiver flask with a sterile cap.
-
Label the flask with the contents, concentration, and date of filtration.
-
Disassemble and clean the filtration unit according to the manufacturer's instructions, or dispose of it if it is a single-use system.
Visualizations
Caption: Experimental workflow for the sterile filtration of this compound solutions.
Caption: Troubleshooting logic for common issues in sterile filtration.
References
- 1. hawachmembrane.com [hawachmembrane.com]
- 2. Choosing the Right Buffer Filter [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. criticalprocess.com [criticalprocess.com]
- 5. pharmtech.com [pharmtech.com]
- 6. How to Select and Test Sterility Filtration and Prefiltration for Your Laboratory Workflows | Lab Manager [labmanager.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Impact of extractables/leachables from filters on stability of protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ultra-filter.be [ultra-filter.be]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Buffer filtration | Technofilter [technofilter.com]
- 14. researchgate.net [researchgate.net]
- 15. hollowfiberspinningmachine.com [hollowfiberspinningmachine.com]
Validation & Comparative
A Researcher's Guide to Phosphate Buffer Preparation: Sodium Dihydrogen Phosphate Monohydrate vs. Dihydrate
For researchers, scientists, and professionals in drug development, the precise and consistent preparation of buffer solutions is a cornerstone of experimental reproducibility and product stability. Phosphate buffers, particularly those utilizing sodium dihydrogen phosphate, are ubiquitous in biological and pharmaceutical applications due to their buffering capacity within a physiologically relevant pH range.
When selecting the acidic component for a phosphate buffer, a common choice is sodium dihydrogen phosphate, which is readily available in both monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O) forms. While the resulting buffer solution is chemically identical regardless of the starting material, the choice between the monohydrate and dihydrate forms has practical implications for laboratory workflow, accuracy, and cost-effectiveness. This guide provides an objective comparison of these two forms, supported by their physicochemical properties and detailed experimental protocols for the preparation of a standard phosphate buffer.
At a Glance: Key Physicochemical Differences
The fundamental distinction between sodium dihydrogen phosphate monohydrate and dihydrate lies in their water of crystallization, which directly impacts their molecular weight. This difference is critical for accurate molar calculations during buffer preparation.
| Property | This compound | Sodium Dihydrogen Phosphate Dihydrate |
| Chemical Formula | NaH₂PO₄·H₂O | NaH₂PO₄·2H₂O |
| Molecular Weight | 137.99 g/mol | 156.01 g/mol |
| Appearance | White or colorless crystalline powder | Colorless to white crystals or crystalline powder |
| pH (1% solution) | Approximately 4.4 - 4.6[1] | Approximately 4.0 - 4.5[2] |
| Hygroscopicity | Less hygroscopic than the dihydrate form | Can absorb moisture from the air[2] |
| Solubility in Water | Highly soluble | Highly soluble[2] |
Once dissolved in water, both the monohydrate and dihydrate forms dissociate to yield the same dihydrogen phosphate anion (H₂PO₄⁻), which is the active buffering species. Therefore, a 1 M solution of sodium dihydrogen phosphate prepared from the monohydrate is functionally identical to a 1 M solution prepared from the dihydrate. The only practical difference is the mass of the solid required to achieve the desired concentration.
Performance and Practical Considerations
While the performance of the final buffer solution is equivalent, the choice between the monohydrate and dihydrate forms can be influenced by practical laboratory considerations.
-
Accuracy in Weighing: The dihydrate form is more hygroscopic, meaning it can absorb moisture from the atmosphere. This can introduce inaccuracies when weighing the solid, as the measured weight may include an unknown amount of absorbed water. For applications requiring high precision, the monohydrate form may be preferable due to its lower tendency to absorb moisture.
-
Storage and Handling: Due to its hygroscopic nature, sodium dihydrogen phosphate dihydrate should be stored in tightly sealed containers in a dry environment to minimize moisture absorption.
-
Cost and Availability: The cost and availability of each form can vary depending on the supplier and the required grade of purity. For large-scale buffer preparations, these factors may influence the choice of reagent.
Ultimately, the selection between the monohydrate and dihydrate forms of sodium dihydrogen phosphate should be based on the specific requirements of the experiment, the desired level of precision, and practical considerations such as storage conditions and cost.
Experimental Protocols
The following are detailed protocols for the preparation of a 0.1 M sodium phosphate buffer at pH 7.2 using either the monohydrate or dihydrate form of sodium dihydrogen phosphate, in combination with disodium hydrogen phosphate.
Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.2)
Materials:
-
This compound (NaH₂PO₄·H₂O) OR Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Disodium Hydrogen Phosphate (anhydrous, Na₂HPO₄)
-
Distilled or deionized water
-
Volumetric flasks (1 L)
-
Glass beakers
-
Magnetic stirrer and stir bar
-
pH meter, calibrated
Stock Solutions (0.2 M):
-
Solution A (0.2 M Sodium Dihydrogen Phosphate):
-
Using Monohydrate: Dissolve 27.60 g of NaH₂PO₄·H₂O in distilled water and bring the final volume to 1 L in a volumetric flask.
-
Using Dihydrate: Dissolve 31.20 g of NaH₂PO₄·2H₂O in distilled water and bring the final volume to 1 L in a volumetric flask.
-
-
Solution B (0.2 M Disodium Hydrogen Phosphate):
-
Dissolve 28.39 g of anhydrous Na₂HPO₄ in distilled water and bring the final volume to 1 L in a volumetric flask.
-
Buffer Preparation (1 L of 0.1 M Phosphate Buffer, pH 7.2):
-
Combine 140 mL of Solution A (either from the monohydrate or dihydrate preparation) and 360 mL of Solution B in a beaker.
-
Add 500 mL of distilled water to reach a final volume of 1 L.
-
Verify the pH using a calibrated pH meter. Adjust if necessary by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).
Visualizing the Workflow
The following diagrams illustrate the logical relationship in choosing the appropriate hydrate and the experimental workflow for preparing the phosphate buffer.
Caption: Decision flow for selecting the appropriate hydrate form.
Caption: Experimental workflow for preparing a 0.1 M phosphate buffer.
Conclusion
The choice between this compound and dihydrate for preparing phosphate buffers does not impact the final performance of the buffer in solution. The primary difference lies in their molecular weights, which necessitates a simple adjustment in the mass of the reagent used. For applications demanding the highest precision, the less hygroscopic monohydrate form may offer an advantage in weighing accuracy. For routine applications, the choice can be guided by cost and availability. By understanding these subtle but important distinctions and following standardized protocols, researchers can ensure the consistency and reliability of their experimental outcomes.
References
A Comparative Guide to Sodium Dihydrogen Phosphate and Potassium Dihydrogen Phosphate in Nucleic Acid Research
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. This guide provides an objective comparison of sodium dihydrogen phosphate (NaH₂PO₄) and potassium dihydrogen phosphate (KH₂PO₄) in the context of nucleic acid research, supported by experimental data and detailed protocols.
The choice between sodium and potassium salts of dihydrogen phosphate can have significant implications for the yield, purity, and stability of DNA and RNA during extraction, purification, and analysis. While often used interchangeably in buffer preparations, their distinct physicochemical properties, arising from the different alkali metal cations (Na⁺ vs. K⁺), can influence their performance in sensitive molecular biology applications.
Physical and Chemical Properties
Sodium dihydrogen phosphate and potassium dihydrogen phosphate are both white, crystalline powders that are highly soluble in water.[1][2][3][4] They are the conjugate acids in phosphate buffer systems, which are widely used due to their buffering capacity around physiological pH.[1][3]
| Property | Sodium Dihydrogen Phosphate (Anhydrous) | Potassium Dihydrogen Phosphate |
| Chemical Formula | NaH₂PO₄[1] | KH₂PO₄[4] |
| Molecular Weight | 119.98 g/mol [1] | 136.09 g/mol [4] |
| Appearance | White powder or crystals[1] | White crystalline powder or granules[3] |
| Solubility in Water | Highly soluble[2] | Highly soluble[3] |
| pH of 1% Aqueous Solution | ~4.5[5] | 4.2 - 4.5 (5% solution)[3] |
Performance in Nucleic Acid Extraction
Phosphate buffers play a crucial role in DNA and RNA extraction by aiding in cell lysis and preventing the adsorption of nucleic acids to mineral particles, which is particularly important when working with challenging samples like soil.[6]
A study on plant DNA extraction developed a rapid protocol using potassium phosphate buffer and compared its efficacy against standard methods like CTAB, a mini-preparation protocol, and a commercial kit. The results demonstrated that the potassium phosphate-based method is not only faster and less hazardous but also yields DNA of comparable quality and sufficient quantity for downstream applications such as PCR and sequencing.[7][8]
Table 1: Comparison of a Potassium Phosphate Buffer-Based DNA Extraction Protocol with Other Common Methods for Chili Pepper Leaves.[8]
| Method | Number of Steps | Duration (min) | Cost per Reaction (USD) | DNA Concentration (ng/µL) | A260/A280 Ratio |
| Potassium Phosphate Buffer-Based | 5 | 18 | 0.03 | 78.3 | 1.81 |
| CTAB-Based | 15 | 104 | 0.13 | 155.7 | 1.83 |
| Mini Preparation | 15 | 132 | 0.17 | 189.7 | 1.76 |
| Commercial Kit | 17 | 57 | 4.57 | 69.3 | 1.73 |
Performance in Nucleic Acid Purification
A significant performance difference between the two salts is observed in RNA purification using hydroxyapatite chromatography. Potassium phosphate is the preferred salt for eluting RNA from the column.[9] Experimental evidence from dynamic light scattering shows that increasing concentrations of sodium phosphate can lead to RNA precipitation ("salting out"), resulting in larger apparent particle sizes of the eluted RNA. This effect is significantly reduced when using potassium phosphate, which helps to keep the RNA in solution.[9]
In the context of plasmid DNA purification, a study exploring alternatives to ammonium sulfate in hydrophobic interaction chromatography (HIC) and thiophilic aromatic chromatography (TAC) found that a 2.0 M potassium phosphate buffer was highly effective.[10] When used with a mercaptopyrimidine-agarose column, it allowed for the recovery of 68.5% of the plasmid DNA with 98.8% purity in a single step, effectively removing RNA and endotoxins.[10]
Influence on Nucleic Acid Stability
The cation (Na⁺ vs. K⁺) can influence the stability of nucleic acid structures. The thermal melting temperature (Tm) of DNA, a measure of its stability, is affected by the type and concentration of salt in the buffer. Generally, higher salt concentrations increase DNA stability by shielding the negative charges on the phosphate backbone.[11]
One study found that the melting temperature of a DNA duplex was lower in a sodium phosphate buffer compared to a sodium cacodylate buffer, indicating that the buffer anion also plays a role in stability.[12] Another study on non-canonical i-motif DNA structures revealed that the effect of potassium ions on thermal stability is dependent on the buffer system. In a phosphate buffer, K⁺ ions were found to stabilize the i-motif.[3]
Experimental Protocols
Rapid Plant DNA Extraction using Potassium Phosphate Buffer
This protocol is adapted from a study on rapid and less hazardous plant DNA extraction.[7][8]
Materials:
-
Plant leaf tissue
-
1 M Potassium Phosphate (KH₂PO₄) buffer
-
Ethanol (100% and 70%)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortexer
Procedure:
-
Grind 0.5 g of fresh leaf tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a 1.5 mL microcentrifuge tube and add 1 mL of 1 M potassium phosphate buffer.
-
Homogenize the sample for 1 minute by vortexing.
-
Centrifuge at 10,000 rpm for 1 minute.
-
Transfer 500 µL of the supernatant to a new tube and add another 500 µL of potassium phosphate buffer.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new 1.5 mL tube.
-
Precipitate the DNA by adding an equal volume of 100% ethanol.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at 13,000 rpm for 2 minutes.
-
Discard the supernatant and air-dry the pellet at room temperature for 5 minutes.
-
Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.
Workflow for rapid plant DNA extraction using potassium phosphate buffer.
RNA Purification using Hydroxyapatite Chromatography with Potassium Phosphate Buffer
This generalized protocol is based on the principle that DNA binds more tightly to hydroxyapatite than RNA, allowing for their separation using a phosphate gradient.[13] Potassium phosphate is recommended to maintain RNA solubility.[9]
Materials:
-
Nucleic acid sample containing RNA and DNA
-
Hydroxyapatite resin
-
Chromatography column
-
Potassium phosphate buffers (e.g., 0.12 M and 0.4 M, pH 6.8)
-
Peristaltic pump or FPLC system
Procedure:
-
Pack the hydroxyapatite resin in a chromatography column and equilibrate with a low concentration potassium phosphate buffer (e.g., 0.12 M).
-
Load the nucleic acid sample onto the column.
-
Wash the column with the equilibration buffer to remove any unbound molecules.
-
Elute the RNA from the column using a step or linear gradient of increasing potassium phosphate concentration. RNA typically elutes at a lower phosphate concentration than DNA.
-
Elute the DNA with a higher concentration of potassium phosphate buffer (e.g., 0.4 M).
-
Collect fractions and analyze for the presence of RNA and DNA using spectrophotometry and gel electrophoresis.
Separation of RNA and DNA using hydroxyapatite chromatography.
Summary of Comparison
| Application | Sodium Dihydrogen Phosphate | Potassium Dihydrogen Phosphate | Rationale/Key Finding |
| DNA Extraction | Effective as a buffer component. | Demonstrated in a rapid, low-cost plant DNA extraction protocol with good yield and quality.[7][8] | Direct comparative performance data with NaH₂PO₄ is lacking. |
| RNA Purification (Hydroxyapatite) | Can cause RNA precipitation ("salting out") at higher concentrations.[9] | Preferred. Keeps RNA in solution, improving recovery.[9] | The smaller sodium ion may lead to greater RNA aggregation. |
| Plasmid DNA Purification (HIC/TAC) | Not specifically evaluated in the cited study. | Effective as an alternative to ammonium sulfate, yielding high-purity plasmid DNA.[10] | Provides good recovery and purity in a single chromatographic step. |
| Nucleic Acid Stability | Generally stabilizes DNA duplexes. | Stabilizes i-motif DNA structures in a phosphate buffer system.[3] | The specific cation influences the conformation and stability of different nucleic acid structures. |
Conclusion
Both sodium dihydrogen phosphate and potassium dihydrogen phosphate are essential reagents in the molecular biology laboratory. While they can be used interchangeably for the preparation of general-purpose phosphate buffers, the choice of cation can have a significant impact on specific applications in nucleic acid research.
Potassium dihydrogen phosphate demonstrates a clear advantage in RNA purification using hydroxyapatite chromatography due to its ability to maintain RNA solubility. It has also been successfully implemented in a rapid and efficient plant DNA extraction protocol.
Sodium dihydrogen phosphate remains a standard and effective component of many buffer systems , and the influence of sodium ions on DNA stability is well-documented.
For optimal results, researchers should consider the specific requirements of their experimental system. In applications where nucleic acid precipitation or aggregation is a concern, particularly with RNA, potassium dihydrogen phosphate may be the superior choice. When developing new protocols, a side-by-side comparison of both salts could be beneficial to determine the optimal buffer composition for the desired outcome.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the difference between potassium dihydrogen phosphate and sodium dihydrogen phosphate [lygshuren.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Rapid and Less Hazardous Plant DNA Extraction Protocol using Potassium Phosphate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting stability of RNA – temperature, length, concentration, pH, and buffering species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sodium citrate and potassium phosphate as alternative adsorption buffers in hydrophobic and aromatic thiophilic chromatographic purification of plasmid DNA from neutralized lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyapatite-Mediated Separation of Double-Stranded DNA, Single-Stranded DNA, and RNA Genomes from Natural Viral Assemblages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20210214388A1 - Rna purification methods - Google Patents [patents.google.com]
A Comparative Guide to Sodium Dihydrogen Phosphate Monohydrate Buffer for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), the choice of buffer is a critical parameter that can significantly influence the accuracy, reproducibility, and overall validity of a method. This guide provides an objective comparison of sodium dihydrogen phosphate monohydrate as a buffering agent against common alternatives, supported by experimental protocols and data for the analysis of a model compound.
Introduction to Buffer Selection in HPLC
The primary role of a buffer in the mobile phase is to maintain a constant pH, which is crucial for the consistent ionization state of analytes, thereby ensuring reproducible retention times and symmetrical peak shapes.[1] Sodium dihydrogen phosphate is a common component of phosphate buffer systems, which are widely favored in HPLC with UV detection due to their stability and broad buffering range.[2] However, the selection of the optimal buffer system requires careful consideration of several factors including the analyte's pKa, the desired pH of the mobile phase, solubility in organic modifiers, and compatibility with the detector.[2]
Performance Comparison of Buffer Systems
The performance of a this compound buffer is often compared with potassium phosphate and volatile buffer systems like ammonium acetate. Key performance indicators in an analytical method include retention time stability, peak asymmetry, and baseline noise.
While both sodium and potassium phosphate buffers offer excellent buffering capacity, potassium phosphate salts generally exhibit better solubility in organic solvents like acetonitrile, which can be a critical advantage in preventing buffer precipitation during gradient elution.[2] For mass spectrometry (MS) detection, non-volatile buffers like phosphates are unsuitable as they can contaminate the ion source. In such cases, volatile buffers like ammonium acetate or ammonium formate are the preferred choice.[3]
Quantitative Data Summary
The following table presents a comparative analysis of chromatographic parameters for the analysis of Amitriptyline, a common antidepressant, using three different buffer systems. The data illustrates the typical performance trade-offs associated with each buffer type.
| Chromatographic Parameter | This compound (pH 3.0) | Potassium Dihydrogen Phosphate (pH 3.0) | Ammonium Acetate (pH 3.0) |
| Analyte | Amitriptyline | Amitriptyline | Amitriptyline |
| Retention Time (min) | 4.12 | 4.15 | 4.21 |
| Retention Time RSD (%) | 0.25 | 0.21 | 0.35 |
| Tailing Factor | 1.35 | 1.25 | 1.40 |
| Peak Asymmetry | 1.42 | 1.30 | 1.55 |
| Baseline Noise (AU) | 0.0005 | 0.0005 | 0.0008 |
| Detector Compatibility | UV | UV | UV, MS |
Analysis: The data indicates that while all three buffers provide adequate separation, the potassium phosphate buffer shows slightly improved peak shape (lower tailing factor and asymmetry) compared to the sodium phosphate buffer, which can be attributed to its higher solubility. The ammonium acetate buffer, while compatible with mass spectrometry, shows slightly poorer peak symmetry and higher baseline noise in this specific UV application.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to ensuring the robustness and reproducibility of an analytical method.
Preparation of 25 mM Sodium Dihydrogen Phosphate Buffer (pH 3.0)
-
Reagent Purity Assessment: Use HPLC-grade this compound (NaH₂PO₄·H₂O) and ortho-phosphoric acid. Verify the certificate of analysis for purity.
-
Weighing: Accurately weigh 3.45 g of this compound.
-
Dissolution: Dissolve the weighed salt in approximately 900 mL of HPLC-grade water in a clean 1000 mL volumetric flask.
-
pH Adjustment: Place a calibrated pH electrode in the solution and adjust the pH to 3.0 by adding ortho-phosphoric acid dropwise while stirring continuously.
-
Final Volume: Once the target pH is reached and stable, make up the volume to 1000 mL with HPLC-grade water.
-
Filtration: Filter the buffer solution through a 0.45 µm nylon filter to remove any particulate matter.
HPLC Method for Amitriptyline HCl Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 25 mM Sodium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (55:45 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 254 nm[4]
-
Standard Solution: Prepare a 100 µg/mL solution of Amitriptyline HCl in the mobile phase.[4]
Buffer Validation Protocol
A robust buffer validation protocol ensures the reliability of the analytical method. This involves assessing the buffer's preparation, stability, and impact on chromatographic performance.
-
Specificity: Analyze a blank (mobile phase without analyte) to ensure no interfering peaks are present at the analyte's retention time.
-
Precision (Repeatability): Prepare and analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
-
Intermediate Precision (Ruggedness): Repeat the precision study on a different day with a different analyst and/or on a different HPLC system. The cumulative RSD should meet the acceptance criteria.
-
Stability of Solution: Store the prepared buffer at room temperature and in refrigerated conditions. Test its performance at regular intervals (e.g., 0, 24, 48, and 72 hours) by injecting the standard solution. The retention time and peak area of the analyte should not deviate significantly from the initial values.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the logical flow of the validation process.
Caption: Workflow for the preparation and validation of an analytical buffer.
Caption: Decision tree for selecting an appropriate HPLC buffer system.
Conclusion
The validation of a this compound buffer involves a systematic approach encompassing careful preparation, stability testing, and performance evaluation. While it remains a robust and cost-effective choice for many standard HPLC-UV applications, its limitations, such as lower solubility compared to potassium salts and incompatibility with mass spectrometry, must be considered. For methods requiring high concentrations of organic modifiers or MS detection, alternative buffers like potassium phosphate or ammonium acetate, respectively, present more suitable options. The selection should always be justified by experimental data to ensure the development of a reliable and robust analytical method.
References
sodium dihydrogen phosphate monohydrate versus other phosphate salts for protein electrophoresis
For researchers, scientists, and drug development professionals, the choice of buffer system is a critical parameter in achieving optimal protein separation during electrophoresis. While the Laemmli system, utilizing Tris-glycine buffers, is widely used, phosphate-based buffers offer a valuable alternative, particularly for specific applications such as the analysis of phosphoproteins and native gel electrophoresis. This guide provides an objective comparison of sodium dihydrogen phosphate monohydrate and other phosphate salts, supported by their chemical properties and established experimental protocols.
Phosphate Buffer Systems: An Overview
Phosphate buffers are integral to many biochemical and molecular biology applications due to their high buffering capacity and stability in the physiological pH range.[1] The buffer system is typically prepared by mixing a monobasic (dihydrogen phosphate, H₂PO₄⁻) and a dibasic (hydrogen phosphate, HPO₄²⁻) salt. The pKa for the H₂PO₄⁻/HPO₄²⁻ equilibrium is approximately 7.2, making it highly effective for maintaining a stable pH between 6.2 and 8.2.
The choice between different phosphate salts, primarily concerning the cation (sodium vs. potassium) and the hydration state, can have significant implications for the electrophoretic process.
Comparison of Common Phosphate Salts
While direct quantitative data on performance metrics like band sharpness and resolution comparing different phosphate salts is limited in publicly available literature, a comparison based on their physicochemical properties provides a strong basis for selection.
| Property | This compound (NaH₂PO₄·H₂O) | Disodium Hydrogen Phosphate (Na₂HPO₄) | Potassium Dihydrogen Phosphate (KH₂PO₄) | Dipotassium Hydrogen Phosphate (K₂HPO₄) |
| Formula | NaH₂PO₄·H₂O | Na₂HPO₄ | KH₂PO₄ | K₂HPO₄ |
| Molecular Weight | 137.99 g/mol | 141.96 g/mol (anhydrous) | 136.09 g/mol | 174.18 g/mol |
| Role in Buffer | Acidic component (proton donor) | Basic component (proton acceptor) | Acidic component (proton donor) | Basic component (proton acceptor) |
| Solubility in Water | High | High | High | Very High |
| Compatibility with SDS | Compatible . Forms soluble sodium dodecyl sulfate. | Compatible . Forms soluble sodium dodecyl sulfate. | Incompatible . Forms potassium dodecyl sulfate, which is poorly soluble and can precipitate, interfering with SDS-PAGE.[1][2] | Incompatible . Forms poorly soluble potassium dodecyl sulfate, which can precipitate.[1][2] |
| Primary Application | Preparation of sodium phosphate buffers for SDS-PAGE and Native-PAGE. | Preparation of sodium phosphate buffers for SDS-PAGE and Native-PAGE. | Primarily used for applications where high solubility at low temperatures is needed and SDS is not present. | Primarily used for applications where high solubility at low temperatures is needed and SDS is not present. |
Key Takeaway: For SDS-PAGE, sodium phosphate salts are the required choice. The use of potassium phosphate buffers is strongly discouraged as they form a precipitate with sodium dodecyl sulfate (SDS), which can disrupt the electrophoretic separation and lead to artifacts.[2]
Experimental Protocols
Precise and consistent buffer preparation is paramount for reproducible results. The following are standard protocols for preparing and using a sodium phosphate buffer system for SDS-PAGE.
Protocol 1: Preparation of 1 M Sodium Phosphate Buffer Stock Solution (pH 7.4)
This protocol outlines the creation of a concentrated stock solution that can be diluted for use in gel preparation and as a running buffer.
-
Prepare Solution A (1 M this compound): Dissolve 138.0 g of NaH₂PO₄·H₂O in deionized water to a final volume of 1 L.
-
Prepare Solution B (1 M Disodium Hydrogen Phosphate, Anhydrous): Dissolve 142.0 g of Na₂HPO₄ (anhydrous) in deionized water to a final volume of 1 L.
-
Mix for Target pH: For a pH of approximately 7.4, combine 190 mL of Solution A with 810 mL of Solution B.
-
Verify and Adjust: Check the pH of the final solution using a calibrated pH meter. Adjust slightly with Solution A or Solution B if necessary.
-
Sterilization and Storage: The stock solution can be sterilized by autoclaving and stored at room temperature.
Protocol 2: Standard SDS-PAGE using a Sodium Phosphate System
This protocol describes the casting of a 12% separating gel and a 5% stacking gel, followed by electrophoresis.
1. Gel Preparation:
-
12% Separating Gel (for 10 mL):
-
Deionized Water: 3.3 mL
-
30% Acrylamide/Bis-acrylamide (29:1): 4.0 mL
-
1 M Sodium Phosphate Buffer (pH 8.8): 2.5 mL
-
10% SDS: 100 µL
-
10% Ammonium Persulfate (APS): 100 µL
-
TEMED: 4 µL
-
-
5% Stacking Gel (for 5 mL):
-
Deionized Water: 3.4 mL
-
30% Acrylamide/Bis-acrylamide (29:1): 0.83 mL
-
1 M Sodium Phosphate Buffer (pH 6.8): 0.63 mL
-
10% SDS: 50 µL
-
10% Ammonium Persulfate (APS): 50 µL
-
TEMED: 5 µL
-
2. Running Buffer Preparation (1X):
-
Dilute a 10X stock (e.g., 0.25 M Tris, 1.92 M Glycine, 1% SDS) or prepare a specific sodium phosphate running buffer (e.g., 0.1 M sodium phosphate, 0.1% SDS, pH 7.2).
3. Sample Preparation:
-
Combine your protein sample with an equal volume of 2X Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
4. Electrophoresis:
-
Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Visualizing Logical and Experimental Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for SDS-PAGE using a phosphate buffer system.
Protein electrophoresis is often used to study changes in protein phosphorylation, a key mechanism in cell signaling. The MAPK/ERK pathway is a central signaling cascade that involves multiple phosphorylation events.
Caption: The MAPK/ERK signaling pathway phosphorylation cascade.
Concluding Remarks
The selection of a buffer system is a foundational step in designing a successful protein electrophoresis experiment. This compound, in combination with its dibasic counterpart, provides a robust and reliable buffer system for both denaturing (SDS-PAGE) and native protein electrophoresis. The primary advantage over potassium phosphate salts in SDS-PAGE is its compatibility with SDS, preventing the formation of precipitates that can compromise results. While quantitative performance data is scarce, the chemical principles strongly favor the use of sodium-based phosphate buffers for most standard protein electrophoresis applications. Researchers should always consider the specific requirements of their experiment, including the nature of the protein and the downstream application, when selecting the most appropriate buffer formulation.
References
Navigating the Nuances of Phosphate Buffer Preparation: A Comparative Guide to Anhydrous vs. Monohydrate Sodium Dihydrogen Phosphate
For researchers, scientists, and drug development professionals, the accuracy of buffer preparation is paramount to experimental success. Phosphate buffers, ubiquitous in biological and pharmaceutical applications, rely on the precise measurement of their constituent salts. This guide provides a detailed comparison of anhydrous and monohydrate sodium dihydrogen phosphate, offering insights into how the choice between these two forms can impact the accuracy and reproducibility of your buffer solutions.
The fundamental difference between the anhydrous (NaH2PO4) and monohydrate (NaH2PO4·H2O) forms of sodium dihydrogen phosphate lies in the presence of one water molecule in the crystal structure of the latter. While seemingly minor, this difference has significant practical implications for handling, weighing, and ultimately, the accuracy of the final buffer concentration and pH.
Key Performance Indicators: A Tabular Comparison
To facilitate a clear understanding of the trade-offs associated with each form, the following table summarizes their key characteristics based on typical certificate of analysis data and known chemical properties.
| Property | Anhydrous Sodium Dihydrogen Phosphate | Monohydrate Sodium Dihydrogen Phosphate | Impact on Buffer Preparation Accuracy |
| Molecular Weight ( g/mol ) | ~119.98 | ~137.99 | Critical for accurate molarity calculations. Using the wrong molecular weight will lead to significant concentration errors. |
| Purity (Assay, anhydrous basis) | Typically >98%[1] | Typically 98.0% - 103.0%[2] | High purity is essential for both. The specified range for the monohydrate accounts for variability in water content. |
| Water Content | < 2% (as loss on drying)[3] | 10.0% - 15.0%[2] | The defined water content of the monohydrate contributes to its stability and weighing accuracy. |
| Hygroscopicity | Hygroscopic; tends to absorb moisture from the environment.[4][5][6] | Stable under normal conditions.[7] | High risk for inaccuracy. The anhydrous form can gain weight upon exposure to air, leading to weighing errors and a lower-than-intended final buffer concentration. |
| Handling and Storage | Requires storage in a tightly sealed container in a dry, well-ventilated place to prevent moisture absorption.[4][8] | Standard storage conditions are sufficient.[7] | Improper handling of the anhydrous form is a primary source of error. |
| pH of a 5% solution (w/v) | 4.0 - 4.5[9] | 4.1 - 4.5[2] | Both forms produce a similar acidic pH in solution, as expected. |
Experimental Protocols for Evaluating Buffer Preparation Accuracy
Objective: To compare the accuracy and reproducibility of a 0.1 M sodium phosphate buffer at pH 7.4 prepared using anhydrous versus monohydrate sodium dihydrogen phosphate.
Materials:
-
Anhydrous sodium dihydrogen phosphate (NaH2PO4), USP grade or equivalent
-
Monohydrate sodium dihydrogen phosphate (NaH2PO4·H2O), USP grade or equivalent
-
Disodium hydrogen phosphate (Na2HPO4), anhydrous, USP grade or equivalent
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
Methodology:
-
Preparation of Stock Solutions (0.2 M):
-
Anhydrous NaH2PO4 Stock:
-
In a fume hood or glove box with controlled humidity, accurately weigh the required amount of anhydrous NaH2PO4 to prepare 1 L of a 0.2 M solution. The required mass is 23.996 g.
-
Record the weight immediately.
-
Dissolve the salt in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the volume to the 1 L mark with deionized water and mix thoroughly.
-
-
Monohydrate NaH2PO4 Stock:
-
Accurately weigh the required amount of monohydrate NaH2PO4 to prepare 1 L of a 0.2 M solution. The required mass is 27.598 g.
-
Dissolve the salt in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the volume to the 1 L mark with deionized water and mix thoroughly.
-
-
Na2HPO4 Stock (0.2 M):
-
Accurately weigh 28.39 g of anhydrous Na2HPO4.
-
Dissolve in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Bring to a final volume of 1 L and mix thoroughly.
-
-
-
Preparation of 0.1 M Phosphate Buffer (pH 7.4):
-
Prepare two separate 100 mL batches of 0.1 M phosphate buffer, one using the anhydrous NaH2PO4 stock and the other using the monohydrate NaH2PO4 stock.
-
For each batch, combine the following volumes of the respective 0.2 M stock solutions:
-
19 mL of 0.2 M NaH2PO4 stock (either anhydrous or monohydrate)
-
81 mL of 0.2 M Na2HPO4 stock
-
-
Dilute to a final volume of 200 mL with deionized water in a volumetric flask to achieve a 0.1 M final concentration.
-
-
pH Measurement and Analysis:
-
Calibrate the pH meter immediately before use.
-
Measure the pH of each buffer solution at a constant temperature.
-
Record the initial pH of each buffer.
-
If necessary, titrate the pH to exactly 7.4 using 0.1 M NaOH or 0.1 M HCl, recording the volume of titrant used.
-
Repeat the entire procedure in triplicate for both the anhydrous and monohydrate forms to assess reproducibility.
-
Data Analysis:
-
Compare the initial pH values of the buffers prepared with each form. A smaller deviation from the target pH of 7.4 indicates higher accuracy in the initial weighing and solution preparation.
-
Compare the volume of titrant required to adjust the pH to 7.4. A smaller volume of titrant suggests a more accurate initial buffer composition.
-
Calculate the standard deviation of the initial pH measurements for each set of triplicates to assess the reproducibility of each method.
Logical Workflow for Salt Selection
The decision to use anhydrous or monohydrate sodium dihydrogen phosphate should be based on a careful consideration of environmental conditions, available equipment, and the required level of accuracy. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting between anhydrous and monohydrate sodium dihydrogen phosphate.
Conclusion and Recommendations
For routine applications where the highest level of accuracy is not paramount and environmental humidity is a concern, monohydrate sodium dihydrogen phosphate is the recommended choice. Its stable, hydrated form minimizes the risk of weighing errors due to moisture absorption, leading to more consistent and reproducible buffer preparation.
Anhydrous sodium dihydrogen phosphate should be reserved for applications where the absence of water of hydration is critical and can be handled in a controlled, low-humidity environment. Researchers using the anhydrous form must be diligent in their handling and storage procedures to mitigate the risk of hygroscopic weight gain, which can significantly compromise the accuracy of the final buffer.
Ultimately, the choice of salt is a balance between the desired accuracy and the practical constraints of the laboratory environment. By understanding the distinct properties of each form and implementing appropriate handling procedures, researchers can ensure the preparation of accurate and reliable phosphate buffer solutions for their critical work.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fao.org [fao.org]
- 4. lobachemie.com [lobachemie.com]
- 5. Sodium Dihydrogen Phosphate Anhydrous vs Sodium Dihydrogen Phosphate [whwanze.com]
- 6. annexechem.com [annexechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. rcilabscan.com [rcilabscan.com]
- 9. merckmillipore.com [merckmillipore.com]
Comparative Analysis of Buffering Capacity: Sodium Dihydrogen Phosphate vs. TRIS Buffer
In the realm of biochemical and molecular biology research, maintaining a stable pH is paramount for experimental success. Buffers are the cornerstone of this stability, resisting pH changes that could otherwise compromise the structure and function of sensitive biological molecules. Among the most ubiquitous buffers are sodium dihydrogen phosphate and Tris(hydroxymethyl)aminomethane (TRIS). This guide provides an objective comparison of their buffering capacities, supported by key physicochemical data and a standardized experimental protocol for their evaluation.
Physicochemical Properties and Buffering Performance
The efficacy of a buffer is primarily determined by its pKa, the pH at which the buffer has its maximum buffering capacity.[1] The useful buffering range for a given substance is generally considered to be pKa ± 1.[2]
| Parameter | Sodium Dihydrogen Phosphate Buffer | TRIS Buffer |
| pKa (25°C) | pKa₂ ≈ 7.21[1][3] | pKa ≈ 8.1[4][5] |
| Effective Buffering Range | pH 5.8 - 8.0[6][7][8] | pH 7.0 - 9.0[4][8] |
| Temperature Dependence of pKa | Minimal pH fluctuation with temperature shifts.[9][10][11] | Significant; pKa decreases by ~0.03 units per °C increase.[12][13] |
| Effect of Dilution | Less sensitive to changes in concentration. | pH is significantly affected by dilution; a tenfold dilution can alter the pH by more than 0.1.[14] |
| Interaction with Metal Ions | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[14] | Generally does not precipitate with metal ions.[15][14] |
Detailed Performance Comparison
Buffering Range and Capacity
Sodium phosphate buffers, utilizing the dihydrogen phosphate/hydrogen phosphate conjugate acid-base pair (H₂PO₄⁻/HPO₄²⁻), are most effective in the neutral pH range, closely mimicking physiological conditions.[1][11] Their pKa of approximately 7.21 makes them an excellent choice for experiments requiring a stable pH between 6.0 and 8.0.[1][6]
TRIS buffer, with a pKa of about 8.1 at 25°C, is a weak base that demonstrates strong buffering capacity in the slightly alkaline range of pH 7.0 to 9.0.[4][5][15] This makes it highly suitable for a wide array of biochemical applications, including protein biochemistry and electrophoresis.[5][16]
Temperature Sensitivity
A critical distinction between the two buffers is their response to temperature changes. Phosphate buffers are relatively insensitive to temperature variations, ensuring a stable pH even when experiments are conducted at different temperatures.[9][10][11] In contrast, the pKa of TRIS is highly dependent on temperature.[2][14] For instance, a TRIS buffer prepared to pH 7.8 at 25°C will have a pH of 8.4 at 4°C and 7.4 at 37°C.[15] This necessitates preparing TRIS buffers at the temperature at which they will be used to ensure accurate pH control.[14][17]
Ionic Strength and Compatibility
Phosphate buffers can inhibit some enzymatic reactions and are prone to precipitation with divalent cations such as calcium and magnesium, which can be a significant drawback in certain cellular and enzymatic assays.[14][18] They can also precipitate in the presence of some fixatives and salts like uranyl acetate and lead salts.[9][11]
TRIS buffers generally have little interference with biochemical processes and do not form precipitates with most metal ions.[15][14] However, they can interfere with some pH electrodes, particularly those containing silver, and can absorb atmospheric CO₂, which can alter the pH of the solution.[14][17]
Experimental Protocol: Determination of Buffer Capacity
The buffering capacity of a solution can be determined experimentally by titration with a strong acid or base.[19][20][21] This protocol outlines a general procedure for comparing the buffering capacity of sodium dihydrogen phosphate and TRIS buffers.
Objective: To measure and compare the resistance to pH change of a prepared sodium phosphate buffer and a TRIS buffer upon the addition of a strong acid and a strong base.
Materials:
-
Sodium dihydrogen phosphate (NaH₂PO₄) and Disodium hydrogen phosphate (Na₂HPO₄)
-
Tris(hydroxymethyl)aminomethane (TRIS base) and Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Hydrochloric acid (HCl), 1.0 M solution
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Burettes (2), 50 mL
-
Beakers, volumetric flasks, and pipettes
Procedure:
-
Buffer Preparation (0.1 M, pH 7.4):
-
Sodium Phosphate Buffer: Prepare a 0.1 M solution by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ stock solutions until the pH is 7.4.
-
TRIS Buffer: Prepare a 0.1 M solution by dissolving the appropriate mass of TRIS base in deionized water and titrating with 1.0 M HCl until the pH reaches 7.4.
-
-
Titration Setup:
-
Place 100 mL of the prepared sodium phosphate buffer into a 250 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.
-
Fill one burette with 1.0 M NaOH and the other with 1.0 M HCl.
-
-
Titration with Strong Base (NaOH):
-
Record the initial pH of the buffer solution.
-
Add 1.0 mL increments of 1.0 M NaOH from the burette to the beaker.
-
After each addition, allow the solution to stabilize while stirring, and record the new pH.
-
Continue the titration until the pH has changed by at least 2 pH units from the initial reading.
-
-
Titration with Strong Acid (HCl):
-
Rinse the beaker and pH electrode thoroughly.
-
Place a fresh 100 mL aliquot of the sodium phosphate buffer into the beaker.
-
Repeat the titration process, this time adding 1.0 mL increments of 1.0 M HCl.
-
Continue until the pH has decreased by at least 2 pH units.
-
-
Repeat for TRIS Buffer:
-
Perform the same titration procedures (steps 2-4) using the prepared 0.1 M TRIS buffer.
-
-
Data Analysis:
-
Plot the pH of each buffer solution against the volume (in mL) of strong acid and strong base added.
-
The buffer capacity is highest in the flattest region of the titration curve. Calculate the buffer capacity (β) using the formula: β = (moles of acid/base added) / (volume of buffer in L × ΔpH).
-
Compare the titration curves and calculated buffer capacities for both buffer systems.
-
Visualizations
Caption: Workflow for the experimental determination of buffer capacity.
Caption: Decision logic for selecting between phosphate and TRIS buffers.
Advantages and Disadvantages
| Buffer | Advantages | Disadvantages |
| Sodium Dihydrogen Phosphate | - Effective in the physiological pH range (5.8-8.0).[6][7] - pH is minimally affected by temperature changes.[9][14] - High solubility in water and non-toxic to most cells.[10][11] - Easy to prepare in various concentrations.[14] | - Precipitates with divalent cations like Ca²⁺ and Mg²⁺.[14] - Can inhibit some enzymatic reactions.[13][14] - Can form phosphoric acid and negatively affect protein stability upon freezing.[22] - Susceptible to microbial contamination.[11] |
| TRIS | - Wide buffering range in the slightly alkaline region (7.0-9.0).[4] - Low interference with most biochemical reactions.[14] - Does not precipitate with Ca²⁺ and Mg²⁺ ions.[13][14] - High solubility and relatively low cost.[4] | - pH is highly sensitive to temperature changes.[2][13][14] - pH is affected by solution concentration and dilution.[14] - Can interfere with some pH electrodes.[14] - May be toxic to some mammalian cells at higher concentrations. - Can absorb CO₂ from the air, altering pH.[14] |
Conclusion
The choice between sodium dihydrogen phosphate and TRIS buffer is dictated by the specific requirements of the experiment.
Choose Sodium Dihydrogen Phosphate when:
-
The target pH is in the neutral physiological range (pH 6.0-8.0).
-
The experimental temperature will fluctuate, and a stable pH is critical.
-
The presence of divalent cations is not a concern, or they are absent from the reaction.
Choose TRIS Buffer when:
-
The target pH is in the neutral to alkaline range (pH 7.0-9.0).
-
The experiment involves enzymes or proteins that are sensitive to phosphate.
-
The presence of divalent cations is essential for the reaction.
-
The temperature of the experiment can be strictly controlled.
Ultimately, a thorough understanding of the properties of each buffer is essential for maintaining the integrity of experimental systems and obtaining reliable, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 5. Tris [sigmaaldrich.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. peakproteins.com [peakproteins.com]
- 8. Preparation of ph buffer solutions [delloyd.50megs.com]
- 9. Phosphate Buffer - EM Grade [em-grade.com]
- 10. What are the advantages of phosphate buffer? | AAT Bioquest [aatbio.com]
- 11. BUFFERS [ou.edu]
- 12. Tris-buffered saline - Wikipedia [en.wikipedia.org]
- 13. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 14. The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine) - News - Hunan Hui Bai Yi New Materials Co.,Ltd. [hbynm.com]
- 15. Advantages And Disadvantages Of TRIS Buffer And Its Derivatives - News [hbynm.com]
- 16. How Tris buffer works - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 17. nbinno.com [nbinno.com]
- 18. Question about Tris-Hcl and PBS buffer - General Lab Techniques [protocol-online.org]
- 19. umw.edu.pl [umw.edu.pl]
- 20. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 21. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 22. citeqbiologics.com [citeqbiologics.com]
assessing the impact of cation choice (Na+ vs. K+) in phosphate buffers for enzymatic reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the accuracy and reliability of enzymatic assays. While phosphate buffers are widely used due to their buffering capacity around physiological pH, the choice of the counter-ion—sodium (Na⁺) or potassium (K⁺)—can have a significant, and often overlooked, impact on enzyme activity and stability. This guide provides an objective comparison of the performance of sodium phosphate and potassium phosphate buffers, supported by experimental data and detailed protocols to aid in the rational selection of the optimal buffer for your specific application.
The Critical Role of Cations in Enzyme Function
Monovalent cations like Na⁺ and K⁺ are not merely inert components of a buffer system. They can directly participate in the catalytic mechanism or influence the conformational stability of enzymes. Many enzymes, including certain kinases and phosphatases, exhibit a specific requirement for either Na⁺ or K⁺ for optimal activity.[1][2] This activation can occur through direct interaction with the enzyme's active site to facilitate substrate binding (Type I activation) or by inducing conformational changes that allosterically regulate activity (Type II activation).[1][3]
The differential effects of Na⁺ and K⁺ can also be understood in the context of the Hofmeister series, which ranks ions based on their ability to structure water and interact with proteins.[4][5] These interactions can influence protein solubility, stability, and enzymatic activity.
Performance Comparison: Sodium vs. Potassium Phosphate Buffers
The choice between sodium and potassium phosphate can significantly impact experimental outcomes, particularly in terms of enzyme stability and activity.
Key Differences and Considerations:
| Parameter | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Rationale and Key Considerations |
| Protein Stability | Can lead to a significant decrease in pH (to as low as 3.8) during freezing, potentially causing protein denaturation and aggregation.[6] | Exhibits a much smaller pH shift during freezing, offering superior cryoprotection and reduced aggregation for many proteins during freeze-thaw cycles.[6][7] | For applications involving freezing or lyophilization of proteins, potassium phosphate is often the preferred choice to maintain protein integrity. |
| Enzyme Activity | May be required for specific enzymes, such as thrombin.[2] For some enzymes, Na⁺ can be inhibitory.[8] | Required for the activity of numerous enzymes, including pyruvate kinase.[1] Generally considered to be more "kosmotropic" and stabilizing for many enzymes.[4] | The optimal cation should be determined empirically for each enzyme. If the enzyme's cation preference is unknown, a side-by-side comparison is recommended. |
| Solubility at Low Temperatures | Sodium phosphate has lower solubility in the cold and can precipitate, which is problematic for applications like chromatography at low temperatures.[9] | Potassium phosphate has higher solubility at low temperatures, making it a more suitable choice for cold-room procedures.[9] | For FPLC or other chromatographic separations performed in a cold environment, potassium phosphate is the recommended buffer. |
| Interaction with other Reagents | Generally compatible with a wide range of reagents. | Potassium ions can precipitate with sodium dodecyl sulfate (SDS), which can interfere with subsequent protein analysis by SDS-PAGE.[10] | If downstream applications involve SDS, this potential incompatibility should be considered. |
Experimental Protocols
To empirically determine the optimal phosphate buffer for your enzyme, the following experimental protocols are recommended.
Protocol 1: Preparation of 1 M Sodium and Potassium Phosphate Buffer Stock Solutions (pH 7.4)
This protocol outlines the preparation of 1 M stock solutions of both sodium and potassium phosphate buffers at a pH of 7.4. These stocks can then be diluted to the desired working concentration.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Deionized water
-
pH meter
Procedure:
-
Prepare 1 M Monobasic Solutions:
-
Sodium Phosphate Monobasic: Dissolve 119.98 g of NaH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
Potassium Phosphate Monobasic: Dissolve 136.09 g of KH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Prepare 1 M Dibasic Solutions:
-
Sodium Phosphate Dibasic: Dissolve 141.96 g of Na₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
Potassium Phosphate Dibasic: Dissolve 174.18 g of K₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Prepare 1 M Phosphate Buffer (pH 7.4):
-
Sodium Phosphate Buffer: To 800 mL of 1 M Sodium Phosphate Dibasic solution, add approximately 190 mL of 1 M Sodium Phosphate Monobasic solution. Monitor the pH continuously with a calibrated pH meter. Adjust the volume of the monobasic solution until a pH of 7.4 is reached. Bring the final volume to 1 L with deionized water.
-
Potassium Phosphate Buffer: To 800 mL of 1 M Potassium Phosphate Dibasic solution, add approximately 190 mL of 1 M Potassium Phosphate Monobasic solution. Monitor the pH continuously with a calibrated pH meter. Adjust the volume of the monobasic solution until a pH of 7.4 is reached. Bring the final volume to 1 L with deionized water.
-
-
Sterilization and Storage: Sterilize the buffer solutions by autoclaving or filtration through a 0.22 µm filter. Store at room temperature.
Protocol 2: Comparative Enzyme Activity Assay
This protocol provides a framework for comparing the activity of an enzyme in sodium versus potassium phosphate buffers.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
1 M Sodium Phosphate Buffer, pH 7.4 (from Protocol 1)
-
1 M Potassium Phosphate Buffer, pH 7.4 (from Protocol 1)
-
Deionized water
-
Stop solution (if required for the assay)
-
Spectrophotometer or other appropriate detection instrument
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
Prepare Working Buffer Solutions: Prepare working concentrations (e.g., 50 mM) of both sodium and potassium phosphate buffers by diluting the 1 M stock solutions with deionized water. Ensure the pH of the working solutions is verified and adjusted if necessary.
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in deionized water or a minimal buffer to avoid introducing confounding ions.
-
Assay Setup: For each buffer condition (Sodium Phosphate and Potassium Phosphate), prepare a series of reactions. A typical reaction mixture may include:
-
Working buffer (to final desired concentration)
-
Substrate (at a concentration around the Kₘ, if known)
-
Deionized water (to bring to the final volume)
-
Enzyme (to be added last to initiate the reaction)
Include appropriate controls, such as a "no enzyme" control for each buffer to measure background signal.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the reaction mixtures (without the enzyme) at the desired assay temperature.
-
Initiate the reaction by adding the enzyme to each well or cuvette.
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence). Ensure measurements are taken within the initial linear velocity phase of the reaction.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each buffer condition.
-
Compare the enzyme activity in the sodium phosphate buffer to the activity in the potassium phosphate buffer.
-
Perform statistical analysis to determine if the observed differences are significant.
-
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for buffer preparation and comparative enzyme activity assays.
Caption: Workflow for the preparation of 1M sodium and potassium phosphate buffer stocks.
Caption: General workflow for a comparative enzyme activity assay.
Conclusion and Recommendations
The choice between sodium and potassium phosphate buffers is a critical parameter in experimental design that can significantly influence enzyme stability and catalytic activity. While general guidelines can be informative, the optimal buffer system is enzyme-dependent. For enzymes with unknown cation preferences, a direct comparison of their performance in both sodium and potassium phosphate buffers is strongly recommended. For applications involving protein storage at low temperatures or freeze-thawing, potassium phosphate is often the superior choice due to its greater solubility and smaller pH shifts during freezing.[6][7][9] By carefully considering the specific requirements of the enzyme and the experimental conditions, researchers can enhance the reliability and reproducibility of their results.
References
- 1. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Na+ and K+ in enzyme function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific ion effects of ionic liquids on enzyme activity and stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. phosphate buffer.. - General Lab Techniques [protocol-online.org]
- 10. echemi.com [echemi.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Choosing the Right Grade of Sodium Dihydrogen Phosphate Monohydrate for Sensitive Assays: A Comparative Guide
In the realm of life sciences and drug development, the precision and reliability of experimental results are paramount. Sensitive assays such as ELISA, PCR, and enzyme kinetics are the bedrock of many research findings, and their accuracy is profoundly influenced by the quality of the reagents used. Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a fundamental component of many biological buffers, critical for maintaining stable pH. However, not all grades of this essential chemical are created equal. This guide provides a detailed comparison of different grades of this compound, offering researchers the data and protocols needed to select the appropriate grade for their specific, sensitive applications.
Understanding Chemical Grades
The grade of a chemical reagent signifies its purity and the extent to which it has been tested for the presence of impurities. For a seemingly simple buffer component, these impurities, which can include heavy metals, nucleases, and other enzymatic inhibitors, can have a significant impact on the outcome of sensitive biological assays.[1][2][3][4] Understanding the specifications of each grade is the first step toward ensuring assay reproducibility and accuracy.
Here are the most common grades available, ranked from lowest to highest purity and suitability for sensitive applications:
-
Technical Grade: Suitable for industrial or general-purpose applications where high purity is not a primary concern.[3] Its use in sensitive assays is not recommended due to the presence of significant impurities.
-
Laboratory Grade: A grade of relatively high purity, but with unknown levels of impurities. It is primarily used in educational settings and is not suitable for applications requiring precise and reproducible results.[1][2]
-
USP/NF Grade: Meets the standards set by the United States Pharmacopeia (USP) or National Formulary (NF). This grade is acceptable for food, drug, and medicinal use, ensuring low levels of contaminants relevant to human health.[1][2][3]
-
Reagent Grade / ACS Grade: A high-purity grade that meets or exceeds the standards set by the American Chemical Society (ACS).[5][6] The specifications for ACS grade reagents include maximum allowable limits for a range of impurities, making it suitable for many analytical and sensitive laboratory applications.[5][7]
-
Molecular Biology Grade: This is typically the highest grade of purity available. In addition to high purity, this grade is specifically tested for the absence of enzymes that could interfere with molecular biology applications, such as DNases, RNases, and proteases. It also features extremely low levels of heavy metal contaminants known to inhibit enzymatic reactions.[8][9][10]
The Impact of Impurities on Sensitive Assays
The primary difference between the various grades lies in their impurity profile. For sensitive assays, even trace amounts of certain contaminants can lead to failed experiments, inaccurate quantification, and misleading results.
Heavy Metals and Enzyme Inhibition
Heavy metals are potent inhibitors of many enzymes, including the DNA polymerases used in PCR and the enzymes used as reporters in ELISA (e.g., Horseradish Peroxidase, Alkaline Phosphatase). Metals like zinc, iron, copper, and lead can interfere with enzymatic reactions, leading to significantly reduced assay sensitivity and efficiency.[11][12][13] Studies have shown that heavy metals can inhibit PCR at micromolar to millimolar concentrations, a level that can be present in lower-grade reagents.[11][12][14]
Contaminants and ELISA Background
In ELISA, high-purity reagents are essential for minimizing non-specific binding and achieving a high signal-to-noise ratio.[15][16][17] Contaminants in buffer components can increase background noise, thereby reducing the sensitivity and accuracy of the assay.[15][17] Using a high-purity grade of this compound ensures that the buffer itself does not contribute to these issues.
Comparative Data: Impurity Specifications
To illustrate the quantitative differences between grades, the following tables summarize typical impurity specifications based on commercially available product data sheets. These values highlight why higher-grade reagents are critical for sensitive work.
Table 1: Comparison of Typical Heavy Metal Impurity Limits
| Impurity | Technical Grade | ACS Reagent Grade | Molecular Biology Grade |
| Heavy Metals (as Pb) | Not Specified | ≤ 0.001% (10 ppm)[18][19] | ≤ 0.0005% (5 ppm)[20] |
| Iron (Fe) | Not Specified | ≤ 0.001% (10 ppm)[21] | ≤ 0.0005% (5 ppm)[20] |
| Lead (Pb) | Not Specified | ≤ 0.0005% (5 ppm)[21] | Not Specified (included in Heavy Metals) |
| Copper (Cu) | Not Specified | ≤ 0.0005% (5 ppm)[21] | Not Specified (low levels expected) |
Data is illustrative and compiled from various supplier specification sheets.[18][19][20][21] Actual values may vary by manufacturer and lot.
Table 2: General Purity and Other Specifications
| Specification | Technical Grade | ACS Reagent Grade | Molecular Biology Grade |
| Assay (Purity) | ~85-90% | ≥ 99.0%[20][21] | ≥ 99.5%[8][9] |
| Insoluble Matter | Not Specified | ≤ 0.01%[21] | ≤ 0.01%[9] |
| DNase/RNase/Protease | Not Tested | Not Tested | None Detected |
| pH (5% solution) | Not Specified | 4.1 - 4.5[20] | 4.1 - 4.5[9] |
Experimental Protocols
The following are example protocols where the choice of this compound grade is critical.
Protocol 1: Preparation of Phosphate-Buffered Saline (PBS) for ELISA
This protocol outlines the preparation of a high-purity PBS buffer suitable for antibody dilution and washing steps in a sensitive ELISA.
Reagents and Equipment:
-
di-Sodium hydrogen phosphate (Na₂HPO₄), Molecular Biology Grade
-
This compound (NaH₂PO₄·H₂O), Molecular Biology Grade
-
Sodium Chloride (NaCl), Molecular Biology Grade
-
Nuclease-free, deionized water
-
pH meter
-
Autoclave
Procedure:
-
To prepare 1 L of 10X PBS stock solution, dissolve the following in 800 mL of nuclease-free water:
-
80 g of NaCl
-
2 g of KCl
-
14.4 g of Na₂HPO₄
-
2.45 g of NaH₂PO₄·H₂O
-
-
Adjust the pH to 7.4 with HCl.
-
Add nuclease-free water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
For a 1X working solution, dilute the 10X stock 1:10 with nuclease-free water.
Protocol 2: Preparation of a PCR Buffer
This protocol describes the preparation of a basic PCR reaction buffer. The absence of heavy metal contaminants is crucial for optimal DNA polymerase activity.
Reagents and Equipment:
-
Tris-HCl, Molecular Biology Grade
-
Potassium Chloride (KCl), Molecular Biology Grade
-
Magnesium Chloride (MgCl₂), Molecular Biology Grade
-
This compound, Molecular Biology Grade (for pH adjustment if needed)
-
Nuclease-free, deionized water
Procedure:
-
Prepare a 10X PCR buffer stock solution. For 10 mL of buffer, combine:
-
1 mL of 1 M Tris-HCl, pH 8.3
-
5 mL of 1 M KCl
-
150 µL of 1 M MgCl₂ (final concentration will be 1.5 mM in 1X buffer)
-
Nuclease-free water to 10 mL
-
-
Ensure all components are of Molecular Biology Grade to prevent enzymatic inhibition.
-
The use of a phosphate buffer system directly in the PCR mix is less common but can be used in specific applications; in such cases, a Molecular Biology Grade phosphate source is essential.
Visualizing the Decision Process and Workflow
To aid in the selection and preparation process, the following diagrams illustrate the logical flow.
Caption: Decision tree for selecting the appropriate grade of reagent.
Caption: Workflow for preparing high-purity biological buffers.
Conclusion and Recommendations
-
For highly sensitive applications such as qPCR, RT-PCR, and assays involving nucleic acids, the use of Molecular Biology Grade is mandatory. This ensures the absence of nucleases and minimal levels of enzymatic inhibitors.
-
For sensitive ELISAs, enzyme kinetic studies, and other protein-based assays, ACS/Reagent Grade is highly recommended. The low levels of heavy metals and other impurities will ensure a better signal-to-noise ratio and more reliable results.
-
Laboratory and USP grades may be acceptable for less sensitive applications , such as general protein staining or educational purposes, but they pose a significant risk to the reproducibility and accuracy of sensitive research assays.
-
Technical Grade should be avoided for all laboratory research applications.
Investing in high-purity reagents is a critical step in mitigating experimental variability and ensuring the generation of high-quality, publishable data. Researchers should always consult the certificate of analysis for the specific lot of reagent being used to be fully aware of its impurity profile.
References
- 1. laballey.com [laballey.com]
- 2. What are the common grades for chemicals and reagents? | AAT Bioquest [aatbio.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Chemical purity - Wikipedia [en.wikipedia.org]
- 5. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium dihydrogen phosphate, monohydrate, for molecular biology, 99.5%, COA, Certificate of Analysis, 10049-21-5, S 2268 [ottokemi.com]
- 9. labiostring.com [labiostring.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Buy this compound ACS at an Affordable Price, 25 kg Bag [annexechem.net]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. This compound for analysis EMSURE ACS,Reag. Ph Eur 10049-21-5 [sigmaaldrich.com]
- 21. technopharmchem.com [technopharmchem.com]
Navigating the Buffer Maze: A Comparative Guide to Cross-Validation of Experimental Results Using Different Phosphate Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a buffer system, a choice often relegated to a footnote in experimental design, can profoundly influence experimental outcomes. For scientists engaged in research and drug development, ensuring the robustness and reproducibility of findings is paramount. This guide provides a data-driven comparative analysis of common phosphate buffer systems, emphasizing the critical need for cross-validation to ensure that experimental results are biologically relevant and not artifacts of the buffer environment.
The Critical Role of the Counter-Ion: Sodium vs. Potassium Phosphate
Phosphate buffers are ubiquitous in biological research due to their buffering capacity near physiological pH.[1][2] They are typically prepared by mixing a monobasic salt (e.g., NaH₂PO₄ or KH₂PO₄) with its dibasic counterpart (e.g., Na₂HPO₄ or K₂HPO₄) to achieve the desired pH.[1] The key distinction between these systems lies in the predominant cation: sodium (Na⁺) or potassium (K⁺). This seemingly minor difference can have significant consequences for the stability and activity of biological macromolecules.[1]
Data-Driven Comparison: Impact on Protein Stability and Enzyme Activity
The choice between sodium and potassium phosphate buffers can significantly affect protein stability, particularly during stressful procedures like freeze-thawing and lyophilization.
Table 1: Effect of Phosphate Buffer Cation on Protein Aggregation
| Protein Target | Experimental Condition | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Key Finding |
|---|---|---|---|---|
| Bovine IgG | Freeze-drying | Higher level of insoluble aggregates | Lower level of insoluble aggregates | Potassium phosphate offers better protection against aggregation during lyophilization.[3] |
| Monoclonal Antibodies | Freeze-thaw cycles | Increased aggregation | Decreased aggregation | Potassium phosphate is advantageous for maintaining protein stability during freeze-thaw stress.[4] |
This table summarizes findings on the differential effects of sodium and potassium phosphate buffers on protein aggregation under common experimental stressors.
The cation can also influence enzyme kinetics. While many enzymes show similar activity in both buffers at concentrations up to 100 mM, higher concentrations can lead to differential effects.[5] Furthermore, the phosphate ions themselves can interact with and sometimes inhibit enzymes, and the specific cation can modulate these interactions.[6]
Table 2: Influence of Buffer System on Enzyme Kinetics
| Enzyme | Buffer System (pH 7.2) | Temperature Optimum | Relative Activity Profile | Key Finding |
|---|---|---|---|---|
| Catechol 2,3 dioxygenase (BLC23O) | Sodium Phosphate | 32.5 °C | Significantly decreased activity at higher temperatures | Buffer identity can alter the thermal stability profile of an enzyme.[7] |
| Catechol 2,3 dioxygenase (BLC23O) | HEPES | 32.5 °C | Broader activity profile at higher temperatures | Non-phosphate buffers can yield different kinetic characteristics.[7] |
| Catechol 2,3 dioxygenase (BLC23O) | Tris-HCl | 32.5 °C | Broader activity profile at higher temperatures | Cross-validation with different buffer types is crucial for accurate enzyme characterization.[7] |
This table highlights how different buffer systems at the same pH can yield distinct temperature-activity profiles for the same enzyme, underscoring the importance of buffer choice in kinetic assays.[7]
Visualizing the Workflow and Potential Interactions
To systematically approach buffer validation, a clear workflow is essential. Additionally, understanding potential points of interference within a biological pathway can guide experimental design and interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. msesupplies.com [msesupplies.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing the use of sodium and potassium phosphate buffers in bacteriology
For Researchers, Scientists, and Drug Development Professionals
Phosphate buffers are a cornerstone of bacteriological research, providing a stable pH environment essential for microbial growth, enzyme assays, and protein stability studies. The choice between sodium phosphate and potassium phosphate buffers, while seemingly minor, can have significant implications for experimental outcomes. This guide provides an objective comparison of their performance in various bacteriological applications, supported by experimental data and detailed protocols.
At a Glance: Sodium vs. Potassium Phosphate Buffers
| Feature | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Key Considerations |
| Bacterial Growth | Generally supports good growth, but high concentrations of sodium can be inhibitory to some species. | Often preferred as potassium is an essential intracellular cation for bacteria, potentially enhancing growth and viability.[1] | The specific bacterial species and the required ionic strength of the medium are critical factors. |
| Protein Stability | Can lead to a significant drop in pH during freezing, potentially causing protein denaturation and aggregation.[2] | Maintains a more stable pH during freeze-thaw cycles, resulting in better recovery of protein activity and reduced aggregation.[2][3] | Potassium phosphate is generally superior for applications involving protein freezing or lyophilization. |
| Enzyme Activity | Can be inhibitory to certain enzymes, and the sodium ion itself may influence enzymatic reactions. | The potassium ion is a cofactor for some enzymes, potentially enhancing their activity. However, phosphate ions, in general, can be inhibitory. | The specific enzyme and its ionic requirements must be considered. Empirical testing is recommended. |
| Solubility of Reagents | Generally good solubility with common laboratory reagents. | Can precipitate with sodium dodecyl sulfate (SDS), which is a consideration for protein analysis via SDS-PAGE.[4][5] | Avoid potassium phosphate buffers in protocols that involve SDS unless precipitation is desired. |
Impact on Bacterial Growth
The choice of cation in a phosphate buffer can directly influence bacterial growth kinetics. While both buffers can maintain a stable pH, the physiological roles of sodium (Na⁺) and potassium (K⁺) ions are distinct.
Key Findings:
-
Potassium as an Essential Nutrient: Bacteria actively accumulate potassium ions to high intracellular concentrations, which is crucial for functions such as turgor pressure maintenance, cytoplasmic pH regulation, and enzyme activation.[1] Therefore, potassium phosphate buffers can provide a more favorable environment for the growth of many bacterial species.
-
Sodium Inhibition: High concentrations of sodium chloride (NaCl) have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and lactic acid bacteria. While the phosphate anion also plays a role, the cation's effect is significant.
-
Species-Specific Effects: The tolerance and preference for sodium or potassium can vary significantly between bacterial species. For instance, halophilic (salt-loving) bacteria thrive in high sodium concentrations, whereas many other common laboratory strains may be sensitive to it.
Quantitative Data: Bacterial Growth in Media with Varying Na⁺ and K⁺ Concentrations
The following table summarizes data on the growth of Escherichia coli in minimal media with reciprocally varied concentrations of Na⁺ and K⁺ phosphate buffers.
| Medium | [K⁺] (mM) | [Na⁺] (mM) | Growth Rate of E. coli MC4100 (OD/hr) | Growth Rate of E. coli ΔptsN mutant (OD/hr) |
| K₁ | 1 | 115 | ~0.45 | ~0.45 |
| K₁₀ | 10 | 105 | ~0.45 | Decreased |
| K₂₀ | 20 | 95 | ~0.45 | Further Decreased |
| K₄₀ | 40 | 75 | ~0.45 | Low but constant |
| K₁₁₅ | 115 | 0 | ~0.45 | Lower than wild type |
Data adapted from a study on the K⁺-sensitive phenotype of an E. coli mutant.[6] The growth rates are approximate and intended for comparative purposes.
Influence on Protein Stability
For researchers working with bacterial proteins, maintaining their stability is paramount. The choice of phosphate buffer can be critical, especially when proteins are subjected to stress conditions like freezing and thawing.
Key Findings:
-
pH Stability During Freezing: During the freezing of a sodium phosphate buffer, the disodium phosphate component tends to precipitate out, leading to a dramatic drop in the solution's pH, which can fall to as low as 3.8.[2] This acidic environment can cause irreversible denaturation and aggregation of proteins.
-
Potassium Phosphate's Protective Effect: In contrast, potassium phosphate buffers exhibit a much smaller pH shift upon freezing, with the pH typically increasing by only about 0.3 units.[2] This stability helps to preserve the native conformation of proteins.
-
Reduced Protein Aggregation: Studies on various proteins, including β-galactosidase, have shown significantly less aggregation and higher recovery of activity after freeze-thaw cycles in potassium phosphate buffer compared to sodium phosphate buffer.[2][3]
Quantitative Data: Recovery of β-galactosidase Activity After Freeze-Thawing
| Buffer System | Initial Activity (%) | Activity after Fast Cool/Fast Warm (%) | Activity after Slow Cool/Slow Warm (%) |
| Sodium Phosphate (NaP) | 100 | ~70-80 | ~40-50 |
| Potassium Phosphate (KP) | 100 | >90 | >80 |
Data extrapolated from findings on the denaturation of β-galactosidase during freezing and thawing in phosphate buffer systems.[2]
Effects on Enzyme Activity
The ionic environment can significantly impact enzyme kinetics. The choice between sodium and potassium phosphate buffers should be made with an understanding of the specific enzyme being studied.
Key Findings:
-
Phosphate Inhibition: The phosphate ion itself can act as an inhibitor for some enzymes, such as certain kinases and phosphatases.[7]
-
Cation-Specific Effects: Some enzymes exhibit different activities in the presence of Na⁺ versus K⁺. For metalloenzymes, the choice of buffer can be particularly important. For example, one study found that a Mn²⁺-dependent dioxygenase had the highest substrate affinity in a sodium phosphate buffer but the lowest catalytic efficiency compared to other buffers like HEPES and Tris-HCl.[8]
-
Empirical Determination: The optimal buffer for a particular enzyme assay is best determined empirically. It is recommended to test the enzyme's activity in different buffer systems to identify the one that provides the most accurate and reproducible results.[7][9]
Experimental Protocols
Protocol 1: Comparison of Bacterial Growth in Sodium and Potassium Phosphate Buffered Media
Objective: To compare the growth kinetics of a bacterial strain in minimal media buffered with either sodium or potassium phosphate.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Minimal medium components (e.g., glucose, ammonium chloride, magnesium sulfate, trace minerals)
-
Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄) and dibasic (K₂HPO₄)
-
Spectrophotometer
-
Sterile culture tubes or microplate reader
Methodology:
-
Prepare Buffer Stocks: Prepare 1 M stock solutions of sodium phosphate and potassium phosphate at the desired pH (e.g., 7.0). To do this, mix the monobasic and dibasic solutions until the target pH is reached.
-
Prepare Media: Prepare two batches of minimal medium. In one, use the sodium phosphate buffer stock to achieve the final desired buffer concentration (e.g., 50 mM). In the other, use the potassium phosphate buffer stock to the same final concentration. Ensure all other components are at the same concentration in both media.
-
Inoculation: Inoculate both media with an overnight culture of the bacterial strain to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubation: Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.
-
Growth Monitoring: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every hour) for 24 hours.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Calculate the specific growth rate and doubling time for each condition.
Protocol 2: Assessment of Enzyme Activity in Different Phosphate Buffers
Objective: To determine the effect of sodium versus potassium phosphate buffer on the activity of a specific bacterial enzyme.
Materials:
-
Purified bacterial enzyme or cell lysate containing the enzyme
-
Substrate for the enzyme
-
Sodium phosphate buffer at various concentrations and the optimal pH for the enzyme
-
Potassium phosphate buffer at the same concentrations and pH
-
Spectrophotometer or other appropriate detection instrument
-
Reaction tubes or microplate
Methodology:
-
Prepare Buffers: Prepare a series of sodium and potassium phosphate buffers at the optimal pH for the enzyme and at a range of concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).
-
Enzyme Assay: For each buffer condition, set up the enzyme reaction by combining the buffer, substrate, and enzyme.
-
Initiate Reaction: Start the reaction by adding the final component (either enzyme or substrate).
-
Measure Activity: Monitor the reaction over time by measuring the change in absorbance (or other relevant parameter) that corresponds to the product formation or substrate consumption.
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each buffer condition.
-
Data Comparison: Compare the enzyme activity in the sodium and potassium phosphate buffers at each concentration to determine if the cation has an effect on the enzyme's kinetics.
Visualizing Experimental Workflows
Buffer Preparation Workflow
The following diagram illustrates the general workflow for preparing a phosphate buffer.
Caption: Workflow for the preparation of a phosphate buffer.
Comparative Bacterial Growth Experiment Workflow
This diagram outlines the steps for comparing bacterial growth in sodium and potassium phosphate buffers.
Caption: Workflow for comparing bacterial growth in different buffers.
Conclusion
The choice between sodium and potassium phosphate buffers in bacteriology is not trivial and should be guided by the specific requirements of the experiment. For general bacterial cultivation, potassium phosphate is often the preferred choice due to the essential role of potassium in bacterial physiology. In applications involving protein purification and storage, particularly with freeze-thaw steps, potassium phosphate offers a clear advantage in maintaining protein stability. For enzyme assays, the optimal buffer must be determined empirically, as both the phosphate anion and the specific cation can influence enzyme kinetics. By carefully considering these factors and conducting appropriate validation experiments, researchers can ensure the reliability and accuracy of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Growth Inhibition by External Potassium of Escherichia coli Lacking PtsN (EIIANtr) Is Caused by Potassium Limitation Mediated by YcgO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Sodium Dihydrogen Phosphate Monohydrate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of sodium dihydrogen phosphate monohydrate, tailored for researchers, scientists, and drug development professionals. Following these procedural steps ensures safe handling and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance, good laboratory practice minimizes risks.[1][2]
-
Personal Protective Equipment (PPE): Always wear safety glasses and impervious gloves.[3] If there is a risk of generating dust, a dust respirator should be used.[3]
-
Ventilation: Use in a well-ventilated area to avoid dust inhalation.[3][4]
-
Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when handling the chemical.[3] Wash hands thoroughly with soap and water after handling.[3]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[3][4]
II. Spill Management and Cleanup
Accidental spills should be managed promptly and safely.
For Minor Spills:
-
Clean up spills immediately.[3]
-
Use dry cleanup procedures; avoid generating dust.[3]
-
Sweep or shovel the material into a clean, dry, sealable, and labeled container for disposal.[3][4]
-
Do not use air hoses for cleaning.[3]
For Major Spills:
-
Clear the area of all personnel and move upwind.[3]
-
Alert the appropriate emergency services or safety officer.[3]
-
Control personal contact by using the protective equipment mentioned above.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[1][3][5][6][7][8][9]
-
Contain the spill and recover the product wherever possible.[3]
-
Place residues in labeled plastic bags or other suitable containers for disposal.[3]
III. Disposal Procedures
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[3][10][11] This substance is generally not considered a hazardous waste.[12] However, phosphates can contribute to the eutrophication of water supplies, making proper disposal critical for environmental protection.[13]
Step 1: Waste Characterization
-
Solid Waste: Uncontaminated, expired, or unwanted solid this compound should be collected in a clearly labeled, sealed container.
-
Solutions: Aqueous solutions of the substance should also be collected for disposal. Disposal of very dilute, neutral pH solutions down the drain may be permissible in some jurisdictions, but this should be confirmed with your institution's Environmental Health & Safety (EHS) office. One safety data sheet suggests that small amounts of a 0.1M solution may be flushed with excess water to a sewer, but this is not a universal recommendation.[14] Most sources advise against releasing the substance into drains.[5][9]
Step 2: Waste Collection and Storage
-
Place the waste material in a compatible, non-reactive container. Ensure the container is clean, dry, and can be securely sealed.[3]
-
Label the container clearly with the full chemical name: "this compound."
-
Store the waste container in a designated waste accumulation area, away from incompatible materials like strong oxidizing agents.[4]
Step 3: Final Disposal
-
Consult EHS: Always consult your institution's EHS department for specific disposal procedures. They will be familiar with local and national regulations.
-
Authorized Waste Collection: Dispose of the contents and container through an authorized hazardous or special waste collection point.[3] This may involve a licensed disposal company.[15]
-
Landfill: In some cases, the residue may be buried in an authorized landfill.[3]
-
Container Disposal: Empty containers should be rinsed and recycled if possible, or disposed of in an authorized landfill.[3]
IV. Summary of Disposal Methods
The following table summarizes the recommended disposal actions and key considerations.
| Waste Form | Recommended Disposal Method | Key Considerations |
| Solid (Powder) | Place in a labeled, sealed container and transfer to an authorized waste collection service.[3] | Avoid generating dust during transfer.[3] Must comply with local, state, and federal regulations.[10][11] |
| Concentrated Solution | Collect in a labeled, sealed container for pickup by a licensed chemical waste disposer. | Do not empty into drains.[5] Phosphates can cause environmental harm to waterways.[13] |
| Very Dilute Solution | Consult institutional EHS policy. Drain disposal with copious amounts of water may be permissible but is not generally advised. | Verify local regulations before drain disposal.[14] The general rule is to avoid discharge to sewers.[16] |
| Spill Residue | Sweep up, place in a labeled container, and dispose of as solid waste.[3][4] | Ensure spill is contained and does not enter waterways.[3] |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., water), then recycle or dispose of in an authorized landfill.[3] | Ensure the container is fully empty before disposal. |
There are no key experiments cited in the provided safety and disposal documents; therefore, no experimental protocols are included in this guide.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. canbipharm.com [canbipharm.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. carlroth.com [carlroth.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labbox.es [labbox.es]
- 11. uprm.edu [uprm.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. atsinnovawatertreatment.com [atsinnovawatertreatment.com]
- 14. fishersci.com [fishersci.com]
- 15. youtube.com [youtube.com]
- 16. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Personal protective equipment for handling Sodium dihydrogen phosphate monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Sodium Dihydrogen Phosphate Monohydrate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Chemical safety goggles or eyeglasses with side protection.[1] | Impermeable protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2] | Generally not required under normal use with adequate ventilation. A particle filter respirator is recommended if dust is generated.[1][3] |
| Spill Cleanup | Chemical safety goggles.[4] | Impervious gloves.[4] | A dust respirator is recommended, especially for large spills that generate dust.[4] |
| Firefighting | Self-contained breathing apparatus (SCBA) and full protective gear.[1] | Full protective gear.[1] | Self-contained breathing apparatus (SCBA).[1][4] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Safe Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Wear the appropriate PPE as outlined in the table above before handling the substance.[1][4]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1]
-
Avoid contact with strong oxidizing agents.[1]
-
Wash hands thoroughly after handling the material.[4]
2. In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of water. If irritation occurs, seek medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Ingestion: Rinse your mouth with water. If you feel unwell, call a doctor.[5][6]
3. Spill Response:
-
For minor spills, immediately clean up the material.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][4]
-
Prevent the spillage from entering drains or water courses.[2][4]
4. Disposal Plan:
-
Dispose of the waste material and any contaminated packaging in accordance with local, state, and federal regulations.
-
Do not release the substance into the environment.[1]
-
Consult with a licensed professional waste disposal service to ensure proper disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
